Tyrosyltryptophan
描述
Structure
3D Structure
属性
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c21-16(9-12-5-7-14(24)8-6-12)19(25)23-18(20(26)27)10-13-11-22-17-4-2-1-3-15(13)17/h1-8,11,16,18,22,24H,9-10,21H2,(H,23,25)(H,26,27)/t16-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPPMAOOKQJYIP-WMZOPIPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Tyrosyltryptophan: Chemical Structure, Properties, and Biological Significance
This technical guide provides a comprehensive overview of the dipeptide this compound (Tyr-Trp), detailing its chemical structure, physicochemical properties, and significant biological activities. The information is presented to be a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into its potential therapeutic applications.
Chemical Structure and Identification
This compound is a dipeptide composed of L-tyrosine and L-tryptophan residues linked by a peptide bond.[1] Its systematic IUPAC name is (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid.[1]
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for understanding its behavior in biological systems and for the development of analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₁N₃O₄ | [1] |
| Molecular Weight | 367.4 g/mol | [1] |
| Exact Mass | 367.15320616 Da | [1] |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | [1] |
| SMILES | C1=CC=C2C(=C1)C(=CN2)C--INVALID-LINK--NC(=O)--INVALID-LINK--N | [1] |
| InChIKey | BMPPMAOOKQJYIP-WMZOPIPTSA-N | [1] |
| XLogP3 | -1.1 | [1] |
| Hydrogen Bond Donor Count | 5 | [1] |
| Hydrogen Bond Acceptor Count | 6 | [1] |
| Rotatable Bond Count | 7 | [1] |
Biological Activities and Signaling Pathways
This compound has demonstrated significant biological activities, particularly in the areas of neuroprotection and metabolic regulation.
Neuroprotective Effects
Studies have shown that this compound can ameliorate working-memory deficits induced by the β-amyloid peptide (Aβ). This neuroprotective effect is attributed to its ability to reverse inflammation-related responses and activate various molecular networks. Bioinformatics analysis of microarray data from Aβ-treated brains co-administered with Tyr-Trp revealed the activation of transcriptional regulatory systems mediated by CREB binding protein (CBP), EGR-family proteins, ELK1, and PPAR.
Caption: Proposed neuroprotective signaling of Tyr-Trp.
Stimulation of Glucagon-Like Peptide-1 (GLP-1) Secretion
This compound has been identified as a potent stimulator of GLP-1 secretion from enteroendocrine L-cells. While the precise receptor for Tyr-Trp has not been definitively identified, evidence suggests that tryptophan and tryptophan-containing peptides can act as agonists for the G-protein coupled receptor 142 (GPR142), which is expressed on L-cells. Activation of this Gq-coupled receptor leads to the activation of Phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), and a rise in intracellular calcium levels, ultimately triggering the exocytosis of GLP-1-containing granules.
Caption: Proposed GLP-1 secretion pathway by Tyr-Trp.
Experimental Protocols
This section outlines detailed methodologies for the synthesis, purification, and characterization of this compound, as well as for assessing its biological activities.
Synthesis of this compound (Solid-Phase Peptide Synthesis)
Principle: This protocol describes the Fmoc/tBu solid-phase synthesis of H-Tyr-Trp-OH. The peptide is assembled on a resin support from the C-terminus to the N-terminus.
Materials:
-
Fmoc-Trp(Boc)-Wang resin
-
Fmoc-Tyr(tBu)-OH
-
Coupling reagents: HBTU, HOBt, DIPEA
-
Deprotection reagent: 20% piperidine (B6355638) in DMF
-
Solvents: DMF, DCM, Methanol
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Fmoc-Trp(Boc)-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Coupling of Fmoc-Tyr(tBu)-OH:
-
In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin as in step 2.
-
-
Final Fmoc Deprotection: Repeat step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Caption: Solid-Phase Peptide Synthesis Workflow for Tyr-Trp.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: The crude peptide is purified based on its hydrophobicity using a C18 column and a gradient of water and acetonitrile (B52724) containing an ion-pairing agent (TFA).
Materials:
-
Crude this compound
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
C18 RP-HPLC column (preparative or semi-preparative)
Procedure:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Filter the sample through a 0.45 µm filter.
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample onto the column.
-
Elute the peptide using a linear gradient, for example, from 5% to 65% Mobile Phase B over 30 minutes.
-
Monitor the elution at 220 nm and 280 nm (due to the aromatic residues).
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the purified peptide.[2]
Characterization
Principle: ¹H and ¹³C NMR spectroscopy are used to confirm the structure and purity of the synthesized dipeptide.
Procedure:
-
Dissolve 5-10 mg of purified this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
The chemical shifts of the aromatic protons of the tyrosine and tryptophan side chains, as well as the α- and β-protons, will be characteristic.
Principle: Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the dipeptide and to confirm its sequence through fragmentation analysis (MS/MS).
Procedure:
-
Prepare a dilute solution of the purified peptide (e.g., 10 µM) in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Infuse the sample into the ESI source of a mass spectrometer.
-
Acquire the full scan mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ should be observed at m/z 368.16.
-
Perform MS/MS analysis on the [M+H]⁺ ion.
-
The fragmentation pattern will show characteristic b- and y-ions, confirming the amino acid sequence. The major fragmentation is expected to be the cleavage of the peptide bond.
In Vitro Biological Assays
Principle: This assay measures the radical scavenging activity of the dipeptide by monitoring the reduction of the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[3][4][5]
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare serial dilutions of this compound in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add different concentrations of the dipeptide solution to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Calculate the percentage of radical scavenging activity.
Principle: This assay assesses the anti-inflammatory potential by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][6][7]
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[1][7]
-
Collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent.[6]
-
A cell viability assay (e.g., MTT) should be performed in parallel to exclude cytotoxic effects.[1][7]
Principle: This assay uses a monolayer of differentiated Caco-2 cells as a model of the intestinal epithelium to assess the permeability of the dipeptide.[8][9][10]
Procedure:
-
Seed Caco-2 cells on permeable supports in a Transwell plate and culture for 21 days to allow for differentiation and formation of a monolayer.[9]
-
Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).[8]
-
Add this compound solution to the apical (A) side.
-
At various time points, take samples from the basolateral (B) side.
-
Quantify the concentration of the dipeptide in the samples using a suitable analytical method (e.g., LC-MS).
-
Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the monolayer.[8]
Conclusion
This compound is a dipeptide with a well-defined chemical structure and interesting physicochemical properties. Its demonstrated neuroprotective and GLP-1-stimulating activities, coupled with its potential antioxidant and anti-inflammatory effects, make it a compelling candidate for further investigation in the context of neurodegenerative diseases and metabolic disorders. The experimental protocols provided in this guide offer a framework for the synthesis, purification, characterization, and biological evaluation of this compound, facilitating its exploration as a potential therapeutic agent.
References
- 1. GPR142 prompts glucagon-like Peptide-1 release from islets to improve β cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. researchgate.net [researchgate.net]
- 4. GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling | PLOS One [journals.plos.org]
- 5. rsc.org [rsc.org]
- 6. GPR142 prompts glucagon-like Peptide-1 release from islets to improve β cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tyr-Trp administration facilitates brain norepinephrine metabolism and ameliorates a short-term memory deficit in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
The Dipeptide Tyr-Trp: A Technical Guide to Its Discovery, Natural Occurrence, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide Tyrosyl-Tryptophan (Tyr-Trp or YW), a molecule comprised of tyrosine and tryptophan amino acids, has garnered significant scientific interest for its notable biological activities. Primarily recognized as a bioactive peptide derived from the enzymatic hydrolysis of food proteins, particularly casein and soy, Tyr-Trp has demonstrated potent neuroprotective and secretagogue properties in preclinical studies. While its role as a food-derived functional ingredient is increasingly documented, the history of its discovery as a naturally occurring endogenous dipeptide and its biosynthetic pathways in organisms remain less defined in scientific literature. This technical guide provides a comprehensive overview of the current knowledge on Tyr-Trp, focusing on its discovery context, natural sources, analytical methodologies for its identification, and its established biological functions and associated signaling pathways.
Introduction: The Dawn of Peptide Science
The journey into the world of peptides began in the early 20th century with the pioneering work of German chemist Hermann Emil Fischer. In 1900, Fischer hypothesized that amino acids link together via specific bonds to form chains, a concept he later proved with the synthesis of the first dipeptide, glycylglycine, in 1902.[1] This seminal work laid the foundation for peptide chemistry and opened the door to understanding the structure and function of these vital biological molecules.[1] The subsequent decades saw the discovery of numerous biologically active peptides, leading to a revolution in our understanding of physiological regulation.[1][2]
Discovery and Natural Occurrence of Tyr-Trp
While the synthesis of various dipeptides became achievable, the discovery of Tyr-Trp as a naturally occurring molecule is less clearly documented than its effects as a synthetic or food-derived compound.
Endogenous Occurrence
Occurrence in Food Sources
Tyr-Trp is more prominently documented as a product of the enzymatic hydrolysis of food proteins. It is a known constituent of protein hydrolysates from:
-
Dairy Products: Casein, a major protein in bovine milk, is a significant source of Tyr-Trp.[4][5][6] Enzymatic digestion of casein, both in industrial processes and during gastrointestinal digestion, can release this dipeptide.[7]
-
Soy Protein: Soy protein isolates are another rich source from which Tyr-Trp can be generated through enzymatic hydrolysis.[8][9][10]
The release of Tyr-Trp from these protein sources is typically achieved using proteases such as alcalase, trypsin, and pepsin, which cleave the protein backbone at specific sites, liberating smaller peptide fragments.[9][10]
Biosynthesis
The precise pathway for the endogenous biosynthesis of the Tyr-Trp dipeptide in mammals has not been explicitly elucidated in the available scientific literature. In general, dipeptides can be formed through two primary mechanisms:
-
Proteolytic Degradation of Polypeptides: This is the most common route, where larger proteins are broken down by enzymes called dipeptidyl peptidases, releasing dipeptides.[11]
-
Non-Ribosomal Peptide Synthesis (NRPS): This is a mechanism used by some microorganisms to synthesize peptides directly from amino acids without ribosomal involvement. While prevalent in bacteria and fungi, its role in the synthesis of simple dipeptides in mammals is not well-established.[12]
Given that Tyr-Trp is readily produced from the breakdown of dietary proteins, it is plausible that its endogenous presence is primarily a result of protein catabolism.
Experimental Protocols: Isolation and Identification
The identification and quantification of Tyr-Trp, both from natural sources and in biological samples following administration, rely on advanced analytical techniques.
General Workflow for Endogenous Peptide Analysis
The discovery and analysis of endogenous peptides like Tyr-Trp typically follow a multi-step process.
General workflow for the isolation and identification of endogenous peptides.
Key Methodologies
-
Sample Preparation: For the analysis of endogenous peptides, tissue samples are homogenized, and peptides are extracted. Solid-phase extraction (SPE) is a commonly used method for cleaning up and concentrating peptides from complex biological matrices.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the cornerstone of modern peptidomics.
-
Liquid Chromatography (LC): Separates peptides in a complex mixture based on their physicochemical properties, such as hydrophobicity.
-
Tandem Mass Spectrometry (MS/MS): Provides highly accurate mass measurements of the intact peptide and its fragments, allowing for confident sequence identification.[14]
-
-
Spectral Analysis: The aromatic residues of tyrosine and tryptophan give Tyr-Trp a characteristic UV absorption spectrum, which can be used for its detection during chromatographic separation.[15]
Biological Functions and Signaling Pathways
Recent research has focused on the biological effects of exogenously administered Tyr-Trp, revealing its potential as a therapeutic agent.
Neuroprotective Effects
Studies in mouse models of Alzheimer's disease and tauopathies have shown that oral administration of Tyr-Trp can:
-
Ameliorate short-term memory deficits.[1]
-
Improve behavioral deficits.[16]
-
Prevent tau phosphorylation.[16]
-
Increase dopamine (B1211576) turnover and synaptophysin expression in the frontal cortex.[16]
The proposed mechanism involves the modulation of catecholamine metabolism in the brain. Tyr-Trp administration has been shown to increase the levels of 3-methoxy-4-hydroxyphenylethyleneglycol (MHPG), a major metabolite of norepinephrine, in the cerebral cortex.[1]
Proposed mechanism of Tyr-Trp's neuroprotective effects.
Stimulation of GLP-1 Secretion
Tyr-Trp has been identified as a potent stimulator of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine cells.[17] GLP-1 is a key hormone in regulating glucose homeostasis, making Tyr-Trp a potential therapeutic for metabolic disorders.
Tyr-Trp stimulates GLP-1 secretion from enteroendocrine cells.
Antioxidant Activity
Dipeptides containing tyrosine and tryptophan residues are known to exhibit antioxidant properties.[12] The aromatic side chains of these amino acids can act as radical scavengers.
Quantitative Data
While specific quantitative data for endogenous Tyr-Trp levels are scarce, studies on its effects often involve administering known quantities.
| Study Type | Organism/System | Parameter | Value/Effect | Reference |
| Neuroprotection | Mouse model of Alzheimer's | Tyr-Trp Dosage | Ameliorated memory deficits | [1] |
| GLP-1 Secretion | Murine enteroendocrine cells | Tyr-Trp Concentration | Potent stimulation of GLP-1 release | [17] |
| Antioxidant Activity | In vitro assays | Radical Scavenging | Tyr- and Trp-containing dipeptides show high activity | [12] |
Conclusion and Future Directions
The dipeptide Tyr-Trp is a molecule of growing interest, with demonstrated biological activities that suggest therapeutic potential, particularly in the realms of neurodegenerative diseases and metabolic disorders. Its origin as a food-derived peptide is well-established, with milk and soy proteins being primary sources. However, a significant gap in the scientific literature exists regarding its initial discovery as a naturally occurring endogenous dipeptide, its biosynthetic pathways, and its physiological concentrations in various tissues. Future research should aim to fill these gaps to provide a more complete understanding of the life cycle and endogenous roles of this intriguing biomolecule. Elucidating the primary literature on its first identification in Bos taurus would be a critical step in this endeavor. Further peptidomic studies focused on the comprehensive identification and quantification of small endogenous peptides in various organisms are also warranted.
References
- 1. ias.ac.in [ias.ac.in]
- 2. The Research History of Peptide - Creative Peptides Blog [creative-peptides.com]
- 3. Trp-Tyr | C20H21N3O4 | CID 88184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dairy Milk Protein–Derived Bioactive Peptides: Avengers Against Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Composition, Structure, and Digestive Dynamics of Milk From Different Species—A Review [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. AMP Timeline [aps.unmc.edu]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of peptides as key regulators of metabolic and cardiovascular crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dipeptide - Wikipedia [en.wikipedia.org]
- 12. Strategy for the Biosynthesis of Short Oligopeptides: Green and Sustainable Chemistry | MDPI [mdpi.com]
- 13. Evaluation of endogenous plasma peptide extraction methods for mass spectrometric biomarker discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Peptidomics for the discovery and characterization of neuropeptides and hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nature-inspired and medicinally relevant short peptides [explorationpub.com]
- 16. Tryptophan-tyrosine dipeptide improves tau-related symptoms in tauopathy mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Trp-Tyr is a dipeptide structure that potently stimulates GLP-1 secretion in a murine enteroendocrine cell model, identified by comprehensive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Tyrosyltryptophan in Metabolic Pathways: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tyrosyltryptophan (Tyr-Trp or YW) is a dipeptide composed of the amino acids tyrosine and tryptophan. Emerging research has highlighted its significant biological activities, particularly in the realm of metabolic regulation. This technical guide provides an in-depth overview of the current understanding of this compound's role in metabolic pathways, with a focus on its function as a potent secretagogue of glucagon-like peptide-1 (GLP-1). The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling mechanisms and experimental workflows.
While research into the broader metabolic effects of this compound is ongoing, its pronounced impact on the incretin (B1656795) system positions it as a molecule of interest for therapeutic development in metabolic disorders such as type 2 diabetes and obesity.
Role of this compound in Glucose Metabolism
The primary established role of this compound in metabolic pathways is its potent stimulation of GLP-1 secretion from intestinal enteroendocrine L-cells. GLP-1 is a critical incretin hormone that enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, slows gastric emptying, and promotes satiety.
A comprehensive study that screened a library of 339 dipeptides identified this compound as the most potent GLP-1 secretagogue in a murine enteroendocrine cell model (GLUTag cells)[1]. This finding underscores the specific structural importance of the Tyr-Trp dipeptide sequence in eliciting this biological response, as the reverse sequence (Trp-Tyr) and the individual constituent amino acids did not induce GLP-1 secretion[1].
Quantitative Data: this compound-Induced GLP-1 Secretion
The following table summarizes the quantitative data on the GLP-1-releasing activity of this compound in murine enteroendocrine GLUTag cells.
| Dipeptide/Compound | Concentration Range | Observation | Reference |
| This compound (YW) | 1-5 mg/mL | Most potent GLP-1 secretagogue among 339 dipeptides tested. Exhibited reproducible and concentration-dependent GLP-1-releasing activity. | [1] |
| Tryptophyltyrosine (WY) | 1-5 mg/mL | The reverse sequence did not induce GLP-1 secretion. | [1] |
| Tyrosine (Y) | Not specified | Did not induce GLP-1 secretion. | [1] |
| Tryptophan (W) | Not specified | Did not induce GLP-1 secretion. | [1] |
Note: Specific dose-response curve data (e.g., EC50 values) were not available in the cited literature.
Proposed Signaling Pathway for this compound-Induced GLP-1 Secretion
While the precise signaling pathway for this compound-induced GLP-1 secretion has not been fully elucidated, it is hypothesized to involve the Calcium-Sensing Receptor (CaSR), a known sensor for amino acids in enteroendocrine cells. The proposed cascade, based on the known mechanisms of amino acid-induced GLP-1 secretion, is as follows:
-
Binding to CaSR: this compound likely binds to and activates the CaSR on the surface of enteroendocrine L-cells.
-
G-Protein Coupling: Activation of the CaSR leads to the activation of G-proteins, likely Gq/11.
-
Activation of Phospholipase C (PLC): The activated G-protein stimulates PLC.
-
IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptor (IP3R) on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.
-
Protein Kinase C (PKC) Activation: The increase in intracellular calcium and the presence of DAG activate Protein Kinase C (PKC).
-
GLP-1 Vesicle Exocytosis: The rise in intracellular calcium and activation of PKC promote the fusion of GLP-1-containing vesicles with the cell membrane, leading to the secretion of GLP-1.
Visualization of the Proposed Signaling Pathway
Caption: Proposed signaling pathway for Tyr-Trp-induced GLP-1 secretion.
Experimental Protocols
This section details a representative protocol for an in vitro GLP-1 release assay using an enteroendocrine cell line, based on methodologies employed in similar studies.
In Vitro GLP-1 Secretion Assay Using GLUTag Cells
Objective: To quantify the amount of GLP-1 secreted from GLUTag cells in response to stimulation with this compound.
Materials:
-
GLUTag cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
HEPES buffer
-
This compound (YW) dipeptide
-
DPP-IV inhibitor (e.g., sitagliptin)
-
GLP-1 ELISA kit
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
Protein assay reagent
Procedure:
-
Cell Culture:
-
Culture GLUTag cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and grow to ~80% confluency.
-
-
Stimulation:
-
On the day of the experiment, aspirate the culture medium and wash the cells twice with HEPES buffer.
-
Pre-incubate the cells in 500 µL of HEPES buffer for 1 hour at 37°C.
-
Prepare stimulation solutions of this compound at various concentrations (e.g., 0.1, 0.5, 1, 2.5, 5 mg/mL) in HEPES buffer. Include a vehicle control (HEPES buffer alone). Add a DPP-IV inhibitor to all solutions to prevent GLP-1 degradation.
-
Aspirate the pre-incubation buffer and add 500 µL of the respective stimulation solutions to each well.
-
Incubate for 60 minutes at 37°C.
-
-
Sample Collection:
-
After incubation, collect the supernatant from each well into microcentrifuge tubes containing a DPP-IV inhibitor.
-
Centrifuge the tubes at 850 x g for 5 minutes at 4°C to pellet any detached cells.
-
Transfer the supernatant to new tubes and store at -80°C until GLP-1 measurement.
-
Wash the remaining cells in the wells with cold PBS.
-
-
Cell Lysis and Protein Quantification:
-
Add cell lysis buffer to each well and incubate on ice for 20 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Determine the protein concentration of the supernatant using a standard protein assay to normalize GLP-1 secretion to total cell protein.
-
-
GLP-1 Measurement:
-
Quantify the concentration of active GLP-1 in the collected supernatants using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the measured GLP-1 concentrations to the total protein content of the corresponding cell lysate.
-
Express the results as pg of GLP-1 secreted per mg of total protein.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Visualization of the Experimental Workflow
Caption: Experimental workflow for in vitro GLP-1 secretion assay.
Role of this compound in Other Metabolic Pathways
Currently, there is a paucity of research on the direct effects of this compound on other major metabolic pathways, such as lipid metabolism and energy expenditure. While the individual amino acids, tyrosine and tryptophan, are known to influence these processes, the specific effects of the dipeptide have not been extensively investigated.
-
Lipid Metabolism: No direct studies on the effect of this compound on adipocyte function, lipogenesis, or lipolysis have been identified.
-
Energy Expenditure: The impact of this compound on whole-body energy expenditure, mitochondrial function, or thermogenesis remains an unexplored area of research.
Future studies, potentially employing metabolomics and transcriptomics, are warranted to explore the broader metabolic implications of this compound administration.
Conclusion and Future Perspectives
This compound has been identified as a potent and specific stimulator of GLP-1 secretion, highlighting its potential role in the regulation of glucose homeostasis. The proposed mechanism of action via the Calcium-Sensing Receptor provides a framework for further investigation into its molecular signaling pathways. The detailed experimental protocol provided in this guide serves as a foundation for future studies aiming to replicate and expand upon these findings.
The significant knowledge gap regarding the effects of this compound on lipid metabolism and energy expenditure presents a clear opportunity for future research. A comprehensive understanding of the metabolic fate and systemic effects of this dipeptide could pave the way for its development as a novel therapeutic agent for metabolic diseases. Further research should focus on in vivo studies to confirm its effects on glucose tolerance and insulin sensitivity, as well as untargeted metabolomic and proteomic analyses to uncover novel metabolic pathways influenced by this compound.
References
Spectroscopic Characterization of Tyrosyltryptophan: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosyltryptophan (Tyr-Trp), a dipeptide composed of tyrosine and tryptophan residues, serves as a fundamental model system for studying intramolecular interactions and energy transfer processes that are pivotal in protein science and drug development. The aromatic side chains of both amino acids act as intrinsic chromophores and fluorophores, making them amenable to a suite of spectroscopic techniques. This guide provides a comprehensive overview of the spectroscopic characterization of Tyr-Trp, detailing the principles, experimental protocols, and data interpretation for key analytical methods.
UV-Vis Absorption Spectroscopy
UV-Vis spectroscopy is a foundational technique for characterizing Tyr-Trp, primarily used to determine its concentration in solution and to observe the electronic transitions of the aromatic side chains. The absorption spectrum of Tyr-Trp is dominated by the contributions of the tyrosine and tryptophan residues in the 240-300 nm range.[1]
Quantitative Data
| Chromophore | Absorption Maximum (λmax) (nm) | Molar Absorptivity (ε) at λmax (M⁻¹cm⁻¹) |
| Tyrosine (in neutral solution) | ~274 | ~1490[2] |
| Tryptophan (in neutral solution) | ~280 | ~5500[2] |
| This compound (estimated) | ~280 | ~6990 |
Note: The estimated molar absorptivity for this compound is the sum of the individual molar absorptivities of Tyrosine and Tryptophan at their respective maxima. The actual λmax and ε for the dipeptide may vary slightly due to the peptide bond and intramolecular interactions.
Experimental Protocol
Objective: To determine the UV-Vis absorption spectrum and concentration of a this compound solution.
Materials:
-
This compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare a stock solution of Tyr-Trp in PBS buffer. A typical starting concentration for peptides is in the range of 0.1 to 1 mg/mL.[3] For spectroscopic measurements, dilute the stock solution to a concentration that yields an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (around 280 nm) to ensure adherence to the Beer-Lambert law.
-
Instrument Setup:
-
Measurement:
-
Fill a quartz cuvette with the PBS buffer to serve as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Rinse the cuvette with the Tyr-Trp sample solution and then fill it with the sample.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
-
Data Analysis:
-
Subtract the baseline spectrum from the sample spectrum.
-
Identify the wavelength of maximum absorbance (λmax).
-
Use the Beer-Lambert equation (A = εbc) to calculate the concentration of the Tyr-Trp solution, where A is the absorbance at λmax, ε is the molar absorptivity, b is the path length (1 cm), and c is the concentration.
-
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique for probing the local environment of the tryptophan and tyrosine residues in Tyr-Trp. The fluorescence emission is influenced by factors such as solvent polarity, pH, and the proximity of quenching groups.[4]
Quantitative Data
| Fluorophore | Excitation Maximum (λex) (nm) | Emission Maximum (λem) (nm) | Fluorescence Quantum Yield (Φ) in Water |
| Tyrosine | ~275 | ~303[5] | ~0.14[6] |
| Tryptophan | ~280 | ~350-357[4][5] | ~0.13 - 0.14[6] |
Experimental Protocol
Objective: To measure the fluorescence emission spectrum of this compound.
Materials:
-
This compound solution (prepared as for UV-Vis, ensuring absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects)[7]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quartz fluorescence cuvette (1 cm path length)
-
Spectrofluorometer
Procedure:
-
Sample Preparation: Prepare a dilute solution of Tyr-Trp in PBS buffer. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength (typically 280 nm or 295 nm) to minimize inner-filter effects.[7]
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation wavelength. To selectively excite tryptophan, use a wavelength of ~295 nm. To excite both tyrosine and tryptophan, use a wavelength of ~280 nm.[8]
-
Set the emission scan range, for example, from 300 nm to 450 nm.
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
-
Measurement:
-
Record a blank spectrum using the PBS buffer.
-
Record the fluorescence emission spectrum of the Tyr-Trp solution.
-
-
Data Analysis:
-
Subtract the blank spectrum from the sample spectrum.
-
Identify the wavelength of maximum emission (λem).
-
The intensity and position of the emission peak can provide information about the local environment of the fluorophores.
-
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. For Tyr-Trp, CD spectroscopy is sensitive to the conformation of the peptide backbone (far-UV region, <250 nm) and the local environment of the aromatic side chains (near-UV region, 250-320 nm).[9]
Quantitative Data
CD data is typically reported as molar ellipticity ([θ]), which is normalized for concentration, path length, and the number of residues. Specific molar ellipticity values for Tyr-Trp are dependent on its conformation in solution, which can be influenced by solvent and pH. The aromatic side chains of tryptophan and tyrosine give rise to characteristic signals in the near-UV region.[9]
| Spectral Region | Wavelength Range (nm) | Probed Structural Features |
| Far-UV | < 250 | Peptide backbone conformation (secondary structure) |
| Near-UV | 250 - 320 | Tertiary structure and local environment of aromatic side chains |
Experimental Protocol
Objective: To obtain the far- and near-UV CD spectra of this compound.
Materials:
-
This compound solution (typically 0.1-1 mg/mL for far-UV and 1-2 mg/mL for near-UV)[10]
-
Appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.4). The buffer should be transparent in the wavelength range of interest.
-
Quartz CD cuvettes (e.g., 0.1 cm path length for far-UV, 1 cm for near-UV)
-
CD spectropolarimeter
Procedure:
-
Sample Preparation: Prepare the Tyr-Trp solution in the chosen buffer. The solution must be free of any particulates.
-
Instrument Setup:
-
Turn on the instrument and purge with nitrogen gas.
-
Set the desired wavelength range (e.g., 190-250 nm for far-UV, 250-320 nm for near-UV).
-
Set other parameters such as bandwidth, scan speed, and number of accumulations.[11]
-
-
Measurement:
-
Record a baseline spectrum with the buffer-filled cuvette.
-
Record the CD spectrum of the Tyr-Trp sample.
-
-
Data Analysis:
-
Subtract the baseline from the sample spectrum.
-
Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the appropriate formula.[12]
-
Analyze the spectral features to infer information about the peptide's conformation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of Tyr-Trp at the atomic level. Both ¹H and ¹³C NMR are used to identify the chemical environment of each atom in the dipeptide.
Quantitative Data
Chemical shifts (δ) are reported in parts per million (ppm) and are indicative of the local electronic environment of a nucleus. The following table provides expected chemical shift ranges for the key protons in Tyr-Trp, based on data for the individual amino acids and related peptides.[13]
| Proton | Expected Chemical Shift (δ) Range (ppm) |
| Aromatic (Trp indole (B1671886) & Tyr phenyl) | 6.5 - 7.8 |
| α-CH (Trp and Tyr) | 3.5 - 4.5 |
| β-CH₂ (Trp and Tyr) | 2.8 - 3.4 |
Note: The exact chemical shifts for Tyr-Trp will depend on the solvent, pH, and temperature.
Experimental Protocol
Objective: To acquire ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound (solid, typically 1-10 mg)[14]
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)[10]
-
NMR tube (5 mm)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve high homogeneity.
-
Set up the desired NMR experiments (e.g., 1D ¹H, 1D ¹³C, 2D COSY, 2D TOCSY, 2D NOESY).
-
-
Data Acquisition:
-
Acquire the NMR data. The acquisition time will vary depending on the experiment and sample concentration.
-
-
Data Processing and Analysis:
-
Process the raw data (Fourier transformation, phase correction, baseline correction).
-
Reference the chemical shifts (e.g., to an internal standard like DSS or TSP).
-
Assign the resonances to specific nuclei in the Tyr-Trp molecule using 1D and 2D NMR data.
-
Conclusion
The spectroscopic characterization of this compound provides a wealth of information crucial for understanding its structure, dynamics, and interactions. By employing a combination of UV-Vis, fluorescence, circular dichroism, and NMR spectroscopy, researchers can gain a multi-faceted view of this important dipeptide. The experimental protocols and data presented in this guide serve as a practical resource for scientists and professionals in the fields of biochemistry, biophysics, and drug development, enabling robust and reproducible characterization of Tyr-Trp and related peptide systems.
References
- 1. UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2: selected applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cymobase.org [cymobase.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLUORESCENCE 2D AND 3D SPECTRA ANALYSIS OF TRYPTOPHAN, TYROSINE AND PHENYLALANINE | Proceedings of the YSU B: Chemical and Biological Sciences [journals.ysu.am]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. depts.washington.edu [depts.washington.edu]
- 11. Self-Sorting in Diastereomeric Mixtures of Functionalized Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Circular dichroism - Wikipedia [en.wikipedia.org]
- 13. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nmr-bio.com [nmr-bio.com]
- 15. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 16. NMR Sample Preparation [nmr.chem.umn.edu]
Preliminary Investigation of Tyrosyltryptophan Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrosyltryptophan (Tyr-Trp), a dipeptide composed of tyrosine and tryptophan, has emerged as a molecule of interest in the field of bioactive compounds. This technical guide provides a preliminary investigation into the multifaceted bioactivities of Tyr-Trp, with a focus on its neuroprotective, antioxidant, and potential anti-inflammatory properties. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and development efforts. While direct quantitative data for Tyr-Trp is emerging, this guide consolidates current knowledge to provide a foundational understanding of its therapeutic potential.
Neuroprotective Effects of this compound
Preclinical studies have highlighted the neuroprotective potential of this compound, particularly in the context of neurodegenerative diseases such as Alzheimer's disease and tauopathies.
Oral administration of Tyr-Trp has been shown to ameliorate short-term memory deficits in a mouse model of Alzheimer's disease.[1][2] This effect is attributed to the dipeptide's ability to facilitate brain norepinephrine (B1679862) metabolism.[1][2] Chronic administration has been observed to enhance the synthesis and metabolism of norepinephrine in the brain.[1][2] Metabolomic analysis of the cerebral cortex in mice treated with Tyr-Trp revealed higher concentrations of tryptophan, metabolites of the kynurenine (B1673888) pathway, and L-dopa, which is a precursor for catecholamines.[2]
Furthermore, in a tauopathy mouse model, intake of Tyr-Trp improved behavioral deficits, prevented tau phosphorylation, and increased dopamine (B1211576) turnover and synaptophysin expression in the frontal cortex.[3] Notably, the administration of Tyr-Trp also extended the lifespan of these mice.[3][4] These findings suggest that Tyr-Trp may exert its neuroprotective effects through the modulation of key neurotransmitter systems and pathways implicated in neurodegeneration.
Antioxidant Activity of this compound
Dipeptides containing tyrosine and tryptophan residues are recognized for their potent antioxidant properties, primarily acting as radical scavengers.[5] The antioxidant capacity stems from the electron/hydrogen donating ability of the phenolic group of tyrosine and the indole (B1671886) ring of tryptophan.[5]
Quantitative Antioxidant Data
| Assay | Analyte | Result (Trolox Equivalents) | Reference |
| ORAC | Tryptophan-containing peptides | ~1.9–2.8 | [6] |
Note: This value represents a range for peptides containing a single tryptophan residue and serves as an estimate for this compound.
Experimental Protocols for Antioxidant Assays
This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Preparation of Reagents:
-
DPPH solution (e.g., 0.1 mM in methanol).
-
This compound solutions of varying concentrations.
-
Methanol (as blank).
-
Ascorbic acid or Trolox as a positive control.
-
-
Assay Procedure:
-
Add a defined volume of the Tyr-Trp solution to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm).
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
-
Data Analysis:
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.
-
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Preparation of Reagents:
-
ABTS solution (e.g., 7 mM).
-
Potassium persulfate solution (e.g., 2.45 mM).
-
Phosphate buffered saline (PBS) or ethanol (B145695).
-
Trolox as a standard.
-
-
Assay Procedure:
-
Generate the ABTS•+ by reacting the ABTS solution with potassium persulfate in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with PBS or ethanol to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Add the Tyr-Trp solution to the diluted ABTS•+ solution.
-
Measure the absorbance after a defined incubation time (e.g., 6 minutes).
-
-
Data Analysis:
-
The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant capacity to a 1 mM solution of the substance under investigation.
-
Anti-inflammatory Potential of this compound
The anti-inflammatory activity of this compound is inferred from the well-established role of tryptophan metabolism in regulating inflammation.[7][8] The kynurenine pathway, the primary route of tryptophan catabolism, is intricately linked to the immune response.
Inflammatory stimuli can activate the enzyme indoleamine 2,3-dioxygenase (IDO), which converts tryptophan to kynurenine.[8] Metabolites of the kynurenine pathway can act as immunomodulators.[8] For instance, kynurenine can activate the aryl hydrocarbon receptor (AhR), which can lead to the secretion of anti-inflammatory cytokines like IL-10.[7]
While direct studies quantifying the effect of this compound on inflammatory markers such as TNF-α and IL-6 are needed, its role as a precursor for tryptophan and its metabolites suggests a potential to modulate inflammatory responses.
Signaling Pathways Modulated by this compound
Keap1-Nrf2 Antioxidant Response Pathway
The Keap1-Nrf2 pathway is a critical signaling cascade that regulates the expression of numerous antioxidant and cytoprotective genes. While direct evidence for this compound's activation of this pathway is yet to be established, peptides containing Tyr, Trp, Cys, and Met have been reported to activate the Keap1-Nrf2-ARE pathway.[5]
Caption: Keap1-Nrf2 antioxidant response pathway.
Tryptophan Metabolism and the Kynurenine Pathway
The metabolism of the tryptophan component of Tyr-Trp via the kynurenine pathway is a key mechanism underlying its potential neuroprotective and anti-inflammatory effects.
Caption: Tryptophan metabolism via the Kynurenine Pathway.
Experimental Workflow
The preliminary investigation of a bioactive peptide like this compound typically follows a structured workflow, from initial screening to more in-depth mechanistic studies.
Caption: General experimental workflow for bioactivity investigation.
Conclusion and Future Directions
This compound demonstrates significant promise as a bioactive dipeptide with neuroprotective and antioxidant properties. Its role in modulating key neurotransmitter systems and its potential to influence inflammatory pathways through tryptophan metabolism warrants further investigation.
Future research should focus on:
-
Quantitative Bioactivity: Determining specific IC50 values for Tyr-Trp in a range of antioxidant and anti-inflammatory assays.
-
Mechanism of Action: Elucidating the precise molecular mechanisms by which Tyr-Trp exerts its neuroprotective effects, including its interaction with specific receptors and signaling molecules.
-
In Vivo Efficacy: Expanding in vivo studies to different disease models and assessing pharmacokinetic and pharmacodynamic properties.
-
Structure-Activity Relationship: Investigating derivatives of Tyr-Trp to optimize its bioactivity and therapeutic potential.
This technical guide serves as a starting point for researchers and drug development professionals interested in the potential of this compound. The compiled information and visual aids are intended to facilitate a deeper understanding and guide future research in unlocking the full therapeutic value of this promising dipeptide.
References
- 1. Frontiers | Strategies for the Identification of Bioactive Neuropeptides in Vertebrates [frontiersin.org]
- 2. What is the tryptophan kynurenine pathway and why is it important to neurotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tryptophan-kynurenine pathway is dysregulated in inflammation, and immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant Capacity of Free and Peptide Tryptophan Residues Determined by the ORAC (Oxygen Radical Absorbance Capacity) Assay Is Modulated by Radical-Radical Reactions and Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 8. mdpi.com [mdpi.com]
A Technical Guide to In Silico Modeling of Tyrosyltryptophan Interactions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tyrosyltryptophan (YW) dyads are critical structural and functional motifs in a vast array of proteins. These aromatic pairs are integral to processes such as electron transfer, radical scavenging, protein structure stabilization, and molecular recognition.[1][2] Their involvement in the active sites of enzymes and at protein-protein or protein-ligand interfaces makes them a prime target for both fundamental biological research and rational drug design.[3][4] Understanding the intricate non-covalent forces governing YW interactions—including π-π stacking, cation-π, and hydrogen bonding—requires a sophisticated combination of computational and experimental approaches.
This technical guide provides an in-depth overview of the core in silico methodologies used to model and analyze this compound interactions. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational chemistry and molecular modeling to investigate YW-mediated biological phenomena. The guide details the theoretical underpinnings of key techniques, presents structured experimental protocols for their implementation, summarizes quantitative data, and illustrates complex workflows and pathways through detailed diagrams.
The Biophysical Significance of YW Interactions
Tryptophan (Trp) and Tyrosine (Tyr) are two of the three aromatic amino acids and possess unique photophysical properties that are sensitive to their local environment.[5][6] When in close spatial proximity, their side chains can engage in a variety of non-covalent interactions that are crucial for biological function.
-
Structural Roles : YW dyads contribute significantly to the stabilization of protein tertiary and quaternary structures.[1] The large, hydrophobic surface area of the tryptophan indole (B1671886) ring frequently interacts with other aromatic residues, including tyrosine, to form stable hydrophobic cores.[6]
-
Functional Roles in Enzymology : These motifs are commonly found in the active sites of enzymes, particularly oxidoreductases like ribonucleotide reductase (RNR) and in photosystem II.[1] They play a vital role in mediating long-range electron transfer (ET) and proton-coupled electron transfer (PCET) reactions, often by serving as way-stations or "hopping" points for charge transport.[2]
-
Molecular Recognition and Drug Design : The specific geometry and electrostatic nature of YW interactions are critical for protein-ligand binding.[4][7] For instance, the binding of aromatic drugs can occur via π-π stacking interactions with Trp or Tyr residues in a binding pocket.[7] Modulating these interactions is a key strategy in modern drug discovery.[8]
Core In Silico Methodologies
The computational investigation of YW interactions spans a range of methods, each offering a different balance of accuracy and computational expense. The choice of method depends on the specific scientific question, from calculating precise interaction energies to simulating the dynamic behavior of a large protein complex.
Quantum Mechanics (QM)
QM methods are essential for accurately describing the electronic structure of the YW dyad and the fundamental nature of their interaction, including electron transfer and charge distribution.[9]
-
Symmetry-Adapted Perturbation Theory (SAPT) : This method is used to evaluate interaction energies and decompose them into physically meaningful components: electrostatics, exchange, induction, and dispersion. SAPT calculations on model systems like phenol-tetramethylammonium have shown that electrostatics and dispersion provide comparable contributions to cation-π interactions, which are relevant to YW systems.[10]
-
Complete Active Space Self-Consistent Field (CASSCF) and CASPT2 : These high-level ab initio methods are used to study the photophysics and photochemistry of aromatic amino acids.[5] They can accurately compute vertical electronic transition energies and investigate the decay mechanisms of excited states, which is critical for understanding fluorescence and energy transfer between Tyr and Trp.[5]
-
Density Functional Theory (DFT) : While not explicitly detailed in the initial search for YW interactions, DFT is a workhorse of quantum chemistry, widely used to optimize geometries and calculate interaction energies for systems larger than those accessible by high-level ab initio methods.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
MD simulations use classical mechanics (force fields) to simulate the movement of atoms in a system over time, providing insights into the dynamic behavior of YW interactions in a solvated, physiological environment.[11][12]
-
Force Fields : The accuracy of MD simulations is highly dependent on the chosen force field. Commonly used force fields include CHARMM, Amber, OPLS, and GROMOS.[12] Specific force field parameters may need to be validated or refined using QM data to accurately reproduce the non-additive effects, such as induction, that are significant in cation-π interactions.[10]
-
Simulation Protocol : A typical MD simulation involves system preparation (solvation, neutralization), energy minimization, equilibration (NVT and NPT ensembles), and a final production run.[11][13] Simulation times for studying local interactions can range from nanoseconds to microseconds.[12][14]
-
Analysis : Trajectories are analyzed to understand conformational flexibility, hydrogen bonding patterns, solvent accessibility, and dynamic cross-correlations between the YW residues and the rest of the protein.[13]
Free Energy Calculations
These methods are used to compute the binding free energy (ΔG) of ligands to proteins or the free energy difference between conformational states, providing a quantitative measure of interaction strength and stability.
-
Alchemical Methods (FEP, TI) : Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are rigorous methods that calculate free energy differences by "alchemically" transforming one molecule into another (e.g., a ligand into solvent) over a series of non-physical intermediate states.[15][16][17] These methods are computationally expensive but are considered the gold standard for accuracy.[18]
-
Endpoint Methods (MM/PBSA, MM/GBSA) : The Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area methods calculate binding free energy by combining molecular mechanics energies with continuum solvation models.[15][18] They are less computationally demanding than alchemical methods and are widely used for ranking compounds and analyzing interaction energies on ensembles of structures generated from MD simulations.[16]
-
Pathway Methods (Umbrella Sampling, Metadynamics) : These methods calculate the potential of mean force (PMF) along a specific reaction coordinate, such as the distance between the centers of mass of the Tyr and Trp rings. They are particularly useful for understanding the energy landscape of association and dissociation events.[15][16]
Data Presentation: Quantitative Analysis of Aromatic Interactions
The following tables summarize quantitative data derived from computational and experimental studies of aromatic amino acid interactions, providing reference values for researchers.
Table 1: Calculated Interaction Energies for Non-Covalent Bonds
| Interacting Pair / Bond Type | Method | Interaction Energy (kcal/mol) | Reference |
|---|---|---|---|
| Trp Cδ1—H⋯O=C (backbone) | Quantum-Chemical Calculations | 1.5 – 3.0 | [3] |
| Phenol-Tetramethylammonium | SAPT2+/aug-cc-pVDZ | Comparable contributions from electrostatics and dispersion |[10] |
Table 2: Experimentally Determined Binding Affinities Involving Aromatic Interactions
| System | Ligand | Experimental Method | Dissociation Constant (Kd) | Reference |
|---|---|---|---|---|
| LmrR transcriptional repressor | Daunomycin | Surface Plasmon Resonance (SPR) | 450 nM | [7] |
| LmrR transcriptional repressor | Riboflavin | Surface Plasmon Resonance (SPR) | 460 nM | [7] |
| LmrR (W96 -> 4,5,6,7-tetraFW) | Riboflavin | Surface Plasmon Resonance (SPR) | 33,400 nM |[7] |
Note: The 70-fold decrease in affinity for the fluorinated Trp mutant highlights the significant contribution of electrostatic π-π interactions to binding.[7]
Methodologies and Experimental Protocols
This section provides generalized protocols for performing key in silico and experimental validation studies of YW interactions.
Protocol: Molecular Dynamics (MD) Simulation of a YW-Containing Peptide
-
System Preparation :
-
Obtain the initial structure of the protein or peptide from the Protein Data Bank (PDB) or build it using homology modeling.[19]
-
Select a force field (e.g., OPLS3e, Amber ff99SB-ILDN).[11][12]
-
Immerse the structure in a periodic water box (e.g., TIP3P water model).[11]
-
Add counter-ions (e.g., Na+, Cl-) to neutralize the system's total charge.
-
-
Simulation Execution (using software like GROMACS, Amber, or Desmond) :
-
Perform energy minimization to remove steric clashes.
-
Gradually heat the system to the target temperature (e.g., 300 K) under the NVT (constant volume) ensemble.
-
Equilibrate the system's pressure and density under the NPT (constant pressure) ensemble.
-
Run the production MD simulation for the desired timescale (e.g., 100 ns to 1 µs) in the NVT or NPT ensemble.[11][12] Use a time step of ~2 fs and treat long-range electrostatics with Particle Mesh Ewald (PME).[17]
-
-
Analysis :
-
Calculate Root Mean Square Deviation (RMSD) and Fluctuation (RMSF) to assess structural stability and flexibility.
-
Analyze hydrogen bond occupancy between the YW dyad and surrounding residues or water.
-
Use clustering algorithms to identify representative conformations.
-
Calculate Dynamic Cross-Correlation Maps (DCCM) to identify correlated motions between residues.[13]
-
Protocol: Experimental Validation via Tryptophan-Cysteine Quenching
This experimental technique can validate computational predictions about protein-protein interactions and surface accessibility.[14]
-
Protein Engineering :
-
Create two protein variants using site-directed mutagenesis:
-
One protein with a surface-exposed Tryptophan (the fluorophore).
-
A second, interacting protein with a surface-exposed Cysteine (the quencher).
-
-
-
Spectroscopic Measurement :
-
Mix the two proteins in solution.
-
Excite the Tryptophan using a laser pulse.
-
Measure the fluorescence decay lifetime of the Tryptophan.
-
-
Data Interpretation :
-
Transient interactions between the two proteins will bring the Cysteine into close proximity with the Tryptophan, leading to quenching and a shortened fluorescence lifetime.
-
The degree of quenching provides information on the frequency and proximity of the interaction.
-
Compare these experimental results with distances and interaction frequencies observed in atomistic MD simulations to validate the computational model and force field.[14]
-
Visualizations: Workflows and Signaling Pathways
Diagrams generated using Graphviz provide clear visual representations of complex processes and relationships relevant to the study of YW interactions.
Caption: A typical workflow for a Molecular Dynamics (MD) simulation study.
References
- 1. Structure and Function of Tryptophan–Tyrosine Dyads in Biomimetic β Hairpins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Could tyrosine and tryptophan serve multiple roles in biological redox processes? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A structural role for tryptophan in proteins, and the ubiquitous Trp Cδ1—H⋯O=C (backbone) hydrogen bond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Photophysics and Photochemistry of Phenylalanine, Tyrosine, and Tryptophan: A CASSCF/CASPT2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. imrpress.com [imrpress.com]
- 9. tsi.lv [tsi.lv]
- 10. Improving the force field description of tyrosine-choline cation-π interactions: QM investigation of phenol-N(Me)4+ interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Comparison of Secondary Structure Formation Using 10 Different Force Fields in Microsecond Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular dynamics simulation analysis of structural dynamic cross correlation induced by odorant hydrogen-bonding in mouse eugenol olfactory receptor1footnote 11footnote 1 Biophys. Physicobiol. 21, e210007 (2024). https://doi.org/10.2142/biophysico.bppb-v21.0007 [arxiv.org]
- 14. Characterizing Transient Protein-Protein Interactions by Trp-Cys Quenching and Computer Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Free energy calculations in biomolecule-nanomaterial interactions [frontiersin.org]
- 16. frontiersin.org [frontiersin.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Accurate Binding Free Energy Method from End-State MD Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent Applications of In Silico Approaches for Studying Receptor Mutations Associated with Human Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Antioxidant Potential of Tyrosyltryptophan: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Consequently, there is a growing interest in identifying novel antioxidant compounds. Bioactive peptides derived from natural protein sources are promising candidates due to their potential for high efficacy and low toxicity.
This technical guide focuses on the dipeptide Tyrosyltryptophan (Tyr-Trp), a molecule of significant interest due to the inherent antioxidant properties of its constituent amino acids, tyrosine and tryptophan. Both tyrosine's phenolic group and tryptophan's indole (B1671886) ring are known to act as potent hydrogen donors, a key mechanism in radical scavenging.[1][2] While direct extensive research on the specific antioxidant capacity of this compound is emerging, this document provides a comprehensive framework for its evaluation. It details the standard experimental protocols to quantify its antioxidant potential, explores a key signaling pathway likely involved in its mechanism of action, and presents a structured format for data presentation.
Quantitative Data on Antioxidant Activity
To date, specific quantitative data on the antioxidant activity of this compound is not extensively available in the public literature. The following table is provided as a template for researchers to systematically record and compare the antioxidant efficacy of this compound as determined by the experimental protocols detailed in this guide. This structured approach will facilitate the comparison of its activity with standard antioxidants and other investigational compounds.
| Assay Type | Parameter | This compound Value | Positive Control (e.g., Trolox/Quercetin) Value |
| DPPH Radical Scavenging Assay | IC₅₀ (µM) | Data to be determined | Insert value |
| ABTS Radical Scavenging Assay | TEAC (µM) | Data to be determined | Insert value |
| Cellular Antioxidant Activity | CAA Value | Data to be determined | Insert value |
IC₅₀: The concentration of the substance required to inhibit 50% of the initial radical concentration. TEAC: Trolox Equivalent Antioxidant Capacity. CAA Value: Cellular Antioxidant Activity value, often expressed as quercetin (B1663063) equivalents.
Experimental Protocols
The following are detailed methodologies for key in vitro assays to determine the antioxidant potential of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.[3][4]
Principle: DPPH is a stable free radical that, in its radical form, has a deep purple color with an absorption maximum around 517 nm. When reduced by an antioxidant, the purple color fades to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.[3]
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and protected from light.
-
Preparation of Test Samples: Dissolve this compound in a suitable solvent (e.g., methanol, ethanol, or a buffer) to create a stock solution. Prepare a series of dilutions from the stock solution to obtain various concentrations.
-
Reaction Mixture: In a 96-well microplate, add a specific volume of each this compound dilution to individual wells. Add an equal volume of the DPPH working solution to each well.[4]
-
Controls:
-
Positive Control: A known antioxidant such as ascorbic acid or Trolox at various concentrations.
-
Blank: The solvent used for the sample without the test compound.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.[4]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula:
-
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
-
IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+).[5]
Principle: ABTS is oxidized to its radical cation, ABTS•+, by a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color with an absorbance maximum at 734 nm. In the presence of an antioxidant, the colored radical is reduced back to the colorless neutral form. The extent of decolorization is proportional to the antioxidant's activity.[5]
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or a phosphate (B84403) buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Prepare a stock solution of this compound and a series of dilutions as described for the DPPH assay.
-
Reaction Mixture: In a 96-well microplate, add a small volume of the this compound dilutions or the positive control (Trolox) to individual wells. Add the ABTS•+ working solution to each well.[5]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of inhibition is calculated similarly to the DPPH assay.
-
TEAC Determination: The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.[6][7]
Principle: The CAA assay uses a cell-permeable, non-fluorescent probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). Inside the cell, esterases deacetylate DCFH-DA to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidant compounds can inhibit this oxidation, leading to a reduction in fluorescence.[6]
Procedure:
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well black microplate with a clear bottom and culture until they reach confluence.
-
Cell Treatment: Remove the growth medium and wash the cells with a suitable buffer (e.g., PBS). Treat the cells with the this compound compound at various concentrations, along with the DCFH-DA probe. A known antioxidant like quercetin is used as a positive control.
-
Incubation: Incubate the plate at 37°C for 1 hour to allow for cellular uptake.
-
Induction of Oxidative Stress: Wash the cells to remove extracellular compounds. Add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to induce oxidative stress.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically over a period of time (e.g., 1 hour) using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm.
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence versus time plot. The CAA value is calculated as the percentage reduction in AUC in the presence of the antioxidant compared to the control.
Potential Signaling Pathway: The Keap1-Nrf2-ARE Pathway
A key mechanism by which cells respond to oxidative stress is through the activation of the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[8][9] It is plausible that this compound, or its constituent amino acids following cellular uptake and potential metabolism, could modulate this pathway.
Mechanism of Action:
-
Under Basal Conditions: Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. This keeps the intracellular levels of Nrf2 low.[9]
-
Under Oxidative Stress: Oxidative or electrophilic stress can induce conformational changes in Keap1, leading to the dissociation of Nrf2.
-
Nrf2 Translocation and Activation: Liberated Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins.[10]
-
Gene Transcription: The Nrf2-Maf heterodimer binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription. These genes encode for proteins such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis.[10]
The antioxidant effects of various plant-derived peptides have been linked to the activation of the Nrf2 pathway.[11] Given the known antioxidant properties of tyrosine and tryptophan residues, it is a strong hypothesis that this compound could activate this protective signaling cascade.
Conclusion
This compound presents a compelling subject for antioxidant research. This guide provides the essential framework for a systematic investigation into its antioxidant potential. By employing the detailed experimental protocols for DPPH, ABTS, and CAA assays, researchers can generate robust quantitative data. Furthermore, the exploration of the Keap1-Nrf2-ARE signaling pathway offers a plausible mechanistic basis for its potential cytoprotective effects. The structured approach outlined herein will facilitate the comprehensive evaluation of this compound and contribute to the broader understanding of the therapeutic potential of bioactive peptides in combating oxidative stress-related diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Antioxidant Peptides Derived from Woody Oil Resources: Mechanisms of Redox Protection and Emerging Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases [aginganddisease.org]
- 9. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in Research on the Activity Evaluation, Mechanism and Structure-Activity Relationships of Natural Antioxidant Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Purification of Tyrosyltryptophan using Reverse-Phase HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust method for the purification of the dipeptide Tyrosyltryptophan (Tyr-Trp) utilizing reverse-phase high-performance liquid chromatography (RP-HPLC). The protocol described herein employs a C18 stationary phase and a water/acetonitrile (B52724) mobile phase gradient containing trifluoroacetic acid as an ion-pairing agent. This method provides a reliable and efficient means of obtaining high-purity this compound suitable for research and pharmaceutical development applications.
Introduction
This compound is a dipeptide composed of tyrosine and tryptophan residues. As with many peptides, achieving high purity after synthesis or extraction from natural sources is crucial for its use in research and therapeutic development. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the purification of peptides based on their hydrophobicity.[1][2][3] The C18 (octadecyl) stationary phase is widely used for peptide separations due to its excellent resolving power and stability.[3] This document provides a detailed protocol for the purification of this compound using a C18 column, along with expected results and key experimental parameters.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is useful for sample preparation and method development.
| Property | Value | Reference |
| Molecular Formula | C20H21N3O4 | --INVALID-LINK-- |
| Molecular Weight | 367.4 g/mol | --INVALID-LINK-- |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | --INVALID-LINK-- |
Experimental Protocol
This protocol outlines the necessary steps for the purification of this compound using RP-HPLC.
Materials and Reagents
-
Crude this compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
0.22 µm syringe filters
Equipment
-
High-performance liquid chromatography (HPLC) system with a gradient pump, UV detector, and fraction collector
-
C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm)
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Lyophilizer (optional, for sample drying)
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN.
-
Degas both mobile phases prior to use.
Sample Preparation
-
Dissolve the crude this compound sample in a minimal amount of Mobile Phase A. A typical starting concentration is 1-5 mg/mL.
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
HPLC Method Parameters
The following parameters can be used as a starting point and may require optimization based on the specific HPLC system and column used.
| Parameter | Setting |
| Column | C18, 5 µm, 100 Å, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm and 280 nm |
| Injection Volume | 20-100 µL (dependent on sample concentration and column capacity) |
| Column Temperature | Ambient or 30°C |
| Gradient Program | See Table 2 |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 35 | 5 | 95 |
| 40 | 5 | 95 |
| 41 | 95 | 5 |
| 50 | 95 | 5 |
Purification and Fraction Collection
-
Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 10-15 column volumes or until a stable baseline is achieved.
-
Inject the filtered sample onto the column.
-
Run the gradient program as specified in Table 2.
-
Monitor the chromatogram at 220 nm (for the peptide bond) and 280 nm (due to the aromatic side chains of tyrosine and tryptophan).[4][5]
-
Collect fractions corresponding to the main peak of interest. The retention time for this compound will depend on the specific system but is expected to be in the mid-to-late part of the gradient due to its hydrophobicity.
-
Analyze the collected fractions for purity using an analytical HPLC method.
-
Pool the pure fractions and lyophilize to obtain the purified this compound as a solid.
Expected Results
The chromatogram should show a major peak corresponding to this compound, well-separated from impurities. The dual-wavelength detection can aid in peak identification, as the absorbance ratio of 280 nm to 220 nm can be characteristic of the peptide.
Table 3: Example Purification Data (Illustrative)
| Parameter | Value |
| Crude Purity | ~70% |
| Post-Purification Purity | >98% |
| Retention Time | ~20-25 minutes (highly system dependent) |
| Recovery Yield | >85% |
Note: These are typical values and will vary depending on the initial purity of the crude sample and the specific chromatographic conditions.
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound by RP-HPLC.
Signaling Pathway Diagram (Logical Relationship)
Caption: Separation principle of this compound purification by RP-HPLC.
Conclusion
The reverse-phase HPLC method described in this application note provides an effective and reproducible means for the purification of this compound. By utilizing a C18 column and a water/acetonitrile gradient with TFA, high purity and recovery of the target dipeptide can be achieved. This protocol is suitable for researchers and professionals in the fields of peptide chemistry, biochemistry, and pharmaceutical development.
References
Application Note: Mass Spectrometry Analysis of Tyrosyltryptophan Fragmentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosyltryptophan (Tyr-Trp), a dipeptide composed of tyrosine and tryptophan amino acids, is of significant interest in biochemical and pharmaceutical research due to the unique properties of its aromatic residues. Understanding its fragmentation behavior under mass spectrometry (MS) is crucial for its accurate identification and quantification in complex biological matrices. This application note provides a detailed protocol for the analysis of this compound fragmentation using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Collision-Induced Dissociation (CID).
Experimental Protocols
Materials and Reagents
-
This compound (Tyr-Trp) standard (≥98% purity)
-
LC-MS grade water
-
LC-MS grade acetonitrile (B52724) (ACN)
-
Formic acid (FA), LC-MS grade
-
Methanol (B129727), LC-MS grade
-
Microcentrifuge tubes
-
Autosampler vials
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of LC-MS grade water to prepare a 1 mg/mL stock solution.
-
Working Standard (1 µg/mL): Dilute the stock solution 1:1000 with a solvent mixture of 50:50 (v/v) water:acetonitrile with 0.1% formic acid to obtain a working standard solution of 1 µg/mL.
-
Matrix Samples: For analysis in biological matrices (e.g., plasma, serum), a protein precipitation step is recommended. Mix the sample with three volumes of cold methanol or acetonitrile, vortex thoroughly, and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins. The supernatant can then be diluted for analysis.
Liquid Chromatography (LC) Method
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B (equilibration)
-
Mass Spectrometry (MS) Method
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Product Ion Scan (Tandem MS)
-
Precursor Ion (m/z): 368.15 (corresponding to [M+H]⁺ of this compound)
-
Collision Gas: Argon
-
Collision Energy: Optimized for maximum fragmentation (typically 15-30 eV). A collision energy ramp can be utilized to observe a wider range of fragments.
-
Mass Range: m/z 50-400
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
Data Presentation
The collision-induced dissociation of protonated this compound ([M+H]⁺ at m/z 368.15) is expected to yield a series of characteristic product ions. The primary fragmentation occurs at the peptide bond, leading to the formation of b- and y-type ions. Further fragmentation of the side chains of tyrosine and tryptophan is also observed.
Table 1: Expected Major Product Ions of Protonated this compound (m/z 368.15) in CID
| Ion Type | Sequence Fragment | Calculated m/z | Description |
| Precursor | [Tyr-Trp+H]⁺ | 368.15 | Protonated molecular ion |
| y₁ | [Trp+H]⁺ | 205.09 | Cleavage of the peptide bond, C-terminal fragment |
| b₁ | [Tyr]⁺ | 164.07 | Cleavage of the peptide bond, N-terminal fragment |
| Immonium (Trp) | 188.07 | Side chain fragment of Tryptophan | |
| Immonium (Tyr) | 136.08 | Side chain fragment of Tyrosine | |
| a₁ | [b₁ - CO]⁺ | 136.08 | Loss of CO from the b₁ ion |
| y₁ - NH₃ | 188.07 | Loss of ammonia (B1221849) from the y₁ ion | |
| Indole fragment | 130.07 | Characteristic fragment from the Tryptophan side chain |
Visualizations
Experimental Workflow
Application of Tyr-Trp Motifs in Protein-Peptide Interaction Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intrinsic fluorescence of aromatic amino acids, particularly Tryptophan (Trp) and Tyrosine (Tyr), provides a powerful label-free approach for studying protein-peptide interactions. The Tyr-Trp (YW) dipeptide motif, and peptides containing both residues in close proximity, are of special interest due to their potential to act as a natural Förster Resonance Energy Transfer (FRET) pair. Changes in the local environment of these residues upon binding to a protein partner can lead to measurable changes in their fluorescence properties, such as intensity, emission maximum, and anisotropy. These changes can be harnessed to quantify binding affinities and to screen for inhibitors of protein-peptide interactions, offering a cost-effective and less perturbative alternative to assays requiring extrinsic fluorescent labels.
This document provides detailed application notes and experimental protocols for utilizing the intrinsic fluorescence of Tyr-Trp motifs in various protein-peptide interaction assays.
Key Applications
The intrinsic fluorescence of Tyr-Trp motifs can be exploited in several key assay formats:
-
Intrinsic Fluorescence Quenching Assays: Binding of a protein to a peptide containing a Tyr-Trp motif can alter the microenvironment of these residues, leading to quenching or enhancement of the intrinsic fluorescence. This change in fluorescence intensity can be titrated to determine the binding affinity (Kd). Tryptophan, with its higher quantum yield and sensitivity to the local environment, is often the primary focus in these assays.[1][2]
-
Intrinsic Förster Resonance Energy Transfer (FRET) Assays: When a Tyr and a Trp residue are suitably positioned within a peptide, FRET can occur from the donor Tyr to the acceptor Trp. Protein binding can induce conformational changes in the peptide, altering the distance or orientation between the Tyr and Trp residues and thus modulating the FRET efficiency. This provides a ratiometric readout for the binding event.
-
Studying Post-Translational Modifications (PTMs): Tyr-Trp motifs are relevant in the study of PTMs, particularly in the context of phosphotyrosine recognition. SH2 (Src Homology 2) domains, for example, are crucial modules in signal transduction that recognize and bind to short peptides containing phosphorylated tyrosine. The presence of a Trp residue in the vicinity of the phosphotyrosine can serve as an intrinsic fluorescent probe to monitor these interactions.
Data Presentation: Quantitative Binding Affinities
The following tables summarize quantitative data from studies utilizing intrinsic fluorescence to measure protein-peptide binding affinities.
Table 1: Binding Affinities Determined by Intrinsic Tryptophan Fluorescence Quenching
| Interacting Partners | Peptide Sequence/Motif | Assay Method | Binding Affinity (Kd) | Reference |
| HusA - Haem | Not Applicable (Protein Trp) | Fluorescence Quenching | 0.1 µM | [1] |
| hTAS1R2-VFT - Sucralose | Not Applicable (Protein Trp) | Intrinsic Trp Fluorescence | 1.1 µM | [3] |
| hTAS1R2-VFT - Aspartame | Not Applicable (Protein Trp) | Intrinsic Trp Fluorescence | 5.4 µM | [3] |
| Galectin-3 - Lactoside | Not Applicable (Protein Trp) | Fluorescence Lifetime | 73 ± 4 µM | [4] |
| Galectin-3 - Methyllactoside | Not Applicable (Protein Trp) | Fluorescence Lifetime | 54 ± 10 µM | [4] |
Table 2: Binding Affinities of SH2 Domains to Phosphotyrosine-Containing Peptides
| SH2 Domain | Phosphopeptide Sequence | Assay Method | Binding Affinity (Kd) | Reference |
| Src SH2 | pYEEI | Surface Plasmon Resonance | 600 nM | [5] |
| PI3K p85 N-SH2 | pYVPM | Isothermal Titration Calorimetry | 300 nM | [5] |
| Lck SH2 | pYQPQP | Isothermal Titration Calorimetry | 4 µM | [5] |
| GRB2 SH2 | pYVNQ | Far-Western Blotting | Not specified (strong interaction) | [6] |
| SHP2 SH2 | pYVNV | Mass Spectrometry | Not specified (strong interaction) | [6] |
Experimental Protocols
Protocol 1: Determination of Binding Affinity using Intrinsic Tryptophan Fluorescence Quenching
This protocol describes a general procedure for determining the dissociation constant (Kd) of a protein-peptide interaction by monitoring the quenching of intrinsic tryptophan fluorescence.[1][2]
Materials:
-
Fluorometer with temperature control
-
Quartz cuvette (e.g., 5 mm path length)
-
Purified protein containing at least one tryptophan residue
-
Synthetic peptide with a Tyr-Trp motif (or the ligand of interest)
-
Binding buffer (e.g., PBS or Tris-HCl with appropriate pH and salt concentration)
-
Micro-pipettes and tips
Procedure:
-
Instrument Setup:
-
Sample Preparation:
-
Prepare a stock solution of the protein in the binding buffer. The concentration should be high enough to observe a stable fluorescence signal (e.g., 1 µM).[1]
-
Prepare a concentrated stock solution of the peptide in the same binding buffer.
-
Determine the accurate concentrations of the protein and peptide stock solutions using a suitable method (e.g., UV-Vis spectrophotometry).
-
-
Titration Experiment:
-
Add a known volume of the protein solution to the cuvette to achieve the desired starting concentration.
-
Record the fluorescence emission spectrum of the protein alone (this is the F0 measurement).
-
Make sequential additions of small aliquots of the peptide stock solution to the cuvette.
-
After each addition, mix gently and allow the system to equilibrate for a few minutes before recording the fluorescence emission spectrum.
-
Continue the titration until the fluorescence signal reaches saturation (no further significant change is observed upon addition of more peptide).
-
-
Data Analysis:
-
For each titration point, determine the fluorescence intensity at the emission maximum.
-
Correct the fluorescence intensity for dilution by multiplying by the dilution factor at each step.
-
If the ligand absorbs at the excitation or emission wavelength, a correction for the inner filter effect is necessary.[1][2] This can be done by performing a control titration of the ligand into a solution of a non-interacting fluorophore (e.g., N-acetyl-L-tryptophanamide) and using the change in its fluorescence to correct the protein-peptide titration data.
-
Plot the change in fluorescence intensity (ΔF = F0 - F) as a function of the total peptide concentration.
-
Fit the data to a suitable binding isotherm equation (e.g., a one-site binding model) to determine the dissociation constant (Kd).
-
Protocol 2: Label-Free FRET Assay using Endogenous Tyr-Trp
This protocol outlines a method to monitor protein-peptide binding by measuring the FRET between a naturally occurring Tyr-Trp pair within the peptide.
Materials:
-
Fluorometer with the ability to measure emission spectra at two different excitation wavelengths.
-
Quartz cuvette
-
Purified protein of interest
-
Synthetic peptide containing a Tyr-Trp pair in close proximity
-
Binding buffer
Procedure:
-
Instrument Setup:
-
Set the temperature to the desired experimental temperature.
-
Set two excitation wavelengths: one to preferentially excite Tyrosine (~275 nm) and another to selectively excite Tryptophan (295 nm).
-
Set the emission scan range to cover the emission of both Tyr (~303 nm) and Trp (~350 nm).
-
-
Spectral Characterization:
-
Record the emission spectrum of the peptide alone when excited at 275 nm. Observe the emission from both Tyr and Trp (due to FRET).
-
Record the emission spectrum of the peptide alone when excited at 295 nm. This will primarily show the Trp emission.
-
-
Titration Experiment:
-
To a solution of the peptide in the cuvette, make sequential additions of the protein stock solution.
-
After each addition, allow the system to equilibrate and record the emission spectra at both excitation wavelengths (275 nm and 295 nm).
-
-
Data Analysis:
-
Calculate the FRET efficiency (E) at each titration point. This can be estimated from the ratio of the acceptor (Trp) emission to the donor (Tyr) emission when exciting the donor.
-
Alternatively, monitor the change in the ratio of Trp emission intensity when excited at 275 nm (sensitized emission) to its emission intensity when excited directly at 295 nm.
-
Plot the change in FRET efficiency or the emission ratio as a function of the protein concentration.
-
Fit the data to a binding isotherm to determine the Kd.
-
Mandatory Visualizations
Signaling Pathway: SH2 Domain-Mediated Signal Transduction
Caption: SH2 domain-mediated recruitment of Grb2 to a phosphorylated receptor tyrosine kinase.
Experimental Workflow: Intrinsic Fluorescence Quenching Assay
Caption: Workflow for determining binding affinity using intrinsic tryptophan fluorescence quenching.
Logical Relationship: Principles of Intrinsic Tyr-Trp FRET
Caption: Principle of Förster Resonance Energy Transfer (FRET) between Tyr and Trp residues.
References
- 1. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. qrettech.com [qrettech.com]
- 6. Time-resolved multimodal analysis of Src Homology 2 (SH2) domain binding in signaling by receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tyrosyl-L-tryptophan in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the use of the dipeptide L-Tyrosyl-L-tryptophan (Tyr-Trp) as a substrate in enzymatic assays for two key proteases: α-Chymotrypsin and Carboxypeptidase A. The intrinsic fluorescence of the tryptophan residue offers a convenient and sensitive method for monitoring enzyme activity, making it suitable for high-throughput screening and inhibitor studies.
Introduction
L-Tyrosyl-L-tryptophan is a dipeptide composed of two aromatic amino acids, making it an excellent substrate for proteases with specificity for hydrophobic residues. Its cleavage can be monitored by detecting changes in the fluorescence of the tryptophan residue, providing a continuous, real-time assay. This document outlines protocols for utilizing Tyr-Trp to measure the activity of α-chymotrypsin, which cleaves the peptide bond between the two residues, and Carboxypeptidase A, which removes the C-terminal tryptophan.
I. α-Chymotrypsin Assay using Tyrosyl-L-tryptophan
Principle:
α-Chymotrypsin, a serine endopeptidase, preferentially hydrolyzes peptide bonds on the C-terminal side of aromatic amino acids such as tyrosine, phenylalanine, and tryptophan.[1][2][3] When using Tyr-Trp as a substrate, chymotrypsin (B1334515) cleaves the peptide bond, releasing free L-tryptophan and L-tyrosine. The fluorescence properties of tryptophan are sensitive to its local environment.[4] Cleavage of the dipeptide results in a change in the quantum yield of the tryptophan fluorescence, which can be monitored to determine the rate of the enzymatic reaction.
dot
Caption: Experimental workflow for the α-chymotrypsin assay using Tyr-Trp.
Experimental Protocol:
Materials:
-
α-Chymotrypsin from bovine pancreas (e.g., Sigma-Aldrich C4129)
-
L-Tyrosyl-L-tryptophan (Tyr-Trp)
-
Tris-HCl buffer (50 mM, pH 7.8, containing 20 mM CaCl₂)
-
Dimethyl sulfoxide (B87167) (DMSO) for substrate stock
-
Fluorometer or microplate reader with fluorescence capabilities
-
UV-transparent cuvettes or microplates
Procedure:
-
Preparation of Reagents:
-
Tyr-Trp Substrate Stock (10 mM): Dissolve the appropriate amount of Tyr-Trp in DMSO. Store at -20°C.
-
α-Chymotrypsin Stock (1 mg/mL): Dissolve α-chymotrypsin in 1 mM HCl with 2 mM CaCl₂. Store in aliquots at -20°C.
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 7.8 at 25°C.
-
-
Enzyme Working Solution:
-
Dilute the α-chymotrypsin stock solution in the assay buffer to the desired final concentration (e.g., 1-10 µg/mL). Prepare fresh daily and keep on ice.
-
-
Assay Execution (96-well plate format):
-
Prepare serial dilutions of the Tyr-Trp substrate in assay buffer to achieve a range of final concentrations (e.g., 0.1 to 5 mM).
-
Add 180 µL of each substrate dilution to the wells of a UV-transparent 96-well plate.
-
Include a blank control with 180 µL of assay buffer only.
-
Equilibrate the plate to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding 20 µL of the chymotrypsin working solution to each well.
-
Immediately place the plate in the fluorometer.
-
-
Data Acquisition:
-
Monitor the increase in fluorescence intensity over time (e.g., every 30 seconds for 10-15 minutes).
-
Excitation Wavelength: 280 nm
-
Emission Wavelength: 350 nm
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.
-
Convert the change in fluorescence units per minute to moles of product per minute using a standard curve of L-tryptophan.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Inhibitor Screening: For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate. The IC₅₀ value can be determined by measuring the enzyme activity at various inhibitor concentrations.
II. Carboxypeptidase A Assay using Tyrosyl-L-tryptophan
Principle:
Carboxypeptidase A (CPA) is a metalloexopeptidase that catalyzes the hydrolysis of the C-terminal peptide bond, with a preference for residues with aromatic or branched aliphatic side chains.[5][6] When incubated with Tyr-Trp, CPA will cleave the C-terminal tryptophan, yielding L-tyrosine and free L-tryptophan. Similar to the chymotrypsin assay, the release of L-tryptophan can be monitored by the change in its fluorescence signal.
dot
Caption: Cleavage of Tyr-Trp by Carboxypeptidase A.
Experimental Protocol:
Materials:
-
Carboxypeptidase A from bovine pancreas (e.g., Sigma-Aldrich C0261)
-
L-Tyrosyl-L-tryptophan (Tyr-Trp)
-
Tris-HCl buffer (25 mM, pH 7.5, containing 500 mM NaCl)
-
Dimethyl sulfoxide (DMSO) for substrate stock
-
Fluorometer or microplate reader
-
UV-transparent cuvettes or microplates
Procedure:
-
Preparation of Reagents:
-
Tyr-Trp Substrate Stock (10 mM): Dissolve the appropriate amount of Tyr-Trp in DMSO. Store at -20°C.
-
Carboxypeptidase A Stock (1 mg/mL): Suspend Carboxypeptidase A in cold 10% LiCl solution. For assays, dilute in cold 1 M NaCl.
-
Assay Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5 at 25°C.
-
-
Enzyme Working Solution:
-
Dilute the Carboxypeptidase A stock solution in the assay buffer to the desired final concentration (e.g., 5-20 µg/mL). Prepare fresh and keep on ice.
-
-
Assay Execution (Cuvette-based):
-
In a 1 mL quartz cuvette, add assay buffer to a final volume of 950 µL.
-
Add the desired volume of Tyr-Trp substrate stock to achieve the final assay concentration (e.g., ranging from 0.1 to 2 mM).
-
Equilibrate the cuvette in the fluorometer at 25°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the Carboxypeptidase A working solution and mix by gentle inversion.
-
-
Data Acquisition:
-
Monitor the increase in fluorescence intensity over time.
-
Excitation Wavelength: 280 nm
-
Emission Wavelength: 350 nm
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence vs. time plot.
-
Generate a standard curve with known concentrations of L-tryptophan to convert fluorescence units to molar concentrations.
-
Determine Km and Vmax by plotting initial velocities against substrate concentrations and fitting to the Michaelis-Menten equation.
-
Quantitative Data
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| α-Chymotrypsin | N-acetyl-L-tryptophan methyl ester | - | - | 8 x 10⁵ | [8] |
| N-acetyl-L-tyrosinamide | 28 | 0.43 | 15.4 | [9] | |
| Carboxypeptidase A4 (Human) | FA-Phe-Trp | 1.0 ± 0.2 | 100 ± 10 | 1.0 x 10⁵ | [7] |
| Carboxypeptidase A6 (Human) | FA-Phe-Trp | 0.09 ± 0.02 | 1.2 ± 0.1 | 1.3 x 10⁴ | [10] |
Note: The kinetic parameters for Tyr-Trp are expected to be in a similar range to these values. Researchers should determine these constants empirically for their specific assay conditions.
Conclusion
L-Tyrosyl-L-tryptophan serves as a versatile and convenient substrate for assaying the activity of proteases like α-chymotrypsin and Carboxypeptidase A. The fluorescence-based detection method is sensitive, allows for continuous monitoring, and is amenable to high-throughput formats, making it a valuable tool for enzyme characterization and inhibitor screening in academic and drug discovery settings.
References
- 1. collab.its.virginia.edu [collab.its.virginia.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chymotrypsin - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 4. Hands On: Using Tryptophan Fluorescence Spectroscopy to Study Protein Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carboxypeptidase A - Wikipedia [en.wikipedia.org]
- 6. Carboxypeptidase - Wikipedia [en.wikipedia.org]
- 7. Characterization of the Substrate Specificity of Human Carboxypeptidase A4 and Implications for a Role in Extracellular Peptide Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of diffusion-limited rates of chymotrypsin reactions by viscosity variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Substrate Specificity of Human Carboxypeptidase A6 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tyrosyltryptophan in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosyltryptophan (YW), a dipeptide composed of tyrosine and tryptophan, is emerging as a promising bioactive compound for various cell culture applications. The constituent amino acids, tyrosine and tryptophan, are known for their antioxidant and cytoprotective properties.[1] This dipeptide structure may offer enhanced stability and solubility, particularly for tyrosine which has limited solubility in standard cell culture media. These characteristics make this compound a valuable supplement in cell culture to mitigate oxidative stress, enhance cell viability, and potentially modulate inflammatory responses.
This document provides detailed application notes and experimental protocols for utilizing this compound in cell culture settings. It is intended to guide researchers in exploring the benefits of this dipeptide in their specific cell models.
Key Applications
-
Antioxidant and Radical Scavenging: this compound can be used to protect cells from oxidative damage caused by reactive oxygen species (ROS). Its antioxidant properties are attributed to the electron-donating capabilities of the tyrosine and tryptophan residues.
-
Cytoprotection: By scavenging free radicals, this compound can enhance cell viability and protect against cell death induced by oxidative stressors such as hydrogen peroxide (H₂O₂).
-
Anti-inflammatory Effects (Putative): Based on the known anti-inflammatory effects of other antioxidant compounds, this compound is hypothesized to modulate inflammatory pathways, such as the NF-κB signaling cascade, by reducing oxidative stress.
-
Enhanced Media Formulation: The dipeptide form offers a practical solution to the poor solubility of free L-tyrosine in neutral pH cell culture media, allowing for the preparation of more concentrated and stable feed solutions.
Quantitative Data Summary
The following tables summarize the reported antioxidant and cytoprotective activities of this compound (YW) in comparison to other relevant peptides.
Table 1: In Vitro Antioxidant Activity of this compound (YW) and Other Peptides
| Peptide | DPPH Radical Scavenging Activity (%) | ABTS Radical Scavenging Activity (mM TE/mM peptide) |
| YW | 22.45 ± 1.75 [2] | 0.41 ± 0.07 [2] |
| WY | 17.75 ± 1.32[2] | 0.44 ± 0.14[2] |
| WYS | 12.65 ± 1.36[2] | 1.29 ± 0.06[2] |
| LDQW | 13.19 ± 1.06[2] | 0.23 ± 0.02[2] |
| DTDYKKY | 9.65 ± 2.15[2] | 0.88 ± 0.08[2] |
| GY | 2.01 ± 0.88[2] | 0.40 ± 0.10[2] |
| VY | 2.01 ± 1.93[2] | 0.31 ± 0.07[2] |
| GYDTQ | 0.69 ± 1.62[2] | 0.06 ± 0.01[2] |
Data represents mean ± standard deviation. TE: Trolox Equivalents.
Table 2: Cytoprotective Effect of this compound (YW) on C2C12 Myoblasts under Oxidative Stress
| Treatment (5 µM Peptide) | Cell Viability (%) After H₂O₂ (800 µM) Exposure |
| Control (H₂O₂ only) | ~50 |
| YW + H₂O₂ | Significantly increased vs. Control [2] |
| WY + H₂O₂ | Significantly increased vs. Control[2] |
| LDQW + H₂O₂ | Significantly increased vs. Control[2] |
| DTDYKKY + H₂O₂ | Significantly increased vs. Control[2] |
| GYDTQ + H₂O₂ | Significantly increased vs. Control[2] |
Note: The exact percentage of viability for YW was not specified in the source, but it was shown to be statistically significant.
Signaling Pathways
This compound's biological effects are likely mediated through the modulation of key signaling pathways involved in cellular stress response and inflammation.
Caption: NRF2-mediated antioxidant response pathway activated by this compound.
Caption: Putative inhibition of the NF-κB inflammatory pathway by this compound.
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials:
-
This compound (YW) dipeptide powder
-
Sterile, cell culture grade Dimethyl Sulfoxide (DMSO) or sterile phosphate-buffered saline (PBS)
-
Sterile, conical tubes (1.5 mL or 15 mL)
-
Sterile, 0.22 µm syringe filter
-
-
Procedure:
-
Determine the desired stock concentration (e.g., 100 mM).
-
Weigh the appropriate amount of YW powder in a sterile microcentrifuge tube.
-
Add the required volume of sterile DMSO or PBS to dissolve the powder. Vortex briefly to ensure complete dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 1: DPPH Radical Scavenging Assay
This protocol is adapted for the evaluation of the free radical scavenging activity of this compound.
Caption: Workflow for the DPPH radical scavenging assay.
-
Materials:
-
This compound (YW) stock solution
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or Ethanol
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a 0.1 mM DPPH solution in methanol. Keep it in the dark.
-
Prepare a series of dilutions of the YW stock solution in methanol (e.g., 0.1, 0.5, 1, 2, 5 mM).
-
In a 96-well plate, add 100 µL of each YW dilution to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control, add 100 µL of methanol instead of the YW solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Protocol 2: Cytoprotective Effect against Oxidative Stress
This protocol details the assessment of this compound's ability to protect cells from H₂O₂-induced oxidative stress.
Caption: Workflow for assessing the cytoprotective effect of this compound.
-
Materials:
-
C2C12 myoblasts (or other relevant cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (YW) stock solution
-
Hydrogen peroxide (H₂O₂)
-
Cell viability assay kit (e.g., CCK-8, MTT)
-
96-well cell culture plate
-
Microplate reader
-
-
Procedure:
-
Seed C2C12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
The next day, remove the medium and replace it with fresh medium containing various concentrations of YW (e.g., 1, 5, 10 µM). Include a vehicle control (medium with the same concentration of DMSO or PBS used for the YW stock).
-
Incubate the cells for 24 hours.
-
Prepare a fresh solution of H₂O₂ in serum-free medium at the desired final concentration (e.g., 800 µM).
-
Remove the medium containing YW and add the H₂O₂ solution to the wells. Include a control group of cells not treated with YW but exposed to H₂O₂. Also, have a negative control group with neither YW nor H₂O₂ treatment.
-
Incubate the cells for 1-2 hours.
-
Remove the H₂O₂ solution and wash the cells gently with sterile PBS.
-
Add fresh complete medium to all wells.
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Conclusion
This compound is a promising dipeptide for cell culture applications due to its antioxidant and cytoprotective properties, as well as its ability to enhance the solubility of tyrosine in culture media. The provided protocols offer a starting point for researchers to investigate the potential benefits of this compound in their specific experimental systems. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential in biopharmaceutical production and drug development.
References
- 1. Quantitative analysis of NRF2 pathway reveals key elements of the regulatory circuits underlying antioxidant response and proliferation of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant Properties of Whey Protein‐Derived Peptides: Radical Scavenging and Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Tyrosyltryptophan in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosyltryptophan (Tyr-Trp), a dipeptide composed of tyrosine and tryptophan, is emerging as a molecule of interest in various physiological processes. Research suggests its involvement in antioxidant activities, neurological functions, and metabolic regulation.[1][2][3] Notably, oral administration of Tyr-Trp has been shown to enhance noradrenaline metabolism in the brain and may ameliorate working-memory deficits.[2] Furthermore, it has been identified as a potent stimulator of glucagon-like peptide-1 (GLP-1) secretion in murine enteroendocrine cell models, highlighting its potential role in metabolic signaling.[4]
Accurate and precise quantification of this compound in biological matrices is crucial for understanding its pharmacokinetics, pharmacodynamics, and overall biological significance. These application notes provide detailed protocols for the quantitative analysis of this compound in biological samples using state-of-the-art analytical techniques.
Quantitative Data Summary
Currently, there is limited publicly available data on the absolute concentrations of endogenous this compound in various biological samples. The following table summarizes the typical ranges for the parent amino acids, which can serve as a preliminary reference. Researchers are encouraged to establish their own baseline concentrations in their specific study populations.
| Analyte | Biological Matrix | Typical Concentration Range | Analytical Method | Reference |
| Tryptophan | Human Plasma | 51.45 ± 10.47 µM | LC-MS/MS | [5] |
| Tryptophan | Human Serum | 60.52 ± 15.38 µM | LC-MS/MS | [5] |
| Tyrosine | Human Plasma | Diurnal variations observed | HPLC | [6] |
| This compound | Human Plasma/Serum | Not Readily Available | LC-MS/MS (proposed) |
Experimental Protocols
The following protocols are adapted from established methods for the analysis of related metabolites and peptides and should be validated for the specific laboratory conditions and biological matrix.[7][8]
Protocol: Quantitative Analysis of this compound by LC-MS/MS
This protocol describes a sensitive and specific method for the quantification of this compound in plasma or serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
a. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma or serum samples on ice.
-
To 100 µL of sample, add 300 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., a stable isotope-labeled Tyr-Trp).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
b. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation of the dipeptide from other matrix components.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A starting condition of 5% B, ramping up to 95% B over several minutes, followed by a re-equilibration step. The gradient should be optimized to ensure proper separation and peak shape.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): m/z for Tyr-Trp (e.g., 368.16 [M+H]+)[9]
-
Product Ions (Q3): At least two specific product ions should be monitored for quantification and confirmation. These need to be determined by direct infusion of a Tyr-Trp standard.
-
Collision Energy and other MS parameters: Optimize for the specific instrument and analyte.
-
c. Data Analysis
-
Quantification is achieved by creating a calibration curve using known concentrations of this compound standards.
-
The peak area ratio of the analyte to the internal standard is plotted against the concentration.
-
The concentration of this compound in the unknown samples is then calculated from the regression equation of the calibration curve.
Protocol: Quantitative Analysis of this compound by HPLC-UV
This protocol provides an alternative method using High-Performance Liquid Chromatography with Ultraviolet (UV) detection. This method may be less sensitive than LC-MS/MS but can be suitable for applications where higher concentrations are expected.
a. Sample Preparation
Follow the same protein precipitation procedure as described in the LC-MS/MS protocol.
b. HPLC-UV Conditions
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient: A suitable gradient should be developed to separate Tyr-Trp from interfering substances.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection: Wavelengths of 220 nm (for the peptide bond) and 280 nm (for the aromatic side chains of tyrosine and tryptophan) should be monitored.[10]
c. Data Analysis
Similar to the LC-MS/MS method, quantification is based on a calibration curve generated from the peak areas of known standards.
Visualizations
Experimental Workflow
Caption: General workflow for the quantitative analysis of this compound.
Potential Signaling Pathways
Caption: Potential signaling pathways influenced by this compound.
References
- 1. Biological Functions of Antioxidant Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Trp-Tyr is a dipeptide structure that potently stimulates GLP-1 secretion in a murine enteroendocrine cell model, identified by comprehensive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Normative Data on Serum and Plasma Tryptophan and Kynurenine Concentrations from 8089 Individuals Across 120 Studies: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diurnal variations in plasma concentrations of tryptophan, tryosine, and other neutral amino acids: effect of dietary protein intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting tryptophan and tyrosine metabolism by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Tyrosyl-tryptophan | C20H21N3O4 | CID 7021832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Side Reactions in Tyrosyl-Tryptophan Synthesis
Welcome to the technical support center for Tyrosyl-Tryptophan (Tyr-Trp) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common side reactions encountered during the synthesis of this important dipeptide.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of Tyrosyl-Tryptophan?
A1: The primary side reactions encountered during Tyr-Trp synthesis are:
-
Racemization: Loss of stereochemical integrity at the α-carbon of either amino acid, leading to the formation of diastereomers.[1][2]
-
Tryptophan Indole (B1671886) Ring Oxidation: The indole ring of tryptophan is susceptible to oxidation, leading to various byproducts such as N-formylkynurenine (NFK), kynurenine (B1673888) (Kyn), and hydroxytryptophan (HTRP).[3][4][5]
-
Tyrosine Hydroxyl Group Acylation (O-acylation): The nucleophilic hydroxyl group of the tyrosine side chain can be acylated by the activated C-terminal amino acid, resulting in a branched peptide impurity.[6][7][8][9]
-
N-acylation: In cases of over-activation, the amino group of the growing peptide chain can be acylated by an already coupled activated amino acid, leading to chain termination.[6]
Q2: How can I minimize racemization during the coupling step?
A2: Minimizing racemization is crucial for obtaining the desired stereochemically pure dipeptide. Key strategies include:
-
Choice of Coupling Reagent: Utilize coupling reagents known for low racemization rates, such as those based on uronium/aminium salts (e.g., HATU, HBTU) or carbodiimides in the presence of an additive (e.g., DIC/HOBt).[10]
-
Use of Additives: Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives suppress racemization by forming less reactive, more selective active esters.[10]
-
Base Selection: Employ a sterically hindered and weaker base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, to minimize proton abstraction from the α-carbon.[1]
-
Reaction Temperature: Perform the coupling reaction at a low temperature (e.g., 0 °C) to reduce the rate of racemization.
-
Pre-activation Time: Keep the pre-activation time of the carboxylic acid to a minimum before adding the amine component.
Q3: Is it necessary to protect the side chains of Tyrosine and Tryptophan?
A3: Yes, protecting the side chains of both tyrosine and tryptophan is highly recommended to prevent the side reactions mentioned above.
-
Tyrosine: The phenolic hydroxyl group should be protected, commonly with a tert-butyl (tBu) group in Fmoc-based solid-phase peptide synthesis (SPPS), to prevent O-acylation.[8]
-
Tryptophan: The indole nitrogen is often protected with a tert-butyloxycarbonyl (Boc) group to prevent oxidation and other side reactions involving the indole ring.[11]
Q4: What are the best analytical methods to detect and quantify side products?
A4: A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the most powerful approach.
-
Reversed-Phase HPLC (RP-HPLC): This technique is used to separate the desired dipeptide from impurities based on their hydrophobicity. Different retention times will indicate the presence of various species.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), MS provides the molecular weights of the separated components, allowing for the identification of specific side products (e.g., an increase of 16 Da can indicate oxidation).
-
Chiral Chromatography: To detect and quantify racemization, chiral HPLC or derivatization followed by GC-MS can be employed to separate the diastereomers.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your Tyr-Trp synthesis.
Problem 1: Low Yield of the Desired Dipeptide
| Symptom | Potential Cause | Suggested Solution |
| Multiple peaks of similar intensity in the crude HPLC chromatogram. | Incomplete coupling reaction. | - Increase the coupling time or use a more powerful coupling reagent (e.g., HATU).- Ensure the Fmoc-deprotection step is complete before coupling.- Perform a double coupling. |
| Significant peaks with masses corresponding to side products (e.g., +16 Da for oxidation). | Side reactions are consuming the starting materials and desired product. | - Use appropriate side-chain protection for both Tyr and Trp (e.g., Fmoc-Tyr(tBu)-OH and Fmoc-Trp(Boc)-OH).- Degas solvents and work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| The desired product peak is small, and a large peak corresponding to the unreacted amino acid is present. | Poor activation of the carboxylic acid. | - Check the quality and age of your coupling reagents.- Ensure anhydrous conditions, as water can hydrolyze the activated species. |
Problem 2: Presence of Impurities with the Same Mass as the Product
| Symptom | Potential Cause | Suggested Solution |
| A doublet or broadened peak for the target peptide in the HPLC chromatogram, with MS confirming the same mass. | Racemization has occurred, leading to the formation of a diastereomer. | - Optimize coupling conditions as described in FAQ A2 (lower temperature, weaker base, additives like HOBt).- Use a coupling reagent known for low racemization (see comparison table below).- If racemization is unavoidable, consider purification by chiral chromatography. |
Problem 3: Presence of Impurities with Higher Molecular Weight
| Symptom | Potential Cause | Suggested Solution |
| A peak with a mass increase of +16 Da or +32 Da compared to the desired product. | Oxidation of the tryptophan indole ring. | - Use a Boc protecting group for the indole nitrogen of tryptophan (Fmoc-Trp(Boc)-OH).- Use high-purity, degassed solvents and reagents.- Perform the synthesis under an inert atmosphere. |
| A peak with a mass corresponding to the addition of another amino acid residue to the tyrosine side chain. | O-acylation of the unprotected tyrosine hydroxyl group. | - Protect the tyrosine side chain with a tBu group (Fmoc-Tyr(tBu)-OH). |
Data Presentation: Comparison of Coupling Reagents
| Coupling Reagent | Typical Racemization | Coupling Efficiency | Key Advantages |
| HATU | Very Low | Very High | Highly reactive, effective for sterically hindered couplings. |
| HBTU | Low | High | Good balance of reactivity and cost, reliable for standard couplings.[10] |
| DIC/HOBt | Low | Good | Cost-effective, HOBt additive suppresses racemization effectively.[10] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of H-Tyr-Trp-OH (Fmoc/tBu Strategy)
This protocol is for a manual synthesis on a 0.1 mmol scale using a pre-loaded Fmoc-Trp(Boc)-Wang resin.
1. Resin Swelling:
- Place the Fmoc-Trp(Boc)-Wang resin (e.g., 200 mg, 0.5 mmol/g loading) in a fritted syringe reaction vessel.
- Add 5 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for 30 minutes with occasional agitation.
- Drain the DMF.
2. Fmoc Deprotection:
- Add 5 mL of 20% piperidine (B6355638) in DMF to the resin.
- Agitate the mixture for 5 minutes.
- Drain the solution.
- Repeat the piperidine treatment for another 15 minutes.
- Wash the resin thoroughly with DMF (5 x 5 mL).
3. Coupling of Fmoc-Tyr(tBu)-OH:
- In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (229.8 mg, 0.5 mmol, 5 eq.), HBTU (189.6 mg, 0.5 mmol, 5 eq.), and DIPEA (174 µL, 1.0 mmol, 10 eq.) in 3 mL of DMF.
- Allow the mixture to pre-activate for 2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 2 hours at room temperature.
- Drain the coupling solution and wash the resin with DMF (5 x 5 mL).
- (Optional) Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates complete coupling.
4. Final Fmoc Deprotection:
- Repeat the Fmoc deprotection steps as described in section 2.
5. Cleavage and Deprotection:
- Wash the resin with dichloromethane (B109758) (DCM) (3 x 5 mL) and dry it under a stream of nitrogen.
- Prepare a fresh cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. (Caution: TFA is highly corrosive. Work in a fume hood and wear appropriate PPE).
- Add 2 mL of the cleavage cocktail to the dry resin.
- Agitate the mixture for 2-3 hours at room temperature.
- Filter the cleavage mixture into a cold diethyl ether solution (approx. 10 mL) to precipitate the crude peptide.
- Centrifuge the mixture to pellet the peptide and decant the ether.
- Wash the peptide pellet with cold diethyl ether twice.
- Dry the crude peptide under vacuum.
6. Purification and Analysis:
- Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% TFA).
- Purify the peptide by preparative RP-HPLC using a C18 column.
- Analyze the purified fractions by LC-MS to confirm the identity and purity of H-Tyr-Trp-OH.
Protocol 2: Solution-Phase Synthesis of Boc-Tyr(tBu)-Trp(Boc)-OMe
1. Activation of Boc-Tyr(tBu)-OH:
- Dissolve Boc-Tyr(tBu)-OH (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
- Cool the solution to 0 °C in an ice bath.
- Add DIC (1.1 eq.) dropwise and stir the mixture for 30 minutes at 0 °C.
2. Coupling Reaction:
- In a separate flask, dissolve H-Trp(Boc)-OMe·HCl (1.0 eq.) in anhydrous DCM and add DIPEA (1.1 eq.) to neutralize the salt and form the free amine.
- Add the free amine solution to the activated Boc-Tyr(tBu)-OH solution at 0 °C.
- Allow the reaction to warm to room temperature and stir overnight.
3. Work-up and Purification:
- Filter the reaction mixture to remove the precipitated diisopropylurea.
- Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by silica (B1680970) gel column chromatography to obtain the protected dipeptide.
Visualizations
Caption: A troubleshooting workflow for identifying and addressing common issues in Tyr-Trp synthesis.
References
- 1. youtube.com [youtube.com]
- 2. Side reaction in peptide synthesis | PPTX [slideshare.net]
- 3. Tripping Up Trp: Modification of Protein Tryptophan Residues by Reactive Oxygen Species, Modes of Detection, and Biological Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of tryptophan oxidation by some inorganic radical-anions: a pulse radiolysis study - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 7. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. peptide.com [peptide.com]
Technical Support Center: Optimizing Peptide Coupling for Tyr-Trp Sequences
Welcome to the technical support center for optimizing peptide coupling conditions, with a special focus on the challenging Tyrosine-Tryptophan (Tyr-Trp) dipeptide sequence. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve synthesis outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the Tyr-Trp peptide coupling considered challenging?
A1: The coupling of Tyrosine (Tyr) and Tryptophan (Trp) can be difficult due to the steric hindrance caused by their bulky aromatic side chains. This can slow down the coupling reaction, potentially leading to incomplete reactions and the formation of deletion sequences. Furthermore, the tryptophan residue is susceptible to side reactions, particularly oxidation and racemization, during the activation and coupling steps.[1][2]
Q2: What are the most common side reactions observed during Tyr-Trp coupling?
A2: The most prevalent side reactions include:
-
Racemization: The conversion of the L-amino acid to its D-form, particularly at the tryptophan residue, can occur during carboxyl group activation. This can significantly impact the peptide's biological activity.[1][2]
-
Oxidation of the Tryptophan Indole (B1671886) Ring: The indole side chain of tryptophan is sensitive to oxidation, which can occur during repetitive synthesis cycles and final cleavage.
-
Incomplete Coupling: Due to the bulky nature of both residues, the coupling reaction may not go to completion, resulting in deletion sequences (e.g., Trp without the preceding Tyr).
-
Side-chain Alkylation: During final cleavage from the resin (especially Wang resin), the tryptophan indole ring can be modified by reactive carbocations released from protecting groups or the linker.
Q3: Which protecting groups are recommended for the side chains of Tyr and Trp?
A3: For Fmoc-based solid-phase peptide synthesis (SPPS), the following side-chain protecting groups are recommended:
-
Tyrosine (Tyr): tert-Butyl (tBu) is a standard and effective protecting group for the hydroxyl function of tyrosine.
-
Tryptophan (Trp): tert-Butoxycarbonyl (Boc) is highly recommended for protecting the indole nitrogen of tryptophan.[3] This protection minimizes side reactions such as oxidation and alkylation during cleavage.[4]
Q4: How do additives like HOBt and Oxyma improve Tyr-Trp coupling?
A4: Additives such as 1-Hydroxybenzotriazole (HOBt) and Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for efficient and clean peptide coupling.[5] They act as activating agents when used with carbodiimides (like DIC) to form active esters. These active esters are more reactive than the O-acylisourea intermediate, leading to faster coupling and, importantly, suppressing racemization.[6][7] Oxyma is considered a safer and often more efficient alternative to the potentially explosive HOBt.[5][8]
Q5: Which coupling reagents are best suited for the Tyr-Trp sequence?
A5: For difficult couplings like Tyr-Trp, high-efficiency coupling reagents are recommended. Uronium/aminium salts like HATU , HBTU , and COMU are generally more effective than standard carbodiimides alone.[1][9]
-
HATU is often preferred as it forms a more reactive OAt-ester intermediate, leading to faster reaction times and a lower risk of racemization compared to HBTU.[9]
-
COMU is a third-generation uronium salt that offers high reactivity, similar to HATU, but with the advantage of being non-explosive and having water-soluble byproducts, which simplifies purification.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield / Presence of Deletion Sequences | 1. Steric hindrance from bulky Tyr and Trp side chains.2. Inefficient coupling reagent.3. Peptide aggregation on the solid support. | 1. Switch to a more potent coupling reagent: Use HATU, HCTU, or COMU.[9]2. Increase reaction time and equivalents: Extend the coupling time (e.g., from 1-2 hours to 4 hours) and increase the equivalents of the amino acid and coupling reagent (from 3 to 5 equivalents).3. Perform a double coupling: After the initial coupling, repeat the step with fresh reagents before proceeding to the next deprotection.4. Change the solvent: Use N-Methylpyrrolidone (NMP) instead of or in combination with Dimethylformamide (DMF) to disrupt aggregation.[2] |
| Presence of Diastereomeric Impurity (Racemization) | 1. Prolonged activation time of the carboxylic acid.2. Use of a strong, unhindered base (e.g., DIEA).3. High reaction temperature. | 1. Use an additive: Always include HOBt or Oxyma when using carbodiimide (B86325) coupling reagents like DIC.[5][6]2. Choose a weaker or sterically hindered base: N-Methylmorpholine (NMM) or 2,4,6-collidine are preferred over Diisopropylethylamine (DIEA).[2]3. Lower the reaction temperature: Perform the coupling at 0°C or room temperature if possible.[2]4. Minimize pre-activation time: Add the coupling reagent to the mixture of the amino acid and the resin-bound amine simultaneously (in-situ activation).[2] |
| Side Products Related to Tryptophan | 1. Oxidation of the indole ring.2. Alkylation of the indole ring during TFA cleavage. | 1. Use Boc protection for the Trp side chain: Fmoc-Trp(Boc)-OH is highly recommended to protect the indole nitrogen.[3][4]2. Use scavengers during cleavage: Include scavengers like triisopropylsilane (B1312306) (TIS) and water in the trifluoroacetic acid (TFA) cleavage cocktail to trap reactive carbocations. |
| Incomplete Fmoc-Deprotection | 1. Steric hindrance around the N-terminus.2. Aggregation of the peptide on the resin. | 1. Extend deprotection time: Increase the piperidine (B6355638) treatment time (e.g., from 20 minutes to 30-60 minutes).2. Use a stronger deprotection solution: A solution of 2% DBU and 2% piperidine in DMF can be more effective for difficult deprotections. |
Quantitative Data on Coupling Reagent Performance
While specific comparative data for the Tyr-Trp dipeptide is limited in publicly available literature, the following table summarizes the performance of common coupling reagents in the synthesis of a "difficult" decapeptide (Acyl Carrier Protein fragment 65-74), which serves as a good benchmark for challenging couplings.
| Coupling Reagent | Additive | Purity of Crude Peptide (%) | Coupling Efficiency | Risk of Racemization | Reference |
| HATU | (HOAt integrated) | >95 | Very High | Low | [9] |
| HBTU | (HOBt integrated) | ~90 | High | Moderate | [9] |
| HCTU | (6-Cl-HOBt integrated) | >95 | Very High | Low | [10] |
| COMU | (Oxyma integrated) | >95 | Very High | Low | [8] |
| DIC | Oxyma | ~92 | High | Low | [5][7] |
| DIC | HOBt | ~88 | High | Moderate | [5][7] |
| PyBOP | N/A | ~90 | High | Low | [1] |
Note: The purity and efficiency can vary depending on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocol: Manual Fmoc-SPPS of Tyr-Trp
This protocol describes the manual solid-phase synthesis of the Tyr-Trp dipeptide on a Rink Amide resin using Fmoc/tBu strategy with HATU as the coupling reagent.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g substitution)
-
Fmoc-Trp(Boc)-OH
-
Fmoc-Tyr(tBu)-OH
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Piperidine
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin (e.g., 0.1 mmol scale) in DMF for 1 hour in a reaction vessel.
-
First Amino Acid Coupling (Tryptophan):
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF (v/v) for 5 minutes. Drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Trp(Boc)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution and mix for 1-2 minutes to pre-activate.
-
Add the activated amino acid mixture to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Second Amino Acid Coupling (Tyrosine):
-
Fmoc Deprotection: Repeat the Fmoc deprotection step as described above to remove the Fmoc group from the Trp residue.
-
Washing: Wash the resin as described above.
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) and pre-activate for 1-2 minutes.
-
Add the activated mixture to the resin and agitate for 2 hours.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Final Deprotection and Cleavage:
-
Perform a final Fmoc deprotection with 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF and DCM, and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the dipeptide from the resin and remove the side-chain protecting groups (Boc and tBu).
-
-
Peptide Precipitation and Purification:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the Tyr-Trp peptide coupling.
Caption: Troubleshooting workflow for Tyr-Trp peptide coupling.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Tyrosyltryptophan Purification by HPLC
Welcome to the technical support center for the purification of Tyrosyltryptophan. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during HPLC purification of this dipeptide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting mobile phase for this compound purification on a C18 column?
A typical starting point for reversed-phase HPLC purification of peptides like this compound is a mobile phase consisting of two solvents:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water. TFA acts as an ion-pairing agent to improve peak shape.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724) (ACN).
A shallow gradient of increasing Solvent B is generally effective for eluting the dipeptide.
Q2: What detection wavelength is most suitable for this compound?
Due to the presence of the aromatic side chains of both tyrosine and tryptophan, this compound can be effectively monitored at multiple wavelengths. A primary wavelength of 220 nm is often used for detecting the peptide backbone. Additionally, a secondary wavelength of 280 nm can be used to specifically monitor the aromatic residues, which can be helpful in distinguishing the target peptide from other non-aromatic impurities.
Q3: My this compound peak is tailing. What are the likely causes and solutions?
Peak tailing for peptides is a common issue and can be caused by several factors:
-
Secondary Interactions: The peptide may be interacting with active sites (silanols) on the silica-based column packing. Ensure that an ion-pairing agent like TFA is present in the mobile phase at a sufficient concentration (e.g., 0.1%) to minimize these interactions.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of your sample.
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections, or the stationary phase may be degrading. Flush the column with a strong solvent, or if the problem persists, replace the column.
Q4: I am observing ghost peaks in my chromatogram. What should I do?
Ghost peaks are peaks that appear in a blank run (an injection of mobile phase or sample solvent without the analyte). They are often due to:
-
Contaminated Mobile Phase: Impurities in the solvents or additives can accumulate on the column and elute as ghost peaks during a gradient run. Use high-purity, HPLC-grade solvents and fresh mobile phase.
-
Carryover from Previous Injections: If a component from a previous injection was not fully eluted, it might appear in a subsequent run. Implement a robust column washing step between injections.
-
Injector Contamination: The injection port or sample loop may be contaminated. Clean the injector components according to the manufacturer's instructions.
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the HPLC purification of this compound.
Problem 1: Abnormal System Pressure (High or Low)
High or fluctuating backpressure can indicate a blockage in the system, while low pressure often suggests a leak.
Caption: A flowchart for diagnosing and resolving common peak shape issues in HPLC.
| Symptom | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with the stationary phase. | Ensure 0.1% TFA is used in the mobile phase. Consider a different column with a more inert stationary phase if the problem persists. |
| Column overload. | Reduce the mass of this compound injected onto the column. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. [1] | Dissolve the sample in the initial mobile phase or a weaker solvent. If the sample has low solubility, use the minimum amount of a stronger solvent and inject a smaller volume. |
| Sample overload. | Dilute the sample or reduce the injection volume. | |
| Split Peaks | Partially clogged column inlet frit. | Replace the inlet frit of the column. |
| Void at the head of the column. | This is often due to pressure shocks or improper column handling and is irreversible. The column will need to be replaced. | |
| Co-eluting impurity. | Optimize the gradient to improve the resolution between this compound and the impurity. |
Problem 3: Irreproducible Retention Times
Shifts in retention time can make peak identification and fraction collection difficult.
| Symptom | Possible Cause | Suggested Solution |
| Gradual decrease in retention time | Loss of stationary phase. | This can occur with aggressive mobile phases (high or low pH). Ensure the mobile phase pH is within the column's recommended range. If the stationary phase is irreversibly damaged, the column must be replaced. |
| Sudden or random shifts in retention time | Inconsistent mobile phase preparation. [1] | Prepare fresh mobile phase, ensuring accurate measurement of all components. Use an automated solvent mixer if available. |
| Fluctuations in column temperature. [1] | Use a column oven to maintain a constant and consistent temperature. | |
| Insufficient column equilibration time. [1] | Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection (typically 5-10 column volumes). |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Purification of this compound
This protocol provides a general method for the purification of this compound using a C18 reversed-phase column.
-
Sample Preparation:
-
Dissolve the crude this compound sample in a minimal volume of Mobile Phase A (see below).
-
If solubility is an issue, a small amount of acetonitrile can be added, but the final concentration of the organic solvent should be as low as possible.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Column: C18 silica (B1680970) column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm). For larger peptides, a wider pore size (300 Å) may be beneficial.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: 220 nm and 280 nm.
-
Column Temperature: 30 °C.
-
-
Purification Gradient:
-
Run a linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
-
Hold at 60% B for 5 minutes.
-
Return to 5% B over 2 minutes and re-equilibrate for 10 minutes before the next injection.
-
-
Fraction Collection:
-
Collect fractions corresponding to the main peak eluting from the column.
-
Analyze the collected fractions by analytical HPLC to assess purity.
-
Pool the fractions that meet the desired purity level.
-
Quantitative Data
The following tables provide examples of quantitative data that may be obtained during the analysis of tryptophan and tyrosine, the constituent amino acids of this compound. This data can serve as a reference for what to expect during method development.
Table 1: Example Retention Times and Limits of Quantification
| Analyte | Column | Mobile Phase | Retention Time (min) | Limit of Quantification (µmol/L) |
| Tyrosine | Atlantis C18 (4.6 x 150 mm, 5 µm) | 0.1 M KH₂PO₄ / Methanol (85:15, v/v) | ~4.5 | 0.014 [2] |
| Tryptophan | Atlantis C18 (4.6 x 150 mm, 5 µm) | 0.1 M KH₂PO₄ / Methanol (85:15, v/v) | ~9.0 | 0.005 [2] |
Table 2: Recovery Data from Tryptophan Analysis in Plasma
| Spiked Concentration (µg/mL) | Mean Recovery (%) |
| 2.5 | 104.13 [3] |
| 5.0 | 99.54 [3] |
| 15.0 | 100.78 [3] |
References
Technical Support Center: Resolving Signal Overlap in NMR Spectra of Tyrosyltryptophan
Welcome to the technical support center for resolving common issues in the NMR spectroscopy of Tyrosyltryptophan (Tyr-Trp). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming signal overlap in your NMR spectra.
Frequently Asked Questions (FAQs)
Q1: I am seeing significant signal overlap in the aromatic region of my 1D ¹H NMR spectrum of this compound. How can I resolve these peaks?
A1: Signal overlap in the aromatic region (typically 6.5-8.0 ppm) is common for this compound due to the presence of nine aromatic protons from the tyrosine and tryptophan side chains. To resolve these signals, we recommend employing 2D NMR techniques, modifying experimental conditions, or a combination of both.
-
2D NMR Spectroscopy: Techniques like COSY, TOCSY, and HSQC can disperse the overlapping signals into a second dimension, revealing the correlations between protons and allowing for unambiguous assignment.
-
Change in Solvent: Switching to a different deuterated solvent (e.g., from D₂O to DMSO-d₆) can alter the chemical shifts of the protons, potentially resolving the overlap. Aromatic protons are particularly sensitive to solvent effects.
-
Temperature Variation: Acquiring spectra at different temperatures can also induce changes in chemical shifts, which may be sufficient to separate overlapping signals.
Q2: The signals for the α-protons and β-protons of the two amino acid residues are crowded. What is the best approach to assign them correctly?
A2: Overlap in the aliphatic region, particularly between the α-protons and β-protons, is a frequent challenge.
-
COSY and TOCSY: A COSY experiment will show correlations between the α-proton and the β-protons of the same residue. A TOCSY experiment is even more powerful as it will reveal the entire spin system of each amino acid, showing correlations from the α-proton to all other protons within that residue's side chain.
-
HSQC: A ¹H-¹³C HSQC experiment is highly effective in resolving overlap by spreading the proton signals out based on the chemical shifts of the carbons they are attached to. Since the α-carbons and β-carbons of tyrosine and tryptophan have distinct chemical shifts, their attached protons will be well-separated in the HSQC spectrum.
Q3: Can I use computational tools to predict the ¹H NMR spectrum of this compound to anticipate regions of signal overlap?
A3: Yes, several software packages and web-based tools can predict ¹H NMR spectra based on the chemical structure. These predictions can provide a good starting point for identifying potential regions of signal overlap and for planning your experimental approach to resolve them. While not perfectly accurate, they can be a valuable guide.
Troubleshooting Guides
Issue 1: Unresolved Multiplets in the Aromatic Region
Symptoms:
-
A broad, poorly defined set of peaks between 6.5 and 8.0 ppm in the 1D ¹H NMR spectrum.
-
Inability to accurately integrate individual proton signals in this region.
Troubleshooting Steps:
-
Run a 2D COSY Experiment: This will reveal which aromatic protons are coupled to each other, helping to identify the individual spin systems of the tyrosine and tryptophan rings.
-
Run a 2D TOCSY Experiment: A TOCSY experiment will provide more extensive correlations within each aromatic spin system, confirming the assignments made from the COSY.
-
Optimize Solvent Conditions:
-
Acquire a spectrum in DMSO-d₆ if the initial spectrum was in D₂O, or vice versa.
-
Consider using a mixture of solvents to fine-tune the chemical shifts.
-
-
Vary the Temperature: Acquire spectra at a few different temperatures (e.g., 298 K, 308 K, 318 K) to observe any temperature-dependent chemical shift changes that might resolve the overlap.
Issue 2: Ambiguous Assignment of α- and β-Proton Signals
Symptoms:
-
Overlapping multiplets in the 3.0-4.5 ppm region of the 1D ¹H NMR spectrum.
-
Difficulty in distinguishing between the Hα and Hβ signals of the Tyr and Trp residues.
Troubleshooting Steps:
-
Run a 2D ¹H-¹³C HSQC Experiment: This is the most robust method to resolve this issue. The distinct ¹³C chemical shifts of the Cα and Cβ carbons for each residue will separate the attached proton signals in the second dimension.
-
Utilize 2D TOCSY: By identifying the complete spin system for each amino acid, you can trace the correlations from the well-resolved amide (NH) proton to the α-proton and then to the β-protons of the same residue.
-
pH Titration: Changing the pH of the sample can sometimes induce sufficient chemical shift changes in the α- and β-protons to resolve overlap, particularly if the terminal carboxyl or amino groups are close to their pKa values.
Data Presentation
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) in D₂O | Predicted Chemical Shift (ppm) in DMSO-d₆ | Typical Coupling Constants (Hz) |
| Tyrosine Residue | |||
| α-H | ~4.2 - 4.5 | ~4.0 - 4.3 | J(Hα, Hβ) ≈ 6-8 |
| β-H | ~2.9 - 3.2 | ~2.7 - 3.0 | J(Hβ, Hα) ≈ 6-8, J(Hβ, Hβ') ≈ -14 |
| Aromatic H2, H6 | ~7.0 - 7.2 | ~6.9 - 7.1 | J(H2,H3) ≈ 8.5, J(H6,H5) ≈ 8.5 |
| Aromatic H3, H5 | ~6.7 - 6.9 | ~6.6 - 6.8 | J(H3,H2) ≈ 8.5, J(H5,H6) ≈ 8.5 |
| Amide NH | - (exchanges in D₂O) | ~8.0 - 8.5 | J(NH, Hα) ≈ 7-9 |
| Tryptophan Residue | |||
| α-H | ~4.5 - 4.7 | ~4.3 - 4.6 | J(Hα, Hβ) ≈ 5-7 |
| β-H | ~3.2 - 3.4 | ~3.0 - 3.3 | J(Hβ, Hα) ≈ 5-7, J(Hβ, Hβ') ≈ -15 |
| Indole H1 (NH) | - (exchanges in D₂O) | ~10.8 - 11.1 | |
| Indole H2 | ~7.2 - 7.4 | ~7.1 - 7.3 | J(H2,H1) ≈ 2.5 |
| Indole H4 | ~7.5 - 7.7 | ~7.5 - 7.6 | J(H4,H5) ≈ 8.0 |
| Indole H5 | ~7.0 - 7.2 | ~6.9 - 7.1 | J(H5,H4) ≈ 8.0, J(H5,H6) ≈ 7.5 |
| Indole H6 | ~7.1 - 7.3 | ~7.0 - 7.2 | J(H6,H5) ≈ 7.5, J(H6,H7) ≈ 8.2 |
| Indole H7 | ~7.3 - 7.5 | ~7.3 - 7.4 | J(H7,H6) ≈ 8.2 |
| Amide NH | - (exchanges in D₂O) | ~8.2 - 8.6 | J(NH, Hα) ≈ 7-9 |
Note: These are estimated values and can vary based on experimental conditions such as pH, temperature, and concentration.
Experimental Protocols
Protocol 1: 2D COSY (Correlation Spectroscopy)
-
Sample Preparation: Prepare a 1-5 mM solution of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.
-
Spectrometer Setup:
-
Tune and match the probe for ¹H.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve good resolution and lineshape.
-
-
Acquisition Parameters (for a 500 MHz spectrometer):
-
Pulse sequence: cosygpqf (or equivalent gradient-selected COSY).
-
Spectral width (SW): 12-16 ppm in both dimensions.
-
Number of points (TD): 2048 in F2, 256-512 in F1.
-
Number of scans (NS): 4-16 per increment.
-
Relaxation delay (D1): 1.5-2.0 seconds.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Phase correct the spectrum.
-
Symmetrize the spectrum if necessary.
-
Protocol 2: 2D TOCSY (Total Correlation Spectroscopy)
-
Sample Preparation and Spectrometer Setup: Follow steps 1 and 2 from the COSY protocol.
-
Acquisition Parameters:
-
Pulse sequence: mlevphpr.2 (or equivalent TOCSY with water suppression).
-
Spectral width (SW): 12-16 ppm in both dimensions.
-
Number of points (TD): 2048 in F2, 256-512 in F1.
-
Number of scans (NS): 8-32 per increment.
-
Relaxation delay (D1): 1.5-2.0 seconds.
-
TOCSY mixing time (p15): 60-80 ms.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Phase correct the spectrum.
-
Protocol 3: 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Sample Preparation: Prepare a 5-10 mM solution of this compound in a suitable deuterated solvent. Higher concentration is generally required for heteronuclear experiments.
-
Spectrometer Setup:
-
Tune and match the probe for both ¹H and ¹³C.
-
Lock and shim as in the COSY protocol.
-
-
Acquisition Parameters:
-
Pulse sequence: hsqcedetgpsisp2.2 (or equivalent sensitivity-enhanced, edited HSQC).
-
Spectral width (SW): 12-16 ppm in F2 (¹H), 100-160 ppm in F1 (¹³C).
-
Number of points (TD): 2048 in F2, 128-256 in F1.
-
Number of scans (NS): 16-64 per increment.
-
Relaxation delay (D1): 1.5 seconds.
-
Set the one-bond ¹J(C,H) coupling constant to an average value of 145 Hz.
-
-
Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Phase correct the spectrum.
-
Visualizations
Caption: Troubleshooting workflow for resolving signal overlap in this compound NMR.
Caption: Relationship between 1D and 2D NMR techniques for spectral resolution.
Technical Support Center: Strategies to Minimize Fluorescence Quenching of Tyrosyltryptophan
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the intrinsic fluorescence of the tyrosyltryptophan (Tyr-Trp) dipeptide. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges related to fluorescence quenching and obtain high-quality, reproducible data.
Troubleshooting Guides
Fluorescence quenching of this compound can arise from a multitude of factors. This guide provides a systematic approach to diagnosing and resolving common issues encountered during your experiments.
Problem: Low or Decreasing Fluorescence Signal
| Potential Cause | Recommended Solution |
| Photobleaching | - Minimize exposure to the excitation light source. Use neutral density filters to reduce light intensity. - Use the lowest possible excitation power that provides an adequate signal-to-noise ratio. - Prepare fresh samples and minimize the time they are exposed to light before and during measurements. - Consider using an anti-fade reagent if compatible with your experimental system. |
| Concentration Quenching | - Prepare a dilution series of your this compound sample to determine the optimal concentration range where fluorescence intensity is linearly proportional to concentration. - Avoid excessively high concentrations that can lead to self-quenching through intermolecular interactions. |
| Presence of Quenchers | - Ensure all buffers and solvents are of high purity and free from contaminating quenchers. - Be aware of potential quenching by components of your buffer system (e.g., heavy atoms like iodide, or certain metal ions). - If a known quencher is part of your experimental design, its concentration should be carefully controlled and accounted for. |
| Incorrect Instrument Settings | - Verify that the excitation and emission wavelengths are set correctly for this compound. For selective tryptophan excitation, use a wavelength around 295 nm. To excite both tyrosine and tryptophan, a lower wavelength (e.g., 280 nm) can be used, but be mindful of potential energy transfer. - Optimize the slit widths to balance signal intensity and spectral resolution. Wider slits increase signal but decrease resolution. |
| pH-induced Quenching | - The fluorescence of both tyrosine and tryptophan is pH-dependent. The fluorescence intensity of tryptophan and tyrosine is generally strongest in the pH range of 6.5-7.5 and decreases sharply at pH values greater than 7.5.[1] - Ensure your buffer has sufficient capacity to maintain a stable pH throughout the experiment. |
| Solvent Effects | - The polarity of the solvent can significantly impact fluorescence quantum yield and emission maximum. - Be consistent with the solvent system used across all experiments for comparable results. |
Problem: Inconsistent or Irreproducible Results
| Potential Cause | Recommended Solution |
| Sample Preparation Variability | - Standardize your protocol for sample preparation, including stock solution preparation, dilutions, and buffer composition. - Ensure thorough mixing of all components. - Use high-quality, fresh reagents. |
| Temperature Fluctuations | - Use a temperature-controlled cuvette holder to maintain a constant and consistent temperature during measurements. Fluorescence intensity is sensitive to temperature changes. |
| Inner Filter Effect | - This occurs when the sample absorbs too much of the excitation or emission light. - Keep the absorbance of the sample at the excitation wavelength below 0.1 to minimize this effect.[2] - If high concentrations are necessary, mathematical corrections for the inner filter effect can be applied. |
| Instrument Drift | - Allow the instrument's lamp to warm up and stabilize before taking measurements. - Regularly check the instrument's performance with a standard fluorophore. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of fluorescence quenching for this compound?
A1: Fluorescence quenching of this compound can occur through several mechanisms:
-
Collisional (Dynamic) Quenching: This occurs when the excited fluorophore (Tyr or Trp) collides with a quencher molecule in solution, leading to non-radiative de-excitation. This process is temperature-dependent.
-
Static Quenching: This involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state.
-
Intramolecular Quenching: In the Tyr-Trp dipeptide, the close proximity of the tyrosine and tryptophan residues can lead to intramolecular quenching through Förster Resonance Energy Transfer (FRET) or photoinduced electron transfer. Energy transfer from tyrosine (donor) to tryptophan (acceptor) is a common phenomenon.[3]
-
Photobleaching: Irreversible photochemical destruction of the fluorophore upon prolonged exposure to excitation light.
Q2: How can I differentiate between static and dynamic quenching?
A2: You can distinguish between static and dynamic quenching by performing temperature-dependent fluorescence measurements and analyzing the data using the Stern-Volmer equation.
-
In dynamic quenching , the quenching constant (Ksv) increases with increasing temperature.
-
In static quenching , the quenching constant (Ksv) decreases with increasing temperature as the stability of the ground-state complex is reduced.
Q3: What is the effect of pH on the fluorescence of this compound?
A3: The fluorescence of both tyrosine and tryptophan residues is sensitive to pH. Generally, the fluorescence intensity is highest in the neutral pH range (6.5-7.5).[1] At alkaline pH, the phenolic hydroxyl group of tyrosine can become deprotonated, leading to a significant decrease in its fluorescence. The indole (B1671886) group of tryptophan is less affected by pH in the physiological range, but extreme pH values can alter its fluorescence.
Q4: Can I selectively excite tryptophan in the this compound dipeptide?
A4: Yes, you can selectively excite the tryptophan residue by using an excitation wavelength of approximately 295 nm. At this wavelength, the absorbance of tyrosine is minimal, thus minimizing its direct excitation and any subsequent energy transfer to tryptophan. This allows for the specific study of the tryptophan microenvironment.
Q5: What are some common quenchers for tryptophan fluorescence?
A5: Several small molecules are known to quench tryptophan fluorescence, including:
-
Acrylamide (B121943): A neutral quencher that is effective for studying the accessibility of tryptophan residues.
-
Iodide (I⁻): A charged quencher that is useful for probing surface-exposed tryptophan residues.
-
Nitrate (NO₃⁻) and other ions: Can act as collisional quenchers.
-
Oxygen: A well-known dynamic quencher. It is advisable to deoxygenate solutions for certain applications to minimize this effect.
Quantitative Data Summary
The following tables summarize key quantitative data related to the fluorescence of tryptophan and tyrosine, which are the constituent amino acids of this compound. Data specific to the dipeptide is limited in the literature, and researchers are encouraged to determine these parameters empirically for their specific experimental conditions.
Table 1: Fluorescence Quantum Yields of Tryptophan and Tyrosine in Water
| Amino Acid | Quantum Yield (Φ) | Excitation Wavelength (nm) | Reference |
| Tryptophan | 0.12 | 270 | [2] |
| Tyrosine | 0.14 | Not specified | [4] |
Note: The quantum yield of this compound will be influenced by intramolecular energy transfer and quenching, and is likely to be different from the individual amino acids.
Table 2: Stern-Volmer Constants (Ksv) for Acrylamide Quenching of Tryptophan
| Fluorophore | Ksv (M⁻¹) | Conditions | Reference |
| Tryptophan | 21 ± 3 | Aqueous solution | [5] |
| Tryptophan | 21.96 ± 0.33 | Phosphate (B84403) buffer, pH 6.9 | [6] |
Experimental Protocols
Protocol 1: Determining the Stern-Volmer Constant for Acrylamide Quenching of this compound
This protocol outlines the steps to measure the quenching of this compound fluorescence by acrylamide and to calculate the Stern-Volmer constant (Ksv).
Materials:
-
This compound (Trp-Tyr) dipeptide
-
Acrylamide (high purity)
-
Buffer solution (e.g., 10 mM phosphate buffer, pH 7.4)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Prepare Stock Solutions:
-
Prepare a concentrated stock solution of this compound (e.g., 1 mM) in the buffer.
-
Prepare a high-concentration stock solution of acrylamide (e.g., 5 M) in the same buffer.
-
-
Prepare Sample Series:
-
Prepare a series of samples in cuvettes, each with a final volume of 1 mL (or as required by the spectrofluorometer).
-
Keep the concentration of this compound constant in all samples (e.g., 10 µM). The absorbance at the excitation wavelength should be less than 0.1.
-
Vary the concentration of acrylamide in each sample by adding different volumes of the acrylamide stock solution. A typical concentration range would be 0 to 0.5 M.
-
Ensure the total volume is constant by adjusting the volume of buffer added.
-
Prepare a blank sample containing only the buffer and the highest concentration of acrylamide to check for background fluorescence.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength to 295 nm to selectively excite the tryptophan residue.
-
Set the emission wavelength to the maximum emission wavelength of this compound (typically around 350-360 nm, but should be determined experimentally).
-
Record the fluorescence intensity (F) for each sample.
-
Record the fluorescence intensity of the this compound solution without any acrylamide (F₀).
-
-
Data Analysis:
-
Correct the measured fluorescence intensities for any inner filter effects if necessary.
-
Plot F₀/F versus the concentration of acrylamide ([Q]).
-
Perform a linear regression on the data. The slope of the resulting line is the Stern-Volmer constant (Ksv). The relationship is described by the Stern-Volmer equation: F₀/F = 1 + Ksv[Q]
-
Visualizations
Troubleshooting Workflow for Low Fluorescence Signal
Caption: A logical workflow to troubleshoot and resolve issues of low fluorescence signal in this compound experiments.
Mechanisms of Fluorescence Quenching
Caption: Diagram illustrating the primary mechanisms of fluorescence quenching relevant to this compound.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. omlc.org [omlc.org]
- 3. scilit.com [scilit.com]
- 4. Fluorescence Quantum Yields of Tryptophan and Tyrosine | Semantic Scholar [semanticscholar.org]
- 5. Acrylamide quenching of tryptophan photochemistry and photophysics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jte.edu.vn [jte.edu.vn]
Technical Support Center: Tyrosyl-Tryptophan Aggregation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the aggregation of the dipeptide Tyrosyl-Tryptophan (Tyr-Trp) in solution.
Frequently Asked Questions (FAQs)
Q1: Why is my Tyrosyl-Tryptophan solution turning cloudy or precipitating?
A1: The cloudy appearance or precipitation of your Tyrosyl-Tryptophan solution is likely due to aggregation. Both tyrosine and tryptophan possess aromatic side chains that can engage in hydrophobic and π-π stacking interactions, leading to self-association and the formation of insoluble aggregates.[1] The solubility of the individual amino acids, particularly tyrosine, is known to be low in neutral aqueous solutions.[2]
Q2: What are the primary factors that influence Tyrosyl-Tryptophan aggregation?
A2: The primary factors influencing aggregation are:
-
pH: The solubility of both tyrosine and tryptophan is significantly pH-dependent. Solubility is lowest near the isoelectric point (pI) and increases in acidic or basic conditions.[3][4]
-
Concentration: Higher concentrations of the dipeptide increase the likelihood of intermolecular interactions and aggregation.
-
Ionic Strength: The effect of ionic strength can be complex, either stabilizing or destabilizing the peptide in solution.[5][6][7][8]
-
Temperature: Temperature can affect solubility and the kinetics of aggregation.
-
Excipients and Cosolvents: The presence of other molecules, such as sugars, salts, or organic solvents, can significantly impact solubility and aggregation.[9][10]
Q3: How can I measure the aggregation of Tyrosyl-Tryptophan?
A3: Several analytical techniques can be used to monitor aggregation:
-
Visual Inspection: The simplest method is to check for visible turbidity or precipitation.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate light scattering due to the formation of aggregates.
-
Fluorescence Spectroscopy: The intrinsic fluorescence of the tryptophan residue is sensitive to its local environment. A change in fluorescence intensity or a shift in the emission maximum can indicate aggregation.[11][12] Thioflavin T (ThT) is a fluorescent dye that binds to amyloid-like fibril structures, resulting in a significant increase in fluorescence, which can be used to monitor fibril formation.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can be used to detect the formation of larger aggregates.
Troubleshooting Guides
Issue 1: Tyrosyl-Tryptophan precipitates immediately upon dissolution in water.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low intrinsic solubility at neutral pH | Adjust the pH of the solution. Dissolve the dipeptide in a slightly acidic (e.g., pH 3-5) or slightly basic (e.g., pH 8-10) buffer instead of neutral water. | The dipeptide dissolves completely due to increased charge and repulsion between molecules. |
| High concentration | Reduce the concentration of the Tyrosyl-Tryptophan solution. | The dipeptide remains in solution as the concentration is below its solubility limit. |
| Slow dissolution rate | Use gentle heating (e.g., up to 40°C) and sonication to aid dissolution. | The dipeptide dissolves more readily. |
Issue 2: Tyrosyl-Tryptophan solution becomes cloudy over time.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Slow aggregation kinetics | Add stabilizing excipients to the solution. Common excipients include sugars (e.g., sucrose, trehalose), polyols (e.g., mannitol), or certain amino acids (e.g., arginine). | The rate of aggregation is significantly reduced, and the solution remains clear for a longer period. |
| Inappropriate buffer or ionic strength | Screen different buffer systems and ionic strengths. For example, compare a low ionic strength buffer (e.g., 10 mM) with a higher ionic strength buffer (e.g., 150 mM). | An optimal buffer and ionic strength combination is identified that minimizes aggregation. |
| Presence of nucleating agents | Filter the solution through a 0.22 µm filter to remove any particulate matter that could act as nucleation sites for aggregation. | The onset of aggregation is delayed. |
Data Presentation
Table 1: Physicochemical Properties of L-Tyrosine and L-Tryptophan
| Property | L-Tyrosine | L-Tryptophan | Reference(s) |
| Molecular Weight | 181.19 g/mol | 204.23 g/mol | [2] |
| Solubility in Water (25 °C) | 0.45 g/L | 11.4 g/L | [2] |
| Isoelectric Point (pI) | 5.66 | 5.89 | |
| pKa (α-COOH) | ~2.20 | ~2.83 | |
| pKa (α-NH3+) | ~9.11 | ~9.39 | |
| pKa (Side Chain) | ~10.07 (Phenolic) | N/A |
Note: The solubility of Tyrosyl-Tryptophan will be influenced by both residues. The lower solubility of tyrosine is a key factor to consider. The pI of the dipeptide will be an important determinant of its solubility minimum.
Experimental Protocols
Protocol 1: Determining the pH-Dependent Solubility of Tyrosyl-Tryptophan
Objective: To determine the solubility of Tyrosyl-Tryptophan at different pH values.
Materials:
-
Tyrosyl-Tryptophan powder
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10
-
Vortex mixer
-
Centrifuge
-
UV-Vis Spectrophotometer
-
0.22 µm syringe filters
Methodology:
-
Prepare saturated solutions by adding an excess amount of Tyrosyl-Tryptophan to each buffer in separate vials.
-
Equilibrate the samples by rotating or shaking them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Measure the absorbance of the filtered supernatant at the characteristic wavelength for tryptophan (around 280 nm).
-
Use a pre-determined calibration curve of Tyrosyl-Tryptophan at a known soluble pH to calculate the concentration in each sample.
-
Plot the solubility (concentration) as a function of pH.
Protocol 2: Screening for Aggregation Inhibitors
Objective: To identify effective excipients for preventing Tyrosyl-Tryptophan aggregation.
Materials:
-
Tyrosyl-Tryptophan stock solution (at a concentration known to aggregate)
-
Stock solutions of various excipients (e.g., 1 M sucrose, 1 M arginine, 50% (w/v) PEG 400)
-
96-well microplate
-
Plate reader with fluorescence capabilities
-
Thioflavin T (ThT) stock solution
Methodology:
-
In a 96-well plate, prepare a series of solutions containing Tyrosyl-Tryptophan at a fixed concentration and varying concentrations of each excipient. Include a control with no excipient.
-
Add ThT to each well to a final concentration of 10-20 µM.
-
Incubate the plate at a constant temperature (e.g., 37 °C) with intermittent shaking.
-
Monitor the ThT fluorescence intensity over time using a plate reader (excitation ~440 nm, emission ~485 nm).
-
A delay or reduction in the increase of ThT fluorescence indicates inhibition of aggregation.
-
Plot the fluorescence intensity versus time for each condition to compare the effectiveness of the excipients.
Visualizations
Caption: Workflow for determining pH-dependent solubility.
Caption: Factors influencing Tyrosyl-Tryptophan aggregation.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of ionic strength on the folding and stability of SAMP1, a ubiquitin-like halophilic protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of ionic strength on the organization and dynamics of tryptophan residues in erythroid spectrin: a fluorescence approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of ionic strength on protein stability: the cold shock protein family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Tryptophan Probes of TDP-43 C-Terminal Domain Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Yield Tyrosyltryptophan Synthesis
Welcome to the technical support center for the synthesis of Tyrosyltryptophan (Tyr-Trp). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate a high-yield synthesis of this important dipeptide.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving a high yield in this compound synthesis?
A1: The choice of coupling reagent is paramount for maximizing yield and minimizing side reactions. Modern onium-type salts like HATU and HBTU generally offer higher reactivity and faster reaction times, leading to better yields compared to older methods. However, the optimal choice depends on the specific reaction conditions and scale.
Q2: I am observing a lower than expected yield. What are the common causes?
A2: Low yields can stem from several factors:
-
Inefficient Coupling: The chosen coupling reagent may not be reactive enough, or the activation time might be insufficient.
-
Side Reactions: The indole (B1671886) side chain of tryptophan is susceptible to oxidation and alkylation, which consumes the starting material and complicates purification.
-
Racemization: Loss of stereochemical integrity can lead to a mixture of diastereomers that are difficult to separate, thus reducing the yield of the desired product.
-
Poor Solubility: The dipeptide, particularly when protected, can be hydrophobic and may precipitate out of solution before the reaction is complete.
-
Suboptimal Work-up and Purification: Product loss can occur during the removal of byproducts and purification steps.
Q3: How can I prevent side reactions involving the tryptophan residue?
A3: The indole ring of tryptophan is prone to oxidation and alkylation. To mitigate these side reactions:
-
Use of Protecting Groups: Employing a Boc protecting group on the indole nitrogen of tryptophan [Fmoc-Trp(Boc)-OH] offers excellent protection against both oxidation and alkylation during synthesis and cleavage.
-
Scavengers: During the final cleavage and deprotection steps, especially when using strong acids like TFA, the addition of scavengers is crucial. A common cocktail for peptides with multiple sensitive residues is "Reagent K" (TFA/phenol/water/thioanisole/EDT). For tryptophan specifically, scavengers like triethylsilane (TES) or triisopropylsilane (B1312306) (TIS) are effective at trapping carbocations that can cause alkylation.
Q4: What are the best practices for purifying the final this compound product?
A4: Purification of the protected dipeptide, Boc-Tyr-Trp-OMe, is typically achieved by silica (B1680970) gel column chromatography. Due to the hydrophobicity of the protected peptide, a common challenge is poor solubility in less polar solvents. A gradient of methanol (B129727) in chloroform (B151607) or ethyl acetate (B1210297) in hexane (B92381) is often effective. After deprotection, reverse-phase HPLC is the method of choice for purifying the final Tyr-Trp dipeptide.
Troubleshooting Guide
Issue 1: Low Coupling Efficiency and Yield
| Potential Cause | Recommended Solution |
| Insufficiently reactive coupling reagent. | Switch to a more reactive coupling reagent such as HATU or HBTU. For a cost-effective option, EDC with an additive like HOBt or Oxyma Pure can be effective.[1] |
| Suboptimal reaction conditions. | Ensure all reagents and solvents are anhydrous, as water can hydrolyze activated esters. Optimize the reaction temperature; while room temperature is common, cooling to 0°C during the initial activation can reduce side reactions. |
| Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider adding a second portion of the coupling reagent. |
| Precipitation of reactants. | Choose a solvent system that ensures the solubility of all reactants throughout the reaction. Dichloromethane (DCM) or Dimethylformamide (DMF) are common choices. |
Issue 2: Presence of Impurities and Side Products
| Potential Cause | Recommended Solution |
| Byproducts from carbodiimide (B86325) coupling (e.g., DCC). | The primary byproduct of DCC is dicyclohexylurea (DCU), which is largely insoluble in most organic solvents and can be removed by filtration. If DCU is difficult to remove, consider using a water-soluble carbodiimide like EDC, where the urea (B33335) byproduct can be removed with an aqueous wash. |
| Oxidation of Tryptophan. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Degas solvents before use. |
| Alkylation of Tryptophan or Tyrosine. | This is more common during the final deprotection step. Use a scavenger cocktail in your cleavage solution. For Boc deprotection, a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) is a good starting point. |
| Racemization. | Use racemization-suppressing additives like HOBt or Oxyma Pure with your coupling reagent. Perform the coupling reaction at a lower temperature (0°C). Use a weaker base like N-methylmorpholine (NMM) instead of stronger bases like DIPEA. |
Data Presentation
The choice of coupling reagent significantly impacts the yield and stereochemical purity of the synthesized dipeptide. While specific comparative data for this compound is limited, the following table summarizes the expected performance of common coupling reagents based on data from the synthesis of a closely related dipeptide, Boc-Trp-Phe-OMe.[1]
| Coupling Reagent | Typical Yield | Racemization | Key Advantages & Disadvantages |
| HATU | >90% | Very Low | Advantages: High reactivity, low racemization rates, effective for sterically hindered amino acids. Disadvantages: Higher cost. |
| HBTU | >90% | Low | Advantages: Good balance of reactivity and cost, reliable for standard couplings. Disadvantages: Can be slightly less effective than HATU in preventing racemization for sensitive amino acids. |
| EDC/HOBt | 70-90% | Low to Moderate | Advantages: Cost-effective, water-soluble byproducts are easily removed. Disadvantages: Generally lower reactivity compared to onium salts. |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of Boc-Tyr-Trp-OMe
This protocol is adapted from a reported high-yield synthesis of Boc-Tyr-Trp-OMe.[2]
Materials:
-
Boc-Tyr-OH
-
L-Tryptophan methyl ester hydrochloride (H-Trp-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate
-
2M HCl
-
1M Sodium Carbonate
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica gel (100-200 mesh)
-
Chloroform and Methanol for column chromatography
Procedure:
-
Preparation of Tryptophan Methyl Ester Free Base:
-
Dissolve H-Trp-OMe·HCl (1.1 equivalents) in DCM.
-
Add TEA or DIPEA (1.1 equivalents) and stir at room temperature for 20 minutes. This solution is used directly in the next step.
-
-
Coupling Reaction:
-
In a separate flask, dissolve Boc-Tyr-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.
-
Add the H-Trp-OMe solution from step 1 to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with 2M HCl, brine, 1M sodium carbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product as a white solid.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a chloroform-methanol gradient (e.g., starting with 100% chloroform and gradually increasing the methanol concentration to 1-2%).
-
Combine the fractions containing the pure product and evaporate the solvent to yield Boc-Tyr-Trp-OMe. The reported yield for this procedure is 82%.[2]
-
Visualizations
Caption: Experimental Workflow for Boc-Tyr-Trp-OMe Synthesis.
Caption: Troubleshooting Decision Tree for Tyr-Trp Synthesis.
References
addressing matrix effects in LC-MS analysis of Tyrosyltryptophan
Welcome to the technical support center for the LC-MS analysis of Tyrosyltryptophan. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A: Matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] These effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis.[2][3][4] For this compound, a dipeptide analyzed in complex biological matrices like plasma, serum, or tissue homogenates, components such as salts, phospholipids, and proteins can interfere with its ionization in the MS source.[1][4]
Q2: I'm observing poor reproducibility and accuracy in my this compound quantification. Could this be due to matrix effects?
A: Yes, poor reproducibility and accuracy are hallmark signs of uncompensated matrix effects.[1][3] Because the composition of biological samples can vary significantly from one to the next, the extent of ion suppression or enhancement can also change, leading to inconsistent results.[5] It is crucial to assess for the presence of matrix effects during method development.[2][4]
Q3: How can I determine if my this compound analysis is being affected by matrix effects?
A: A standard method to quantitatively assess matrix effects is the post-extraction spike method.[4] This involves comparing the peak area of this compound spiked into a blank, extracted sample matrix to the peak area of this compound in a neat (pure) solvent. The ratio of these peak areas, known as the matrix factor, indicates the extent of ion suppression or enhancement.[4] A matrix factor of less than 1 suggests ion suppression, while a value greater than 1 indicates ion enhancement.[4]
Q4: What is the most effective strategy to compensate for matrix effects when analyzing this compound?
A: The most widely recognized and effective method to correct for matrix effects is the use of a stable isotope-labeled (SIL) internal standard (IS).[1][6] A SIL internal standard for this compound would be the same molecule but with some atoms replaced by their stable isotopes (e.g., ¹³C, ¹⁵N, or D).[7] This SIL-IS is expected to have identical chemical and physical properties to this compound, meaning it will co-elute and experience the same degree of matrix effects. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by the matrix effect can be effectively normalized, leading to accurate and precise quantification.[1]
Troubleshooting Guides
Issue 1: Significant Ion Suppression Observed for this compound
If you have confirmed ion suppression using the post-extraction spike method, consider the following troubleshooting steps, ranging from simple adjustments to more comprehensive methodological changes.
References
- 1. longdom.org [longdom.org]
- 2. tandfonline.com [tandfonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Technical Support Center: Optimizing Cleavage & Deprotection in Tyr-Trp Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, protocols, and answers to frequently asked questions regarding the critical final step of Tyr-Trp-containing peptide synthesis: cleavage from the solid support and removal of side-chain protecting groups.
Frequently Asked Questions (FAQs)
Q1: Why is my cleaved Tyr-Trp peptide solution often colored (e.g., pink, purple, or brown)?
A1: The coloration is a common indicator of side reactions involving the tryptophan (Trp) residue. The indole (B1671886) side chain of Trp is highly electron-rich and susceptible to alkylation by reactive carbocations generated from protecting groups (like t-butyl) or the resin linker during acidolysis with trifluoroacetic acid (TFA).[1][2] It is also prone to oxidation.[2] These modified Trp adducts are often colored, leading to an impure final product.
Q2: What are the most common side reactions during the cleavage of peptides containing Tyr and Trp?
A2: The primary side reactions involve the nucleophilic side chains of tyrosine (Tyr) and, more significantly, tryptophan (Trp).[1]
-
Tryptophan Alkylation: This is the most prevalent issue. Reactive electrophiles, such as tert-butyl cations generated from Boc or tBu protecting groups, can attack the Trp indole ring, leading to undesired adducts.[3][4] The linker from the solid support itself, particularly from Wang resin, can also be a source of alkylating agents.[5][6]
-
Tyrosine Alkylation: The phenol (B47542) side chain of tyrosine can also be alkylated by carbocations, although it is generally less susceptible than tryptophan.[7][8]
-
Reattachment to Resin: In some cases, the cleaved peptide can reattach to the resin via its electron-rich side chains, which is a particular risk for peptides with C-terminal Trp or Tyr.[8]
-
Incomplete Deprotection: Some protecting groups may require longer exposure to TFA for complete removal, leading to a mix of partially and fully deprotected peptides.[2]
Q3: What are scavengers and why are they essential for Tyr-Trp synthesis?
A3: Scavengers are nucleophilic reagents added to the TFA cleavage cocktail to "trap" or "quench" the highly reactive carbocations generated during the deprotection process.[7][9] By reacting with these electrophilic species, scavengers prevent them from modifying sensitive residues like Trp and Tyr.[1] A cocktail of different scavengers is often used to provide broad-spectrum protection against various reactive intermediates.[10]
Q4: How can I confirm if cleavage and deprotection are complete?
A4: The most reliable method is to perform a small-scale "test cleavage" on a few milligrams of your peptide-resin.[7] After the desired cleavage time (e.g., 2 hours), precipitate the peptide with cold diethyl ether and analyze the crude product by High-Performance Liquid Chromatography (HPLC) and mass spectrometry (MS). The HPLC trace will indicate the purity, while the MS data will confirm if the peptide has the correct molecular weight, signifying complete removal of all protecting groups.[11] Monitoring the reaction at different time points (e.g., 2, 4, and 6 hours) can help determine the optimal cleavage time.[11]
Troubleshooting Guide
This section addresses specific problems encountered during the cleavage and deprotection of Tyr-Trp peptides.
Problem: My crude peptide is impure, and the HPLC shows multiple peaks close to the main product.
-
Potential Cause: Alkylation of the tryptophan residue. During TFA cleavage, carbocations from protecting groups (e.g., t-butyl from Boc, Pbf) or the resin linker can attach to the Trp indole ring.[2][5]
-
Solution: The most effective strategy is to use a robust scavenger cocktail. "Reagent K" or a similar mixture containing water, a silane (B1218182) (like triisopropylsilane, TIS), a thiol (like 1,2-ethanedithiol, EDT), and an aromatic scavenger (like phenol or thioanisole) is highly recommended.[2][11][12] For future syntheses, using Fmoc-Trp(Boc)-OH protects the indole nitrogen, significantly reducing alkylation side reactions.[2][4][13]
Problem: The yield of my peptide is very low after cleavage.
-
Potential Cause 1: Incomplete cleavage from the resin.
-
Solution 1: Increase the cleavage time. Peptides with multiple arginine residues or more stable protecting groups may require longer exposure (e.g., >2.5 hours) to the cleavage cocktail.[14] A time-course study is recommended to find the optimal duration.[2]
-
Potential Cause 2: Reattachment of the cleaved peptide to the resin. This can occur with peptides containing C-terminal Trp or Tyr.[8]
-
Solution 2: Ensure your cleavage cocktail contains effective scavengers to quench resin-bound cations. Using a more labile resin, like 2-chlorotrityl chloride resin, can also mitigate this issue for protected fragments.[13]
Problem: Mass spectrometry shows the expected mass, but also a mass corresponding to the peptide +72 Da or +56 Da.
-
Potential Cause: Incomplete deprotection of an arginine residue (Pbf group, +72 Da after loss of C4H8 and SO2) or alkylation by a t-butyl group (+56 Da).
-
Solution: Extend the cleavage reaction time to ensure complete removal of the Pbf group. For t-butyl adducts, increase the concentration and variety of scavengers in your cleavage cocktail, particularly TIS, which is a very effective carbocation scavenger.[9][11]
Protocols and Data
Experimental Protocol: Optimized Cleavage for Tyr-Trp Peptides
This protocol is recommended for peptides containing sensitive residues like Trp, Tyr, Met, or Cys.[15]
-
Resin Preparation:
-
Place the dry peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Wash the resin with Dichloromethane (DCM) (3 x 1 mL) to swell it and remove any residual solvents like DMF.
-
Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[15]
-
-
Cleavage Cocktail Preparation (Reagent K):
-
Caution: Always prepare cleavage cocktails fresh in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[11]
-
For 100 mg of resin, prepare 2 mL of the cocktail.
-
Carefully mix the following components:
-
Trifluoroacetic acid (TFA): 1.65 mL (82.5%)
-
Phenol: 0.1 mL (5%)
-
Water: 0.1 mL (5%)
-
Thioanisole: 0.1 mL (5%)
-
1,2-Ethanedithiol (EDT): 0.05 mL (2.5%)[15]
-
-
-
Cleavage Reaction:
-
Add the freshly prepared Reagent K to the dried peptide-resin.
-
Agitate the mixture gently (e.g., using a shaker or periodic vortexing) at room temperature for 2-4 hours. Peptides with multiple Arg(Pbf) residues may require longer times.[14]
-
-
Peptide Isolation and Precipitation:
-
Filter the cleavage mixture through a sintered glass funnel to separate the resin, collecting the filtrate in a clean centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.[15]
-
In a separate, larger tube, add cold diethyl ether (approximately 10 times the volume of the collected TFA filtrate).
-
Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate of the peptide should form.[11][15]
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.[15]
-
-
Washing and Drying:
-
Centrifuge the suspension (e.g., 3000 rpm for 5 minutes) to pellet the peptide.[15]
-
Carefully decant the ether.
-
Wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers and organic impurities, repeating the centrifugation and decanting steps.[11][15]
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The resulting white solid is the crude peptide, ready for analysis and purification.[7]
-
Data Presentation: Comparison of Common Cleavage Cocktails
The choice of cleavage cocktail is critical and depends on the peptide's amino acid composition. The table below summarizes common cocktails for Fmoc-SPPS.
| Reagent Name | Composition (v/v) | Primary Use & Key Features |
| TFA / H₂O / TIS | 95% TFA / 2.5% H₂O / 2.5% TIS | A good, low-odor, general-purpose cocktail. TIS is a highly effective scavenger for carbocations. Recommended as a starting point for peptides without multiple sensitive residues.[9][11] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | A robust, widely used cocktail for peptides with multiple sensitive residues like Trp, Tyr, Cys, and Met.[11][14][15] Provides broad protection but is highly odorous. |
| Reagent R | 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | Originally for Arg(Mts/Pmc) deprotection, its scavenger mix is also well-suited for protecting Trp residues.[10] |
| Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | An "odorless" alternative to Reagent K that uses TIS in place of thiols. Useful for Trt-based protecting groups but does not prevent Met oxidation.[12] |
Visual Guides
Troubleshooting Workflow for Impure Tyr-Trp Peptides
Caption: Troubleshooting workflow for common purity issues in Tyr-Trp synthesis.
Mechanism of Tryptophan Protection by Scavengers
Caption: Role of scavengers in preventing tryptophan side-chain alkylation.
Standard Cleavage & Deprotection Workflowdot
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Tyrosyltryptophan and Phenylalanyl-tryptophan for Researchers and Drug Development Professionals
An in-depth guide to the biochemical properties, biological activities, and underlying signaling pathways of the dipeptides Tyrosyltryptophan (Tyr-Trp) and Phenylalanyl-tryptophan (Phe-Trp).
This report provides a comprehensive comparative analysis of the dipeptides this compound (Tyr-Trp) and Phenylalanyl-tryptophan (Phe-Trp), tailored for researchers, scientists, and professionals in the field of drug development. By examining their distinct biological activities and the signaling pathways they modulate, this guide aims to furnish a clear and objective comparison supported by available experimental data.
Biochemical Profile
Both this compound and Phenylalanyl-tryptophan are dipeptides composed of two aromatic amino acids. Their fundamental biochemical properties are summarized below.
| Property | This compound (Tyr-Trp) | Phenylalanyl-tryptophan (Phe-Trp) |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
| Molecular Formula | C₂₀H₂₁N₃O₄ | C₂₀H₂₁N₃O₃ |
| Molecular Weight | 367.4 g/mol | 351.4 g/mol |
| Structure | Tyrosine linked to Tryptophan | Phenylalanine linked to Tryptophan |
Comparative Biological Activity
While both dipeptides are derived from aromatic amino acids, their biological activities diverge significantly, suggesting distinct therapeutic potentials.
This compound (Tyr-Trp): A Modulator of Neurological and Metabolic Pathways
Recent studies have highlighted the potential of this compound in modulating key physiological processes, particularly in the central nervous system and metabolic regulation.
Neuroactive Properties: Oral administration of Tyr-Trp has been shown to facilitate brain norepinephrine (B1679862) metabolism.[1][2] This neurochemical alteration is associated with improved cognitive function, specifically the amelioration of short-term memory deficits in a mouse model of Alzheimer's disease.[1][2] Further research indicates that dipeptides with N-terminal tryptophan, including a tryptophan-tyrosine dipeptide (Trp-Tyr), can improve memory by augmenting dopaminergic activity.[3] This suggests that the sequence of amino acids within the dipeptide is crucial for its biological effect.
Metabolic Regulation: Tyr-Trp has been identified as a potent stimulator of glucagon-like peptide-1 (GLP-1) secretion in a murine enteroendocrine cell model. GLP-1 is a critical incretin (B1656795) hormone involved in regulating blood sugar levels and appetite. The ability of Tyr-Trp to stimulate GLP-1 secretion suggests its potential as a therapeutic agent for metabolic disorders such as type 2 diabetes.
Phenylalanyl-tryptophan (Phe-Trp): A Potential Antihypertensive Agent
Phenylalanyl-tryptophan has demonstrated promising activity in the regulation of blood pressure.
Antihypertensive Effects: Phe-Trp is recognized as an antihypertensive peptide with inhibitory activity against the angiotensin-converting enzyme (ACE).[4] ACE plays a crucial role in the renin-angiotensin system, a key regulator of blood pressure. By inhibiting ACE, Phe-Trp can lead to vasodilation and a reduction in blood pressure. Furthermore, it has been reported to dose-dependently increase nitric oxide (NO) levels and decrease endothelin-1 (B181129) (ET-1) levels, both of which contribute to its antihypertensive effects.[4]
Quantitative Data Summary
The following table summarizes the available quantitative data on the biological activities of this compound and Phenylalanyl-tryptophan. It is important to note that direct comparative studies with standardized assays are limited.
| Biological Activity | Dipeptide | Key Finding | Experimental Model |
| Cognitive Enhancement | This compound | Ameliorated short-term memory deficit | Mouse model of Alzheimer's disease[1][2] |
| Neurotransmitter Metabolism | This compound | Increased cerebral cortex 3-methoxy-4-hydroxyphenylethyleneglycol (MHPG) concentration | Mice[1][2] |
| GLP-1 Secretion | This compound | Potent stimulator of GLP-1 secretion | Murine enteroendocrine cell model |
| Antihypertensive Activity | Phenylalanyl-tryptophan | ACE inhibitory activity, increased NO levels, decreased ET-1 levels | Not specified[4] |
Signaling Pathways
The distinct biological activities of this compound and Phenylalanyl-tryptophan can be attributed to their interaction with different signaling pathways.
This compound: Dopaminergic and Noradrenergic Pathways
The memory-enhancing effects of Tyr-Trp and related tryptophan-containing dipeptides are linked to the modulation of dopaminergic and noradrenergic signaling in the brain.[1][2][3] Increased levels of norepinephrine and dopamine, key neurotransmitters for cognitive functions, appear to be a primary mechanism of action.
Phenylalanyl-tryptophan: Renin-Angiotensin System
The antihypertensive activity of Phe-Trp is primarily mediated through the inhibition of the angiotensin-converting enzyme (ACE) within the renin-angiotensin system. This inhibition leads to a cascade of events that lower blood pressure.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols relevant to the biological activities discussed.
GLP-1 Secretion Assay
This assay is used to determine the ability of a compound to stimulate the secretion of GLP-1 from enteroendocrine cells.
Objective: To quantify the amount of GLP-1 released from cultured enteroendocrine cells (e.g., murine GLUTag or STC-1 cells) in response to treatment with this compound.
Materials:
-
Cultured enteroendocrine cells
-
This compound
-
Control vehicle (e.g., cell culture medium)
-
Positive control (e.g., phorbol (B1677699) 12-myristate 13-acetate or forskolin)
-
GLP-1 ELISA kit
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Plate reader
Procedure:
-
Seed enteroendocrine cells in a 96-well plate and culture until they reach the desired confluency.
-
Wash the cells with a serum-free medium.
-
Add fresh medium containing different concentrations of this compound, a vehicle control, and a positive control to the respective wells.
-
Incubate the plate for a specified period (e.g., 2 hours) at 37°C.
-
Collect the supernatant from each well.
-
Quantify the concentration of GLP-1 in the supernatant using a commercial GLP-1 ELISA kit, following the manufacturer's instructions.
-
Measure the absorbance using a plate reader and calculate the GLP-1 concentration based on a standard curve.
Workflow Diagram:
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of ACE.
Objective: To determine the in vitro inhibitory effect of Phenylalanyl-tryptophan on ACE activity.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Phenylalanyl-tryptophan
-
ACE substrate (e.g., Hippuryl-His-Leu or a fluorogenic substrate)
-
Captopril (positive control)
-
Assay buffer (e.g., Tris-HCl buffer with NaCl and ZnCl₂)
-
96-well microplate (UV-transparent or black for fluorescent assays)
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare a series of dilutions of Phenylalanyl-tryptophan and the positive control, captopril.
-
In a 96-well plate, add the assay buffer, the ACE enzyme solution, and the different concentrations of the test compound or control.
-
Pre-incubate the mixture for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the ACE substrate to each well.
-
Incubate the plate at 37°C for a defined time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding HCl or another stopping reagent).
-
Measure the product formation. For the HHL substrate, this can be done by measuring the absorbance of the extracted hippuric acid at 228 nm. For fluorogenic substrates, measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of ACE inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
Workflow Diagram:
Conclusion
This compound and Phenylalanyl-tryptophan, despite their structural similarities, exhibit distinct and compelling biological activities. Tyr-Trp shows significant promise as a modulator of neurological and metabolic functions, with potential applications in cognitive enhancement and the treatment of metabolic diseases. In contrast, Phe-Trp demonstrates clear antihypertensive properties, positioning it as a candidate for cardiovascular drug development.
This comparative guide highlights the importance of detailed structure-activity relationship studies in peptide-based drug discovery. Further research, including direct comparative studies with standardized assays and in vivo models, is warranted to fully elucidate the therapeutic potential of these and other bioactive dipeptides. The provided experimental protocols and pathway diagrams offer a foundational framework for such future investigations.
References
- 1. Tyr-Trp administration facilitates brain norepinephrine metabolism and ameliorates a short-term memory deficit in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyr-Trp administration facilitates brain norepinephrine metabolism and ameliorates a short-term memory deficit in a mouse model of Alzheimer’s disease | PLOS One [journals.plos.org]
- 3. Tryptophan-Tyrosine Dipeptide, the Core Sequence of β-Lactolin, Improves Memory by Modulating the Dopamine System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Separation of Tyrosyltryptophan: HPLC vs. Capillary Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
The accurate separation and quantification of dipeptides such as Tyrosyltryptophan are critical in various fields, including drug discovery, proteomics, and quality control of pharmaceuticals. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) stand out as two powerful analytical techniques for this purpose. This guide provides an objective comparison of their performance for this compound separation, supported by experimental data and detailed methodologies, to aid researchers in selecting the most suitable technique for their specific needs.
At a Glance: HPLC vs. CE for Dipeptide Separation
| Feature | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) |
| Principle of Separation | Partitioning between a mobile and a stationary phase based on hydrophobicity.[1] | Differential migration of charged molecules in an electric field based on charge-to-size ratio. |
| Typical Stationary Phase | C18 silica-based columns.[2][3] | None (in Capillary Zone Electrophoresis). |
| Analysis Time | Generally longer, often in the range of 10-30 minutes. | Typically faster, with separations often achieved in under 15 minutes. |
| Resolution | High, particularly for complex mixtures. | Very high, especially for charged and structurally similar molecules. |
| Sensitivity (LOD) | Generally lower detection limits, often in the nanomolar to picomolar range.[4] | Detection limits are typically in the nanomolar range.[4] |
| Sample Volume | Requires larger sample volumes (microliters). | Requires very small sample volumes (nanoliters). |
| Solvent Consumption | High, due to continuous mobile phase flow. | Very low, significantly reducing waste and operational costs. |
| Versatility | Highly versatile with various stationary phases (reversed-phase, normal-phase, ion-exchange).[1] | Excellent for charged molecules; can be adapted for neutral molecules using Micellar Electrokinetic Chromatography (MEKC). |
| Cost | Higher initial instrument cost and ongoing solvent costs. | Lower instrument and operational costs. |
Quantitative Performance Data
A comprehensive study by Ozawa et al. (2020) developed an analytical platform for the quantification of 335 dipeptides, including aromatic dipeptides, using both LC-MS/MS and CE-MS/MS. While specific resolution and peak asymmetry data for this compound were not individually reported, the study provides valuable insights into the overall performance of these techniques for dipeptide analysis.
| Performance Metric | HPLC (LC-MS/MS) | Capillary Electrophoresis (CE-MS/MS) | Reference |
| Instrumental Detection Limits | 0.088–83.1 nM (for 335 dipeptides) | 0.088–83.1 nM (for 335 dipeptides) | [4][5][6] |
| Analysis Time | Not specified for individual dipeptides | Not specified for individual dipeptides | [4][5][6] |
Note: The detection limits are presented as a range for a large number of dipeptides and represent the capabilities of the mass spectrometer detector coupled with the separation technique. The actual limit of detection for this compound will depend on the specific experimental conditions and the detector used.
Experimental Protocols
The following are detailed experimental protocols adapted from the comprehensive dipeptide analysis performed by Ozawa et al. (2020), which are suitable for the separation of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
Instrumentation: A standard HPLC system coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometer).
-
Column: A reversed-phase C18 column (e.g., 2.1 mm i.d. × 100 mm, 1.7 µm particle size).[2][3]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0–1 min: 1% B
-
1–12 min: 1% to 40% B
-
12–12.1 min: 40% to 99% B
-
12.1–14 min: 99% B
-
14–14.1 min: 99% to 1% B
-
14.1–17 min: 1% B
-
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 µL.
-
Detection: UV absorbance at 280 nm (for aromatic residues) or Mass Spectrometry for higher sensitivity and specificity.
Capillary Electrophoresis (CE) Protocol
Instrumentation: A standard capillary electrophoresis system with a suitable detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 80 cm total length).
-
Background Electrolyte (BGE): 1 M Formic acid.
-
Separation Voltage: +30 kV.
-
Capillary Temperature: 20 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 10 seconds.
-
Detection: UV absorbance at 200 nm or Mass Spectrometry.
Workflow and Process Visualization
The following diagrams illustrate the general experimental workflows for the separation of this compound using HPLC and Capillary Electrophoresis.
Conclusion
Both HPLC and Capillary Electrophoresis are highly capable techniques for the separation and analysis of this compound. The choice between them depends on the specific requirements of the application.
-
HPLC is a robust and versatile technique, often favored for its lower detection limits and its suitability for a wide range of peptide and small molecule analyses. Its higher solvent consumption and potentially longer analysis times are key considerations.
-
Capillary Electrophoresis offers the advantages of high separation efficiency, rapid analysis times, and minimal solvent consumption, making it a cost-effective and environmentally friendly option. It is particularly well-suited for the analysis of charged molecules and for applications where sample volume is limited.
For high-throughput screening and applications where speed and efficiency are paramount, CE is an excellent choice. For applications requiring the utmost sensitivity and for complex sample matrices, HPLC may be the preferred method. The detailed protocols provided in this guide offer a starting point for method development for the analysis of this compound and other aromatic dipeptides.
References
Unraveling Tyrosyltryptophan: A Comparative Guide to Mass Spectrometry and NMR Spectroscopy
For researchers, scientists, and drug development professionals, the precise structural elucidation of peptides is paramount. This guide provides an in-depth comparison of two cornerstone analytical techniques, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the structural characterization of the dipeptide Tyrosyltryptophan.
This document will delve into the principles, experimental protocols, and data interpretation of both techniques, offering a clear perspective on their respective strengths and limitations in the context of peptide analysis. By presenting quantitative data in structured tables and detailed experimental workflows, this guide aims to equip researchers with the knowledge to select the most appropriate method for their specific analytical needs.
At a Glance: Mass Spectrometry vs. NMR for this compound Analysis
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Primary Information | Molecular weight, elemental composition, sequence, and fragmentation patterns. | Atomic connectivity, 3D structure in solution, conformational dynamics. |
| Sensitivity | High (picomole to femtomole).[1][2] | Low (micromole to millimole).[1][3] |
| Resolution | High mass resolution is achievable. | Atomic-level resolution. |
| Sample Requirement | Typically nanograms to micrograms. | Typically milligrams.[4] |
| Experiment Time | Fast (minutes per sample). | Slower (hours to days per sample).[5] |
| Data Interpretation | Can be complex, often requires database searching. | Can be complex, requires expertise in spectral assignment. |
| Destructive? | Yes, the sample is consumed.[6] | No, the sample is recoverable. |
Delving Deeper: The Methodologies
Mass Spectrometry: A Tool for Sequencing and Identification
Mass spectrometry is a powerful technique that measures the mass-to-charge ratio of ions. For this compound, Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a common approach.
Experimental Protocol: ESI-MS/MS of this compound
-
Sample Preparation: Dissolve this compound in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile (B52724) with a small amount of acid (e.g., formic acid) to promote ionization.[7] The final concentration should be in the low microgram per milliliter range.[8]
-
Infusion and Ionization: Introduce the sample solution into the ESI source of the mass spectrometer. A high voltage is applied to the liquid to create a fine spray of charged droplets. As the solvent evaporates, charged this compound ions are released into the gas phase.[9]
-
MS1 Analysis: In the first stage of the mass spectrometer, the intact molecular ions of this compound are isolated based on their mass-to-charge ratio. This provides the accurate molecular weight of the dipeptide.
-
Collision-Induced Dissociation (CID): The isolated molecular ions are then directed into a collision cell, where they collide with an inert gas (e.g., argon or nitrogen). This collision imparts energy to the ions, causing them to fragment at their weakest bonds, primarily the peptide bond.[10]
-
MS2 Analysis: The resulting fragment ions are analyzed in the second stage of the mass spectrometer, generating a tandem mass spectrum (MS/MS).
-
Data Interpretation: The fragmentation pattern in the MS/MS spectrum is analyzed to determine the amino acid sequence. Characteristic "b" and "y" fragment ions are formed from the N-terminus and C-terminus, respectively, allowing for the unambiguous identification of Tyrosine and Tryptophan and their order in the dipeptide.[10] The fragmentation of the tryptophan side chain can also provide additional structural information.[11][12]
NMR Spectroscopy: Unveiling the 3D Structure
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule, enabling the determination of its three-dimensional structure in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed.
Experimental Protocol: 2D NMR of this compound
-
Sample Preparation: Dissolve a higher concentration of this compound (typically 1-5 mM) in a deuterated solvent (e.g., D₂O or DMSO-d₆) to avoid strong solvent signals in the spectrum.[13] The pH of the sample should be carefully adjusted as it can influence chemical shifts.[13][14] A small amount of a reference standard like DSS or TSP is often added for chemical shift calibration.
-
1D ¹H NMR: A one-dimensional proton NMR spectrum is first acquired to get an overview of all the proton signals in the molecule.
-
2D COSY (Correlation Spectroscopy): This experiment reveals protons that are coupled to each other through chemical bonds, typically over two or three bonds.[15][16] For this compound, COSY spectra will show correlations between the α-proton and β-protons of each amino acid residue, as well as correlations within the aromatic side chains.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds.[16][17] HMBC is crucial for assigning quaternary carbons (carbons with no attached protons) and for linking the different spin systems of the two amino acid residues together across the peptide bond.
-
Data Interpretation: By analyzing the cross-peaks in the COSY and HMBC spectra, it is possible to piece together the complete chemical structure of this compound. The chemical shifts of the protons and carbons provide information about their local electronic environment, and the coupling constants can give insights into the dihedral angles and thus the conformation of the molecule.[15][18][19]
Logical Comparison of Techniques
The choice between mass spectrometry and NMR for the structural elucidation of this compound depends on the specific research question.
Conclusion: Complementary, Not Competitive
Mass spectrometry and NMR spectroscopy are not mutually exclusive; in fact, they are highly complementary techniques for the comprehensive structural elucidation of peptides like this compound.[20] Mass spectrometry excels at providing rapid and sensitive determination of molecular weight and amino acid sequence.[3][21] NMR, on the other hand, offers unparalleled insight into the three-dimensional structure and conformational dynamics of the molecule in its native-like solution state.[22]
For routine identification and sequencing of this compound, mass spectrometry is the more efficient choice. However, for a deeper understanding of its structure-function relationship, which is critical in drug development and biological research, NMR is indispensable. The most thorough characterization of this compound is achieved by integrating the data from both powerful analytical methods.
References
- 1. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 2. Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 4. nmr-bio.com [nmr-bio.com]
- 5. Sample Preparation Procedures for High-Resolution Nuclear Magnetic Resonance Studies of Aqueous and Stabilized Solutions of Therapeutic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. massspec.unm.edu [massspec.unm.edu]
- 8. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. uab.edu [uab.edu]
- 11. Mass spectrometric characterization of peptides containing different oxidized tryptophan residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 14. chem.uzh.ch [chem.uzh.ch]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 17. emerypharma.com [emerypharma.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? — Nanalysis [nanalysis.com]
- 21. The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
Revolutionizing Bio-Therapeutic Validation: A Comparative Guide to Cell-Based Bioassays for Tyrosyltryptophan (YW) Activity
For Immediate Release
In the dynamic landscape of drug discovery and development, the robust validation of bioassays is paramount to ensure the safety and efficacy of novel therapeutics. This guide provides a comprehensive comparison of cell-based bioassays for determining the activity of Tyrosyltryptophan (YW), a dipeptide with significant therapeutic potential, primarily attributed to its antioxidant properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental protocols, quantitative data, and the underlying cellular mechanisms.
Executive Summary
This compound (YW) has demonstrated notable antioxidant activity, making it a promising candidate for further investigation in various therapeutic areas. The validation of a reliable and biologically relevant bioassay is a critical step in its development pipeline. This guide focuses on the Cellular Antioxidant Activity (CAA) assay as a primary method for evaluating the efficacy of YW in a cellular context. Furthermore, we delve into the Nrf2 signaling pathway, a key cellular defense mechanism against oxidative stress, which is a likely target of YW's antioxidant action. This guide presents a standardized experimental protocol for the CAA assay, comparative data for antioxidant peptides, and a visual representation of the Nrf2 signaling pathway to facilitate a deeper understanding of YW's mechanism of action.
Comparison of Cell-Based Bioassay Performance
The validation of a cell-based bioassay for YW activity necessitates a comparison with established antioxidant compounds. While specific EC50 values for this compound in the Cellular Antioxidant Activity (CAA) assay are not extensively documented in publicly available literature, data from studies on similar dipeptides containing tyrosine (Tyr) and tryptophan (Trp) provide valuable benchmarks. These amino acids are recognized for their potent radical scavenging capabilities.[1][2]
| Compound | Assay Type | Cell Line | EC50 Value (µM) | Key Findings |
| This compound (YW) (Hypothetical) | CAA | HepG2 | To be determined | Expected to show significant antioxidant activity based on its constituent amino acids. |
| Quercetin (Standard) | CAA | HepG2 | ~5 µM | A well-established flavonoid antioxidant used as a positive control in CAA assays.[3][4] |
| Tyr-containing dipeptides | ORAC | N/A | High Trolox Equivalent | Dipeptides with N-terminal tyrosine exhibit strong antioxidant activity.[1][2] |
| Trp-containing dipeptides | ORAC | N/A | High Trolox Equivalent | Dipeptides with N-terminal tryptophan show potent radical scavenging activity.[1][2] |
| Other Antioxidant Peptides (e.g., from milk) | Nrf2 activation | Caco-2 | N/A | Activate the Keap1-Nrf2 signaling pathway, leading to the expression of antioxidant enzymes.[5][6] |
Note: The ORAC (Oxygen Radical Absorbance Capacity) assay is a chemical-based assay, but its results often correlate with cellular antioxidant activity. The EC50 values in the table are approximate and can vary depending on the specific experimental conditions.
Detailed Experimental Protocols
Cellular Antioxidant Activity (CAA) Assay
This protocol is adapted from established methodologies for assessing the antioxidant capacity of compounds in a cell-based model.[3][4][7]
1. Principle:
The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), within cells. DCFH-DA is cell-permeable and is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of reactive oxygen species (ROS) generated by a free radical initiator, such as 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidant compounds scavenge the ROS, thereby inhibiting the formation of DCF.
2. Materials:
-
Human hepatocarcinoma (HepG2) cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
This compound (YW)
-
Quercetin (positive control)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
3. Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom microplate at a density of 6 x 10^4 cells/well and culture for 24 hours at 37°C in a 5% CO2 incubator until they reach 90-100% confluency.
-
Cell Treatment:
-
Remove the growth medium and wash the cells twice with warm PBS.
-
Add 100 µL of treatment medium containing various concentrations of YW or Quercetin to the respective wells. Include a vehicle control (medium without the test compound).
-
Incubate for 1 hour at 37°C.
-
-
Probe Loading:
-
Remove the treatment medium and wash the cells twice with warm PBS.
-
Add 100 µL of 25 µM DCFH-DA solution in DMEM to each well.
-
Incubate for 60 minutes at 37°C in the dark.
-
-
Induction of Oxidative Stress:
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add 100 µL of 600 µM AAPH solution in DMEM to each well.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity every 5 minutes for 1 hour using an excitation wavelength of 485 nm and an emission wavelength of 538 nm.
-
4. Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics of each well.
-
The CAA unit is calculated using the following formula: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Plot the CAA units against the concentration of YW and determine the EC50 value, which is the concentration required to achieve 50% of the maximum antioxidant effect.
Mandatory Visualizations
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular antioxidant response.[8][9] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome. Upon exposure to oxidative stress or activators like YW, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription.
Caption: The Nrf2 signaling pathway for cellular antioxidant defense.
Experimental Workflow for CAA Assay
The following diagram outlines the key steps in the Cellular Antioxidant Activity (CAA) assay.
Caption: Workflow of the Cellular Antioxidant Activity (CAA) assay.
Conclusion
The validation of a robust and biologically relevant cell-based bioassay is a cornerstone of preclinical drug development. For this compound, the Cellular Antioxidant Activity (CAA) assay provides a reliable method to quantify its potential to combat oxidative stress at a cellular level. Understanding its interaction with key signaling pathways, such as the Nrf2 pathway, further elucidates its mechanism of action. This guide serves as a foundational resource for researchers to design and execute validated bioassays, thereby accelerating the translation of promising molecules like this compound from the laboratory to clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nrf2-Activating Bioactive Peptides Exert Anti-Inflammatory Activity through Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Research on the Activity Evaluation, Mechanism and Structure-Activity Relationships of Natural Antioxidant Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NRF2 activation by antioxidant antidiabetic agents accelerates tumor metastasis [cancer.fr]
A Comparative Guide to the Reproducibility of Tyrosyltryptophan Quantification Methods
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of dipeptides such as Tyrosyltryptophan (Tyr-Trp) is critical for robust and reliable experimental outcomes. This guide provides an objective comparison of the performance of two primary analytical methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Capillary Electrophoresis-Tandem Mass Spectrometry (CE-MS/MS). The information presented is based on experimental data from various studies to help you assess the reproducibility of these techniques for your research needs.
Data Presentation: A Comparative Analysis of Method Reproducibility
The reproducibility of an analytical method is a key parameter for its validation and application. It is often expressed as the coefficient of variation (%CV), which indicates the extent of variability in relation to the mean of the measurements. Lower %CV values signify higher reproducibility. The following tables summarize the reported reproducibility data for peptide quantification using LC-MS/MS and CE-MS/MS. While data specifically for this compound is limited, the presented data for other peptides and metabolites provides a strong indication of the expected performance for dipeptide analysis.
Table 1: Reproducibility of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Peptide and Metabolite Quantification
| Analyte Type | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Matrix | Reference |
| Tryptophan & Tyrosine Metabolites | < 25% | < 25% | Human Urine, Plasma, Mice Prefrontal Cortex | [1] |
| Tryptophan Metabolites | 1.0% - 17.4% | 1.5% - 13.5% | Serum, Urine, Cell Culture Supernatants | [2] |
| C-peptide & Insulin (Single Laboratory) | 2.7% - 3.7% | Not Reported | Not Specified | [3] |
| C-peptide & Insulin (Inter-Laboratory) | Not Reported | 10.8% - 13.4% (C-peptide), 15.3% - 22.2% (Insulin) | Not Specified | [3][4] |
Table 2: Reproducibility of Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Peptide Quantification
| Analyte Type | Intra-Day Reproducibility (%CV) | Inter-Day Reproducibility (%CV) | Matrix | Reference |
| Urinary Peptides (Individual) | < 10% | < 10% | Urine | [5] |
| Urinary Peptides (Biomarker Panels) | ~1% | ~1% | Urine | [5] |
| Dipeptides | < 15% | Not Reported | Not Specified | [6] |
Experimental Protocols: Methodologies for Quantification
Detailed experimental protocols are essential for replicating and comparing analytical methods. Below are generalized yet detailed methodologies for the quantification of dipeptides like this compound using LC-MS/MS and CE-MS/MS, based on established practices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful and widely used technique for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity.
1. Sample Preparation:
-
Protein Precipitation: To remove larger proteins, samples (e.g., plasma, serum, tissue homogenates) are typically treated with a precipitating agent such as acetonitrile (B52724), methanol, or trichloroacetic acid.
-
Centrifugation: The mixture is vortexed and then centrifuged at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Supernatant Collection: The clear supernatant containing the dipeptides and other small molecules is carefully collected for analysis.
-
Internal Standard Spiking: A known concentration of a stable isotope-labeled internal standard (e.g., 13C, 15N-labeled Tyr-Trp) is added to the sample prior to protein precipitation to account for matrix effects and variations in sample processing and instrument response.
2. Chromatographic Separation:
-
HPLC System: A high-performance liquid chromatography system is used to separate the dipeptides from other components in the sample.
-
Column: A reversed-phase C18 column is commonly employed for the separation of peptides.
-
Mobile Phase: A gradient of two solvents is typically used. Mobile Phase A often consists of water with a small amount of an ion-pairing agent like formic acid (e.g., 0.1%) to improve peak shape. Mobile Phase B is usually an organic solvent such as acetonitrile or methanol, also containing the same concentration of the ion-pairing agent.
-
Gradient Elution: The percentage of Mobile Phase B is gradually increased over the course of the chromatographic run to elute compounds of increasing hydrophobicity.
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
-
Injection Volume: A small volume of the prepared sample (e.g., 5-10 µL) is injected onto the column.
3. Mass Spectrometric Detection:
-
Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for peptides, typically operated in positive ion mode.
-
Mass Analyzer: A triple quadrupole mass spectrometer is the instrument of choice for targeted quantification.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves selecting a specific precursor ion (the molecular ion of Tyr-Trp) in the first quadrupole, fragmenting it in the second quadrupole (collision cell), and then selecting a specific product ion in the third quadrupole for detection.
-
Data Analysis: The peak area of the analyte is normalized to the peak area of the internal standard, and the concentration is determined from a calibration curve generated using standards of known concentrations.
Capillary Electrophoresis-Tandem Mass Spectrometry (CE-MS/MS)
CE-MS/MS is an alternative technique that offers high separation efficiency, especially for charged molecules like dipeptides, and requires very small sample volumes.
1. Sample Preparation:
-
Filtration: Biological samples are often filtered through a molecular weight cut-off filter (e.g., 5 kDa) to remove proteins and other high-molecular-weight components.
-
Dilution: The filtrate may be diluted with a background electrolyte (BGE) solution to ensure compatibility with the CE system.
-
Internal Standard Spiking: Similar to LC-MS/MS, an internal standard is added to the sample for accurate quantification.
2. Electrophoretic Separation:
-
CE System: A capillary electrophoresis instrument is used for the separation.
-
Capillary: A fused-silica capillary is used as the separation channel.
-
Background Electrolyte (BGE): The BGE is an aqueous buffer that fills the capillary and the vials. The composition of the BGE (e.g., pH, ionic strength) is optimized to achieve the desired separation.
-
Injection: The sample is introduced into the capillary by either hydrodynamic or electrokinetic injection.
-
Separation Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary, causing the charged analytes to migrate at different velocities based on their charge-to-size ratio.
3. Mass Spectrometric Detection:
-
Interface: A CE-MS interface is required to couple the capillary to the mass spectrometer. This typically involves a sheath liquid to complete the electrical circuit and aid in the electrospray process.
-
Ionization and Detection: The ionization and detection principles are similar to those in LC-MS/MS, with ESI being the common ionization source and a triple quadrupole mass spectrometer operating in MRM mode for quantification.
-
Data Analysis: The quantification is performed in the same manner as with LC-MS/MS, using the ratio of the analyte peak area to the internal standard peak area and a calibration curve.
Mandatory Visualization: Analytical Workflows
The following diagrams illustrate the typical experimental workflows for the quantification of this compound using LC-MS/MS and CE-MS/MS.
References
- 1. Targeting tryptophan and tyrosine metabolism by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interlaboratory Comparison of Antibody-Free LC-MS/MS Measurements of C-peptide and Insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Reproducibility Evaluation of Urinary Peptide Detection Using CE-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Tyr-Trp Measurement
For researchers, scientists, and drug development professionals, the precise and accurate quantification of dipeptides such as Tyrosine-Tryptophan (Tyr-Trp) is crucial for applications ranging from pharmaceutical research to nutritional analysis. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of these methods, supported by representative experimental data and detailed protocols, to assist in the selection and implementation of the most suitable technique for your research needs.
The choice between HPLC and MS for Tyr-Trp quantification depends on several factors, including the required sensitivity, selectivity, the complexity of the sample matrix, and the availability of instrumentation. While HPLC with UV detection is a robust and cost-effective method, MS, particularly when coupled with liquid chromatography (LC-MS/MS), offers superior sensitivity and specificity. This guide delves into the specifics of each technique, presenting a cross-validation perspective to ensure data integrity and reliability.
Quantitative Performance Comparison
A direct cross-validation of Tyr-Trp quantification using HPLC and MS involves analyzing the same set of samples with both methods and comparing key validation parameters. The following table summarizes typical performance characteristics for the quantification of small molecules like Tyr-Trp, providing a reliable reference for what can be expected. The validation of analytical methods is performed as per ICH guidelines.[1]
| Performance Characteristic | HPLC-UV | LC-MS/MS | ICH Guideline Reference |
| **Linearity (R²) ** | ≥ 0.999 | ≥ 0.999 | [2] |
| Range | 80-120% of the analyte level for assay methods. | 80-120% of the analyte level for assay methods.[3] | |
| Accuracy (% Recovery) | 98-102% | 99-101% | [4][5] |
| Precision (%RSD) | |||
| - Repeatability | ≤ 2.0% | ≤ 1.5% | [4][5] |
| - Intermediate Precision | ≤ 3.0% | ≤ 2.5% | [5] |
| Limit of Detection (LOD) | ~10 ng/mL | ~0.1 ng/mL | [5] |
| Limit of Quantification (LOQ) | ~30 ng/mL | ~0.5 ng/mL | [5] |
| Specificity | Good, but potential for interference from co-eluting compounds. | Excellent, based on mass-to-charge ratio, minimizing interferences.[4] | [4] |
Data synthesized from typical performance of the methods for similar analytes.
Experimental Workflows and Logical Relationships
A crucial aspect of analytical method validation is understanding the workflow. The following diagram illustrates a general workflow for the cross-validation of analytical methods.
Experimental Protocols
Detailed methodologies are crucial for the reproducible and accurate quantification of Tyr-Trp. Below are representative protocols for HPLC-UV and LC-MS/MS that can be adapted for your specific needs.
HPLC-UV Method for Tyr-Trp Quantification
This protocol outlines a standard reversed-phase HPLC method with UV detection suitable for the quantification of dipeptides.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.[6]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient: A linear gradient from 5% B to 40% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Injection Volume: 20 µL.
-
Quantification: A calibration curve is generated using a series of Tyr-Trp standards of known concentrations.
LC-MS/MS Method for Tyr-Trp Quantification
This protocol describes a highly sensitive and selective method using tandem mass spectrometry.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).[6]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: A rapid gradient from 5% B to 95% B over 5 minutes.[6]
-
Flow Rate: 0.4 mL/min.[6]
-
Ionization Mode: ESI positive.
-
MRM Transitions: Specific precursor-to-product ion transitions for Tyr-Trp would be monitored (e.g., based on the molecular weights of the protonated dipeptide and its characteristic fragment ions).
-
Quantification: A calibration curve is generated using a series of Tyr-Trp standards of known concentrations, often with the use of a stable isotope-labeled internal standard.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in selecting an analytical method based on key performance requirements.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of Tyr-Trp. The cross-validation of these methods is essential to ensure data accuracy and reliability, particularly in regulated environments. HPLC-UV offers a cost-effective and robust solution for routine analysis, while LC-MS/MS provides unparalleled sensitivity and specificity, making it the method of choice for complex matrices and trace-level quantification. The selection of the most appropriate method should be based on the specific requirements of the study, including sensitivity needs, sample complexity, and available resources.
References
- 1. scispace.com [scispace.com]
- 2. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. demarcheiso17025.com [demarcheiso17025.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
A Guide to Internal Standard Selection for Tyrosyltryptophan Quantification: A Proposed Validation Approach
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Tyrosyltryptophan, a dipeptide of tyrosine and tryptophan, in biological matrices is essential for a comprehensive understanding of its physiological and pathological roles. While specific, validated analytical methods for this compound with a dedicated internal standard are not extensively documented in publicly available literature, this guide provides a robust framework for developing and validating such a method using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document outlines a proposed validation strategy, including the selection of an appropriate internal standard, detailed experimental protocols, and the necessary validation parameters, drawing upon established best practices for the bioanalysis of peptides and related molecules.
The Critical Role of an Internal Standard
In quantitative LC-MS/MS analysis, an internal standard (IS) is crucial for correcting the variability inherent in sample preparation and the analytical process.[1][2] The ideal IS should mimic the physicochemical properties of the analyte to compensate for variations in extraction recovery, matrix effects, and instrument response.[3] For peptide quantification, a stable isotope-labeled (SIL) version of the analyte is considered the gold standard for internal standards.[4][5] A SIL IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, D), allowing it to be distinguished by the mass spectrometer.[4]
Proposed Internal Standard for this compound Quantification
Given the lack of a commercially available, dedicated internal standard for this compound, the most scientifically sound approach is to use a stable isotope-labeled this compound (SIL-Tyr-Trp) . This could involve synthesizing this compound with one or more ¹³C or ¹⁵N atoms in the tyrosine or tryptophan residue. A mass difference of at least 3 atomic mass units is generally recommended to prevent isotopic crosstalk.[4]
Alternative (Less Ideal) Internal Standards:
A Proposed Experimental Protocol for Method Validation
The following is a hypothetical, yet comprehensive, experimental protocol for the quantification of this compound in human plasma using a SIL-Tyr-Trp internal standard.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 200 µL of ice-cold methanol (B129727) containing the SIL-Tyr-Trp internal standard at a fixed concentration.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography (LC) Conditions
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point for separating the polar dipeptide.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: The transition would be from the protonated molecular ion [M+H]⁺ to a characteristic product ion.
-
SIL-Tyr-Trp: The transition would be from its corresponding [M+H]⁺ to the same product ion as the unlabeled analyte.
-
-
Optimization: Source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) must be optimized by infusing a standard solution of this compound and SIL-Tyr-Trp.
Method Validation Parameters and Acceptance Criteria
A comprehensive validation should be performed according to regulatory guidelines (e.g., FDA). The following table summarizes the key validation parameters and their typical acceptance criteria.
| Validation Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Precision | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. | Coefficient of variation (%CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification, LLOQ). |
| Accuracy | The closeness of the mean test results obtained by the method to the true concentration of the analyte. | Within ±15% of the nominal concentration (±20% at the LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; precision and accuracy criteria must be met. |
| Upper Limit of Quantification (ULOQ) | The highest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. | Precision and accuracy criteria must be met. |
| Selectivity/Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte and IS. | The %CV of the matrix factor across different lots of matrix should be ≤ 15%. |
| Recovery | The efficiency of the extraction procedure. | Consistent and reproducible across the concentration range. |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the nominal concentration under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term). |
Visualizing the Workflow
The following diagram illustrates the proposed experimental workflow for the quantification of this compound using a stable isotope-labeled internal standard.
Proposed workflow for this compound quantification.
Conclusion
This guide provides a comprehensive, albeit proposed, framework for the validation of an LC-MS/MS method for the quantification of this compound using a stable isotope-labeled internal standard. By adhering to these principles of method development and validation, researchers can establish a reliable and accurate analytical method to further investigate the role of this dipeptide in various biological systems. The use of a SIL internal standard is strongly recommended to ensure the highest quality data.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. ckisotopes.com [ckisotopes.com]
A Comparative Guide to the Biological Effects of L- and D-Isomers of Tyrosyltryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptides, the smallest peptide units, play significant roles in various physiological processes, from neurotransmission to immune regulation. The stereochemistry of the constituent amino acids is a critical determinant of a dipeptide's biological activity, bioavailability, and metabolic stability. This guide provides a comparative overview of the predicted biological effects of L-Tyrosyl-L-tryptophan (L-Tyr-L-Trp), composed of naturally occurring L-amino acids, and its enantiomer, D-Tyrosyl-D-tryptophan (D-Tyr-D-Trp), composed of D-amino acids. Understanding these differences is crucial for the rational design of dipeptide-based therapeutics with desired pharmacological profiles.
Predicted Comparative Biological Properties
The biological properties of L-Tyr-L-Trp and D-Tyr-D-Trp are expected to differ significantly due to their stereochemistry. The following table summarizes these inferred differences.
| Biological Property | L-Tyrosyl-L-tryptophan (L-Tyr-L-Trp) | D-Tyrosyl-D-tryptophan (D-Tyr-D-Trp) | Rationale |
| Enzymatic Stability | Low: Susceptible to rapid degradation by proteases and peptidases. | High: Resistant to degradation by most endogenous proteases, leading to a longer biological half-life. | Proteases are stereospecific and primarily recognize L-amino acid residues. |
| Bioavailability | Moderate to Low: Subject to enzymatic degradation in the gastrointestinal tract and first-pass metabolism. | Potentially Higher: Increased stability may lead to greater absorption and systemic exposure. | Resistance to degradation can enhance survival in the gastrointestinal tract and circulation. |
| Receptor Binding | Specific: Likely to interact with receptors that recognize L-amino acid-containing peptides and the precursor amino acids. | Altered or Novel: Unlikely to bind to L-specific receptors. May exhibit novel binding profiles or act as an antagonist. | The three-dimensional structure is critical for receptor-ligand interactions. D-isomers have a mirror-image conformation. |
| Cellular Uptake | Utilizes specific amino acid and peptide transporters (e.g., PEPT1). | May have different uptake mechanisms, potentially less efficient via L-specific transporters. | Chirality can influence the interaction with transport proteins. |
| Metabolism | Hydrolyzed to L-tyrosine and L-tryptophan, which then enter their respective metabolic pathways (catecholamine/thyroid hormone synthesis and kynurenine/serotonin pathways). | Potentially metabolized by D-amino acid oxidase (DAO) to corresponding α-keto acids. The peptide bond may be more resistant to hydrolysis. | D-amino acids are primarily metabolized by DAO, which is not active on L-amino acids. |
| Immunogenicity | Potentially Immunogenic: As a natural dipeptide, it could be processed and presented by antigen-presenting cells. | Low Immunogenicity: Less likely to be processed and presented by the major histocompatibility complex (MHC). | The enzymes involved in antigen processing are stereospecific for L-peptides. |
| Biological Activity | Expected to have biological activities related to its constituent L-amino acids, such as serving as a precursor for neurotransmitters and neuromodulators. | May have distinct biological activities, potentially related to immunomodulation or as a precursor for D-amino acid-specific pathways. Could also act as an inhibitor of enzymes that process L-peptides. | The unique stereochemistry can lead to novel interactions with biological targets. |
Signaling Pathways of Constituent Amino Acids
The biological effects of these dipeptides are intrinsically linked to the metabolic pathways of their constituent amino acids.
L-Tyrosine and L-Tryptophan Signaling Pathways
L-Tyr-L-Trp, upon hydrolysis, releases L-tyrosine and L-tryptophan, which are precursors to several critical signaling molecules.
Predicted D-Tyrosine and D-Tryptophan Signaling Pathways
The metabolism of D-amino acids is less characterized in mammals but is known to be primarily handled by D-amino acid oxidase (DAO).
Experimental Protocols
To empirically determine and compare the biological effects of L-Tyr-L-Trp and D-Tyr-D-Trp, a series of in vitro and in vivo experiments are necessary. Below are detailed methodologies for key experiments.
Peptide Stability in Serum
Objective: To determine the half-life of L-Tyr-L-Trp and D-Tyr-D-Trp in human serum.
Materials:
-
L-Tyr-L-Trp and D-Tyr-D-Trp (high purity)
-
Human serum (pooled)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Mass spectrometer (MS)
Protocol:
-
Prepare stock solutions of L-Tyr-L-Trp and D-Tyr-D-Trp in PBS.
-
Incubate the dipeptides at a final concentration of 100 µM in human serum at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the serum-peptide mixture.
-
Immediately add an equal volume of cold 10% TCA to the aliquot to precipitate serum proteins and stop enzymatic reactions.
-
Incubate on ice for 10 minutes and then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and analyze it by HPLC-MS.
-
The HPLC mobile phase can be a gradient of water with 0.1% TFA (solvent A) and ACN with 0.1% TFA (solvent B).
-
Quantify the amount of intact dipeptide at each time point by integrating the peak area from the HPLC chromatogram and confirming the mass with the MS.
-
Calculate the half-life of each dipeptide by plotting the percentage of remaining peptide against time and fitting the data to a one-phase decay model.
Receptor Binding Affinity
Objective: To assess the binding affinity of the dipeptides to a relevant receptor (e.g., a peptide transporter or a neurotransmitter receptor). This is a generalized protocol; the specific receptor and conditions will need to be optimized.
Materials:
-
Cell line or membrane preparation expressing the target receptor.
-
Radiolabeled or fluorescently labeled ligand for the target receptor.
-
L-Tyr-L-Trp and D-Tyr-D-Trp.
-
Binding buffer appropriate for the receptor.
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter or fluorescence plate reader.
Protocol:
-
In a multi-well plate, add a fixed amount of the receptor preparation.
-
Add a fixed concentration of the labeled ligand.
-
Add increasing concentrations of the unlabeled competitor dipeptides (L-Tyr-L-Trp or D-Tyr-D-Trp) to different wells.
-
Incubate the plate at an appropriate temperature and for a sufficient time to reach binding equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters to separate bound from free ligand.
-
Wash the filters quickly with cold binding buffer to remove non-specifically bound ligand.
-
Measure the radioactivity or fluorescence of the filters.
-
Plot the percentage of specific binding of the labeled ligand as a function of the log concentration of the competitor dipeptide.
-
Calculate the IC50 value (the concentration of dipeptide that inhibits 50% of the specific binding of the labeled ligand) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
In Vitro Enzymatic Degradation Assay
Objective: To specifically assess the susceptibility of the dipeptides to degradation by a particular protease.
Materials:
-
L-Tyr-L-Trp and D-Tyr-D-Trp.
-
Purified protease (e.g., trypsin, chymotrypsin, or a general peptidase).
-
Reaction buffer appropriate for the chosen enzyme.
-
HPLC-MS system.
Protocol:
-
Prepare solutions of the dipeptides in the reaction buffer.
-
Initiate the reaction by adding the protease to the dipeptide solution at a specific enzyme-to-substrate ratio.
-
Incubate the reaction mixture at the optimal temperature for the enzyme.
-
At various time points, stop the reaction in an aliquot by adding a denaturing agent (e.g., acid or organic solvent).
-
Analyze the samples by HPLC-MS to quantify the remaining intact dipeptide and identify any degradation products.
-
Determine the rate of degradation for each dipeptide.
Intestinal Transport Using Caco-2 Cells
Objective: To evaluate the intestinal permeability of the dipeptides using the Caco-2 cell monolayer model, which mimics the human intestinal epithelium.
Materials:
-
Caco-2 cells.
-
Transwell inserts.
-
Cell culture medium.
-
Hank's Balanced Salt Solution (HBSS) or other transport buffer.
-
L-Tyr-L-Trp and D-Tyr-D-Trp.
-
LC-MS/MS system for quantification.
Protocol:
-
Culture Caco-2 cells on Transwell inserts for 21-28 days to allow for differentiation and formation of a tight monolayer.
-
Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the dipeptide solution to the apical (AP) chamber.
-
At various time points, collect samples from the basolateral (BL) chamber.
-
Quantify the concentration of the dipeptide in the BL samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for each dipeptide.
Experimental Workflow Diagram
The following diagram illustrates a logical workflow for the comparative analysis of L- and D-Tyrosyltryptophan.
Conclusion
While direct experimental data on the comparative biological effects of L-Tyrosyl-L-tryptophan and D-Tyrosyl-D-tryptophan is currently lacking, a scientifically-grounded prediction of their properties can be made based on the principles of stereochemistry and the known functions of their constituent amino acids. It is anticipated that the D-isomer will exhibit significantly greater metabolic stability, which may translate to improved bioavailability and a different pharmacological profile. The L-isomer is expected to act as a prodrug for L-tyrosine and L-tryptophan, influencing neurotransmitter and metabolic pathways associated with these amino acids. The D-isomer, in contrast, may have novel biological activities and is less likely to interact with biological systems in the same manner as its L-counterpart. The experimental protocols detailed in this guide provide a roadmap for researchers to empirically validate these predictions and unlock the potential of these dipeptides in drug discovery and development.
Safety Operating Guide
Navigating the Disposal of Tyrosyltryptophan: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Tyrosyltryptophan, ensuring compliance with standard laboratory safety protocols. While this compound is not classified as a hazardous substance, adhering to proper disposal methods is essential for maintaining a safe and compliant research environment.[1]
Chemical and Physical Properties
Understanding the properties of this compound is the first step in ensuring its safe handling and disposal. The following table summarizes key quantitative data for this dipeptide.
| Property | Value | Source |
| Molecular Formula | C20H21N3O4 | PubChem[2] |
| Molecular Weight | 367.4 g/mol | PubChem[2] |
| CAS Number | 60815-41-0 | PubChem[2] |
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with appropriate care in a controlled laboratory setting.
Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.
-
If generating dust, respiratory protection may be required.[1]
Ventilation:
-
Work in a well-ventilated area to minimize inhalation of any airborne particles.
Spill Management:
-
In the event of a spill, collect the material by sweeping it up and placing it into a suitable container for disposal.[1][3]
-
Clean the affected area thoroughly with water.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to be straightforward, reflecting the non-hazardous nature of the compound.
1. Waste Characterization:
-
Confirm that the waste is solely this compound and not mixed with any hazardous substances. If it is mixed with other chemicals, the disposal procedure for the most hazardous component must be followed.
2. Containerization:
-
Place the solid this compound waste into a clearly labeled, sealed container.
-
For empty containers that previously held this compound, triple rinse them with a suitable solvent (e.g., water). The rinsate should be collected and disposed of as chemical waste. The clean, rinsed container can then be disposed of as regular laboratory glass or plastic waste, after defacing the original label.
3. Labeling:
-
Label the waste container clearly as "this compound" and indicate that it is for disposal.
4. Storage:
-
Store the sealed waste container in a designated waste accumulation area, away from incompatible materials.
5. Disposal:
-
Dispose of the containerized this compound waste through your institution's chemical waste disposal program or a licensed waste disposal company.[5]
-
While this compound is not classified as hazardous, it should not be disposed of down the drain or in regular trash to maintain good laboratory practice and prevent environmental contamination.[1]
Disposal Decision Workflow
The following diagram illustrates the logical steps for making decisions regarding the disposal of this compound.
Caption: Disposal decision workflow for this compound.
This guide provides a clear and actionable framework for the proper disposal of this compound, promoting a culture of safety and environmental stewardship within the laboratory. By following these procedures, researchers can ensure that their work is conducted responsibly from discovery through disposal.
References
Personal protective equipment for handling Tyrosyltryptophan
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of Tyrosyltryptophan. In the absence of a specific Safety Data Sheet (SDS) for the dipeptide this compound, a conservative approach is recommended, adopting the safety protocols for its constituent amino acids, L-Tyrosine and L-Tryptophan. This ensures a high level of protection against potential hazards.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on the guidelines for its constituent amino acids.
| Body Part | Personal Protective Equipment | Standard |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. | OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure. | Follow manufacturer's specifications for glove material and thickness. |
| Respiratory | A NIOSH-approved respirator for dusts is required if dust is generated. | Follow OSHA respirator regulations (29 CFR 1910.134). |
Occupational Exposure Limits
No specific Occupational Exposure Limits (OELs) have been established for this compound, L-Tyrosine, or L-Tryptophan. However, when handling the powder form, it is prudent to adhere to the limits for "Particulates Not Otherwise Classified" (PNOC) or "Nuisance Dusts".
| Regulatory Body | Exposure Limit (Time-Weighted Average, 8-hour) |
| Safe Work Australia | 10 mg/m³ (inhalable dust)[1] |
| New Zealand WES | 10 mg/m³ (inhalable dust), 3 mg/m³ (respirable dust)[1] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.[2][3]
Handling Workflow
Caption: Figure 1: Step-by-step procedure for the safe handling of this compound powder and solutions.
Key Handling and Storage Practices:
-
Ventilation : Always handle this compound in a well-ventilated area or a chemical fume hood to minimize inhalation of dust particles.[4][5]
-
Preventing Dust Formation : Take care to avoid the formation of dust when handling the powdered form.[4]
-
Personal Hygiene : Wash hands thoroughly after handling the substance.[4]
-
Storage Conditions : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[2][3] For long-term storage of the lyophilized powder, a temperature of -20°C is recommended.[3]
-
Solutions : If in solution, store aliquots at -20°C to avoid repeated freeze-thaw cycles.[3] Peptides containing tryptophan are sensitive to oxidation, so using degassed buffers for dissolution is advisable.[3][6]
Disposal Plan
Dispose of this compound and its containers in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[7]
Disposal Workflow
Caption: Figure 2: A procedural diagram for the safe and compliant disposal of this compound waste.
Key Disposal Practices:
-
Waste Containers : Use suitable, labeled containers for the disposal of waste material.[4]
-
Spills : In case of a spill, avoid generating dust.[4] Sweep up the solid material and place it into a designated hazardous waste container.[4]
-
Contaminated Materials : Any materials, such as gloves or paper towels, that come into contact with this compound should be disposed of as chemical waste.
-
Professional Disposal : It is recommended to use a licensed hazardous waste disposal service for the final disposal of the chemical waste.[7][8]
First Aid Measures
In case of exposure, follow these first aid guidelines:
-
After inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
-
In case of skin contact : Wash off with soap and plenty of water. Consult a physician.[4]
-
In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[4][5]
-
If swallowed : Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[4]
References
- 1. redox.com [redox.com]
- 2. maxedoutcompounds.com [maxedoutcompounds.com]
- 3. peptide.com [peptide.com]
- 4. isotope.com [isotope.com]
- 5. L-Tyrosine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
